molecular formula C14H3F27O B105570 1H,1H-Perfluoro-1-tetradecanol CAS No. 15622-57-8

1H,1H-Perfluoro-1-tetradecanol

Cat. No.: B105570
CAS No.: 15622-57-8
M. Wt: 700.13 g/mol
InChI Key: WYCXYEWKMLSDBQ-UHFFFAOYSA-N
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Description

1H,1H-Perfluoro-1-tetradecanol (CAS 15622-57-8) is a semifluorinated organic compound with the molecular formula C14H3F27O and a molecular weight of 700.134 g/mol. This compound serves as a critical building block in materials science and nanotechnology research, particularly for the synthesis of advanced semifluorinated polymer surfactants. These polymers self-assemble in aqueous solutions to form stable, spherical micelles of approximately 12 nm in size. Such nanocarriers are fundamental in the development of theranostic platforms for drug delivery, as they can stably emulsify hydrophobic compounds and utilize the Enhanced Permeation and Retention (EPR) effect for passive targeting. A key research application is in the design of 19F-MRI contrast agents. The high density of magnetically equivalent fluorine atoms in the perfluorinated chain makes these assemblies suitable for direct molecular imaging. The perfluorinated segment confers enhanced in vivo stability to the resulting nanocarriers by deterring hydrophobic interactions with blood components, thereby promoting prolonged circulation times. The compound is a waxy solid with a melting point between 137°C and 140°C. This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluorotetradecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H3F27O/c15-2(16,1-42)3(17,18)4(19,20)5(21,22)6(23,24)7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)13(37,38)14(39,40)41/h42H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCXYEWKMLSDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H3F27O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380025
Record name 1H,1H-Perfluoro-1-tetradecanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15622-57-8
Record name 1H,1H-Perfluoro-1-tetradecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Tetradecanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluoro-
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1H,1H-Perfluoro-1-tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1H,1H-Perfluoro-1-tetradecanol, a significant organofluorine compound. This document is intended to serve as a core resource, detailing its molecular characteristics, reactivity, and spectral data. Furthermore, it outlines relevant experimental protocols and discusses the potential applications of such fluorinated alcohols in the field of drug development.

Introduction

This compound is a long-chain fluorinated alcohol characterized by a perfluorinated tridecyl chain attached to a hydroxymethyl group. The extensive fluorination of the carbon chain imparts unique properties, including high thermal stability, chemical inertness, and distinct solubility characteristics compared to its non-fluorinated analog, 1-tetradecanol. These attributes make it a compound of interest for specialized applications in materials science and as a potential intermediate or excipient in pharmaceutical formulations. The presence of fluorine can significantly alter a molecule's metabolic stability, bioavailability, and binding affinity, making fluorinated compounds valuable in medicinal chemistry.[1][2]

Chemical and Physical Properties

The defining features of this compound stem from its highly fluorinated structure. The strong carbon-fluorine bonds and the electron-withdrawing nature of fluorine atoms result in a molecule with low polarizability and weak intermolecular forces. Quantitative data for this compound is summarized below. Note that due to the specialized nature of this compound, some data is based on closely related structures or estimations.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 15622-57-8[3]
Molecular Formula C₁₄H₃F₂₇O
Molecular Weight 700.14 g/mol [3]
IUPAC Name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluorotetradecan-1-ol[3]
Appearance Waxy solid (expected)[4]
Solubility Practically insoluble in water; soluble in fluorinated solvents and some organic solvents.[5]

Note: Data for appearance and solubility are extrapolated from similar long-chain fatty alcohols and fluorotelomer alcohols.

Reactivity and Stability

Chemical Stability: this compound is expected to be highly stable under normal conditions. The perfluorinated chain is chemically inert to most oxidizing and reducing agents.

Reactivity: The primary site of reactivity is the terminal hydroxyl (-OH) group. This group can undergo typical alcohol reactions, such as:

  • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

  • Etherification: Reaction to form ethers.

  • Oxidation: Oxidation of the primary alcohol to an aldehyde or carboxylic acid, though this may require harsh conditions.

Incompatible Materials: Strong oxidizing agents, acid chlorides, and acid anhydrides should be avoided, as they can react with the hydroxyl group.[6]

Spectral Data

Detailed spectral analyses are crucial for the structural confirmation of this compound.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A triplet corresponding to the -CH₂- protons adjacent to the hydroxyl group would be anticipated. The chemical shift would be influenced by the adjacent perfluoroalkyl chain.

¹⁹F NMR: The fluorine NMR spectrum would be complex, showing multiple signals corresponding to the different CF₂ groups along the chain and a signal for the terminal CF₃ group.

Mass Spectrometry: Mass spectrometry would show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic fragmentation pattern resulting from the loss of small fluorocarbon fragments.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. Strong C-F stretching bands would be observed in the 1100-1300 cm⁻¹ region.

Experimental Protocols

Synthesis of Fluorotelomer Alcohols (General Protocol)

The synthesis of long-chain perfluoroalkanols often involves a multi-step process known as telomerization. The following is a generalized protocol for the synthesis of a fluorotelomer alcohol, which can be adapted for this compound.[7]

Step 1: Telomerization to form Perfluoroalkyl Iodide

  • A high-pressure reactor is charged with a short-chain perfluoroalkyl iodide (e.g., pentafluoroethyl iodide) and tetrafluoroethylene (TFE).

  • The reaction is initiated, often with a radical initiator, and proceeds under controlled temperature and pressure.

  • This step yields a mixture of longer-chain perfluoroalkyl iodides. The desired chain length (in this case, C₁₃F₂₇I) is separated by distillation.

Step 2: Ethylene Addition

  • The purified perfluoroalkyl iodide is reacted with ethylene gas in a high-pressure reactor, typically with a radical initiator.

  • This reaction inserts an ethylene unit, forming a 2-(perfluoroalkyl)ethyl iodide.

Step 3: Hydrolysis to the Alcohol

  • The 2-(perfluoroalkyl)ethyl iodide is reacted with a hydrolyzing agent, such as oleum, to replace the iodine atom with a sulfate ester group.

  • The resulting intermediate is then hydrolyzed by carefully adding the reaction mixture to ice water.

  • The crude fluorotelomer alcohol precipitates as a solid and is collected by filtration.

  • Purification is achieved by recrystallization or distillation.[7]

G General Synthesis of Fluorotelomer Alcohols cluster_0 Step 1: Telomerization cluster_1 Step 2: Ethylene Addition cluster_2 Step 3: Hydrolysis A Perfluoroalkyl Iodide (short chain) + TFE B Mixture of Perfluoroalkyl Iodides (CnF2n+1I) A->B Radical Initiator C Purified Target Perfluoroalkyl Iodide B->C Distillation D 2-(Perfluoroalkyl)ethyl Iodide C->D + Ethylene, Radical Initiator E Sulfate Ester Intermediate D->E + Oleum F Crude Fluorotelomer Alcohol E->F Hydrolysis (Ice Water) G Purified this compound F->G Recrystallization / Distillation

General synthesis pathway for fluorotelomer alcohols.

Role in Drug Discovery and Development

While direct applications of this compound in drug formulations are not widely documented, the unique properties of fluorinated alcohols make them highly relevant to the pharmaceutical industry.

  • Advanced Intermediates: Fluorinated compounds are crucial building blocks in the synthesis of complex pharmaceutical agents.[8] The incorporation of fluorine can enhance the metabolic stability of a drug by blocking sites of enzymatic oxidation, and it can also increase binding affinity to target proteins.[1]

  • Drug Delivery Systems: The non-fluorinated analog, 1-tetradecanol, is explored in thermo-responsive drug delivery systems.[9] The high chemical and thermal stability of perfluorinated alcohols could offer advantages in creating highly stable and inert matrices for controlled-release formulations. Their unique lipophobicity and hydrophobicity could be exploited to control the release kinetics of encapsulated drugs.

  • Specialized Solvents: Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE) are known to have remarkable effects as solvents in promoting challenging chemical reactions, including those used in the synthesis of drug candidates.[10][11]

G Potential Roles in Drug Development cluster_B As a Building Block cluster_C As a Formulation Component cluster_D As an Excipient A This compound B Synthesis Intermediate A->B C Drug Delivery Matrix A->C D Specialty Excipient A->D B1 Fluorinated APIs B->B1 C1 Controlled Release Systems C->C1 C2 Stable Emulsions/Suspensions C->C2 D1 Inert Filler / Coating D->D1

Logical relationships of potential applications.

Conclusion

This compound is a specialty chemical with a unique set of properties derived from its long perfluorinated chain. Its high stability and chemical inertness, combined with the reactivity of its terminal alcohol group, make it a candidate for various applications, from a building block in the synthesis of other fluorochemicals to a component in advanced materials. For drug development professionals, understanding the behavior of such molecules is key to leveraging the benefits of fluorination in next-generation therapeutics and drug delivery systems. Further research into the specific biological interactions and formulation capabilities of this compound is warranted to fully explore its potential in the pharmaceutical field.

References

In-Depth Technical Guide: Synthesis and Characterization of 1H,1H-Perfluoro-1-tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1H,1H-Perfluoro-1-tetradecanol, a significant fluorinated alcohol with applications in materials science and drug delivery. This document outlines the primary synthetic methodologies, details experimental protocols, and presents key characterization data.

Introduction

This compound (CAS 15622-57-8) is a semifluorinated alcohol with the chemical formula C₁₄H₃F₂₇O.[1] Its structure, featuring a long perfluorinated carbon chain, imparts unique physicochemical properties such as high hydrophobicity and lipophobicity, making it a valuable building block for advanced materials.[1] These properties are leveraged in the synthesis of specialized polymer surfactants and for the creation of theranostic nanoparticles.[1]

Synthesis Methodologies

The synthesis of this compound can be approached through several routes, primarily involving the reduction of the corresponding perfluorinated carboxylic acid or its ester.

1. Reduction of Perfluorotetradecanoic Acid or its Esters:

A common and effective method for the synthesis of this compound is the reduction of perfluorotetradecanoic acid (C₁₃F₂₇COOH) or its esters. Strong reducing agents are required for this transformation due to the electron-withdrawing nature of the perfluoroalkyl chain.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids and esters to primary alcohols.[2][3] The reaction is typically carried out in an anhydrous ethereal solvent.

  • Sodium Borohydride (NaBH₄): While less reactive than LiAlH₄, NaBH₄ can be used for the reduction of perfluoroalkyl methyl esters, often requiring higher temperatures.[4]

  • Catalytic Hydrogenation: Homogeneous catalytic hydrogenation using ruthenium catalysts, such as Ru-MACHO™, has been reported for the reduction of perfluoroalkyl methyl esters to their corresponding alcohols.[4]

2. Telomerization:

Another significant industrial method for producing fluorinated alcohols involves telomerization. This process typically starts with the reaction of a short-chain perfluoroalkyl iodide with tetrafluoroethylene (TFE) to build the desired longer perfluorinated chain.[1] The resulting perfluoroalkyl iodide is then further reacted to introduce the hydroxyl group. For this compound, this process would involve the formation of a C₁₄-perfluoroalkyl intermediate.[1]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via the reduction of perfluorotetradecanoic acid using lithium aluminum hydride.

Materials:

  • Perfluorotetradecanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 10% Sulfuric acid

  • Saturated aqueous sodium sulfate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled.

  • Reagent Preparation: A suspension of a molar excess of lithium aluminum hydride in anhydrous diethyl ether is prepared in the reaction flask under a nitrogen atmosphere.

  • Addition of Substrate: A solution of perfluorotetradecanoic acid in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure the completion of the reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared spectroscopy (disappearance of the C=O stretch of the carboxylic acid).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous sodium sulfate to the cooled reaction mixture to decompose the excess LiAlH₄.[5]

  • Workup: A 10% sulfuric acid solution is added to dissolve the aluminum salts.[5] The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or recrystallization.

Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Physical Properties
PropertyValueReference
CAS Number 15622-57-8[1]
Molecular Formula C₁₄H₃F₂₇O[1]
Molecular Weight 700.14 g/mol [6]
Spectroscopic Data
Technique Expected Observations
¹H NMR A triplet corresponding to the -CH₂- protons adjacent to the hydroxyl group, and a multiplet for the -CH₂- group adjacent to the perfluoroalkyl chain. The hydroxyl proton may appear as a broad singlet.
¹³C NMR Signals for the two carbons of the ethyl group, shifted by the adjacent oxygen and perfluoroalkyl chain. The numerous carbons in the perfluorinated chain will exhibit complex splitting patterns due to C-F coupling.
¹⁹F NMR A series of complex multiplets corresponding to the different CF₂ groups along the perfluoroalkyl chain, and a triplet for the terminal CF₃ group.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. Strong absorption bands in the 1100-1300 cm⁻¹ region due to C-F stretching vibrations.
Mass Spectrometry The molecular ion peak may be weak or absent. Characteristic fragmentation patterns would involve the loss of small molecules like H₂O and HF, as well as cleavage of the C-C bonds in the alkyl and perfluoroalkyl chains.

Logical Workflow and Diagrams

The synthesis and characterization of this compound follow a logical progression from starting materials to the final, purified, and characterized product.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization Start Perfluorotetradecanoic Acid Reaction Reduction Reaction Start->Reaction Reagent LiAlH4 in Anhydrous Ether Reagent->Reaction Quenching Quenching (aq. Na2SO4) Reaction->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Vacuum Distillation / Recrystallization Drying->Purification Product This compound Purification->Product NMR NMR (1H, 13C, 19F) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: Logical workflow for the synthesis and characterization of this compound.

The primary synthetic route described involves the chemical transformation of a carboxylic acid to an alcohol.

Reaction_Scheme cluster_reactants cluster_products Reactant C13F27COOH Arrow 1) Anhydrous Ether 2) H3O+ workup Plus + ReducingAgent LiAlH4 Product C13F27CH2OH Arrow->Product

Caption: Reaction scheme for the reduction of perfluorotetradecanoic acid.

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The reduction of perfluorotetradecanoic acid or its esters using powerful reducing agents like lithium aluminum hydride presents a viable laboratory-scale synthetic route. Comprehensive characterization using a suite of spectroscopic techniques is essential to confirm the identity and purity of the final product. The unique properties of this fluorinated alcohol make it a compound of significant interest for advanced applications in materials science and pharmaceutical development.

References

In-Depth Technical Guide: 1H,1H-Perfluoro-1-tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H,1H-Perfluoro-1-tetradecanol, a fluorinated alcohol with significant interest in materials science and biomedical research. This document outlines its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on presenting structured data and process visualizations.

Core Compound Identity

Chemical Structure:

Caption: Chemical structure of this compound.

CAS Number: 15622-57-8

IUPAC Name: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluorotetradecan-1-ol

Molecular Formula: C₁₄H₃F₂₇O

Physicochemical Properties

The unique properties of this compound, imparted by its long perfluorinated chain, are summarized below.

PropertyValueReference
Molecular Weight 700.14 g/mol
Appearance White solid powder
Melting Point 137°C - 140°C
Boiling Point 125°C - 126°C
Purity 96%

Synthesis Pathway

This compound is synthesized via a free-radical telomerization reaction. This process involves the reaction of a short-chain alcohol with multiple units of tetrafluoroethylene (TFE). While detailed, step-by-step experimental protocols for this specific compound are not extensively documented in publicly available literature, the general methodology is outlined below.

General Experimental Protocol: Telomerization

A short-chain alcohol, such as methanol or ethanol, is used as the telogen (chain transfer agent). The reaction is initiated by a free-radical initiator, like a peroxide or an azo compound, and proceeds by the addition of tetrafluoroethylene (TFE) monomers to form the perfluorinated chain.

Key Reaction Parameters:

  • Initiator: Peroxides or azo compounds

  • Telogen: Short-chain alcohol (e.g., methanol, ethanol)

  • Monomer: Tetrafluoroethylene (TFE)

  • Temperature: 80°C - 120°C

  • Pressure: 10 - 30 bar

  • Solvent: Fluorinated solvents (e.g., perfluorooctane) may be used to enhance solubility.

The control of temperature and pressure is crucial to manage the reaction rate and minimize the formation of side products.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

The distinct hydrophobic nature of the perfluorinated chain and the hydrophilic alcohol head group make this compound a valuable compound in various fields.

  • Materials Science: It is utilized as a surfactant and emulsifier. Its properties are also leveraged in the production of non-stick coatings, lubricants, and anti-corrosive materials.

  • Biological Research: The compound is employed in studies of cell membranes and lipid bilayers due to its high hydrophobicity. In biological systems, it has the potential to integrate into lipid bilayers, which can affect membrane fluidity and permeability.

  • Drug Delivery and Medical Imaging: this compound serves as a building block for semifluorinated polymer surfactants that self-assemble into stable micelles. These nanocarriers are being explored for drug delivery platforms. Additionally, the high density of fluorine atoms makes it a candidate for the design of ¹⁹F-MRI contrast agents.

Biological Interactions and Signaling Pathways

Direct involvement of this compound in specific cellular signaling pathways is not documented. Its biological effects are primarily attributed to its physicochemical interactions with hydrophobic surfaces and lipid structures.

The mechanism of action at a biological interface is largely driven by the self-assembly of the molecule and its ability to partition into lipid membranes. This can lead to alterations in membrane properties, which may indirectly influence cellular processes.

G A This compound C Integration into Membrane A->C B Lipid Bilayer (Cell Membrane) B->C D Alteration of Membrane Fluidity & Permeability C->D E Indirect Influence on Cellular Processes D->E

Caption: Logical relationship of the interaction with biological membranes.

Disclaimer: This document is intended for research and informational purposes only. The synthesis and handling of this compound should be performed by qualified professionals in a laboratory setting, with appropriate safety precautions in place.

Spectroscopic Analysis of 1H,1H-Perfluoro-1-tetradecanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H,1H-Perfluoro-1-tetradecanol is a fluorinated alcohol with the chemical formula C₁₄H₃F₂₇O. Its structure consists of a long perfluorinated carbon chain attached to a hydroxyl-bearing methylene group. This unique structure imparts properties that are of interest in various fields, including materials science and drug development. Spectroscopic analysis is crucial for confirming the identity and purity of this compound. This guide provides an overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols.

Note on Data Availability: Publicly accessible, experimentally determined spectroscopic data for this compound is limited. The data presented in the following tables are predicted or hypothetical, based on the known chemical structure and typical spectroscopic values for similar functional groups.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the methylene and hydroxyl protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.9 - 4.2Triplet (t)2H-CH₂-OH
~2.0 - 2.5Singlet (s, broad)1H-OH

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the carbon atoms in the molecule. The carbon attached to the hydroxyl group will be significantly deshielded, while the perfluorinated carbons will exhibit complex splitting patterns due to C-F coupling.

Chemical Shift (δ) ppmAssignment
~60 - 65-CH₂-OH
~105 - 125-(CF₂)₁₂- and -CF₃

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is the most complex, with distinct signals for the CF₃ group and each of the CF₂ groups in the perfluorinated chain.

Chemical Shift (δ) ppmAssignment
~ -81-CF₃
~ -114-CF₂-CH₂-
~ -122 to -124-(CF₂)₉-
~ -126-CF₂-CF₃
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3600Strong, BroadO-H Stretch
2850 - 2960MediumC-H Stretch
1050 - 1250StrongC-F Stretch
1000 - 1050MediumC-O Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

m/zRelative Intensity (%)Assignment
700.14Low[M]⁺ (Molecular Ion)
681.13Moderate[M - F]⁺
669.13High[M - CH₂OH]⁺

Experimental Protocols

General Considerations: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are then acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

IR Spectroscopy

An IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, a dilute solution of the sample in a volatile solvent is introduced into the instrument. For ESI-MS, a solution of the sample is infused into the mass spectrometer.

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution ATR_Sample Placement on ATR Crystal Sample->ATR_Sample Solution_Prep Preparation of Dilute Solution Sample->Solution_Prep NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Dissolution->NMR IR FTIR Spectrometer (ATR) ATR_Sample->IR MS Mass Spectrometer (EI or ESI) Solution_Prep->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation and Verification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Navigating the Solubility Landscape of 1H,1H-Perfluoro-1-tetradecanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H-Perfluoro-1-tetradecanol is a long-chain fluorinated alcohol characterized by a lengthy perfluorinated carbon tail and a terminal hydroxyl group. This unique amphipathic structure imparts distinctive physicochemical properties, including low surface energy and high thermal and chemical stability. However, these same properties present significant challenges in formulation and delivery due to the compound's generally low solubility in common solvents. Understanding the solubility profile of this compound is a critical prerequisite for its application in research, particularly in drug development and materials science where precise control over concentration and solvent system is paramount.

This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for determining its thermodynamic solubility, and a workflow for quantitative analysis. In the absence of extensive publicly available quantitative data, this guide empowers researchers to ascertain the solubility of this compound in their specific solvent systems.

Core Concepts in Solubility of Fluorinated Alcohols

The solubility of fluorotelomer alcohols like this compound is governed by the interplay between their highly fluorinated, hydrophobic/lipophobic tail and their polar alcohol head. A key principle is that the aqueous solubility of fluorotelomer alcohols is low and decreases as the length of the perfluorinated carbon chain increases.[1][2] Each additional CF2 moiety contributes to a decrease in aqueous solubility.[2][3] Consequently, this compound, with its C12F25 chain, is expected to have extremely low water solubility.

While quantitative data for this compound is scarce, information on shorter-chain analogs such as 1H,1H,2H,2H-Perfluoro-1-decanol indicates solubility in polar organic solvents like chloroform and methanol.[4] It is anticipated that this compound will exhibit similar qualitative solubility in these types of solvents.

Quantitative Solubility Data

As of the compilation of this guide, a comprehensive, publicly available dataset detailing the quantitative solubility of this compound in a wide range of solvents has not been identified. The following table is provided as a template for researchers to populate with their own experimentally determined data.

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Method of DeterminationReference
Water25Data not availableData not availableShake-Flask Method
Methanol25Data not availableData not availableShake-Flask Method
Ethanol25Data not availableData not availableShake-Flask Method
Isopropanol25Data not availableData not availableShake-Flask Method
Acetone25Data not availableData not availableShake-Flask Method
Acetonitrile25Data not availableData not availableShake-Flask Method
Chloroform25Data not availableData not availableShake-Flask Method
Dichloromethane25Data not availableData not availableShake-Flask Method
Toluene25Data not availableData not availableShake-Flask Method
Hexane25Data not availableData not availableShake-Flask Method
Dimethyl Sulfoxide (DMSO)25Data not availableData not availableShake-Flask Method
N,N-Dimethylformamide (DMF)25Data not availableData not availableShake-Flask Method

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[5] It involves equilibrating an excess amount of the solid compound with the solvent of interest until a saturated solution is formed.

Materials:

  • This compound (solid)

  • Solvent of interest (analytical grade or higher)

  • Glass vials with screw caps and PTFE-lined septa

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatograph with tandem Mass Spectrometer (LC-MS/MS)

Procedure:

  • Preparation of the Slurry: Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Addition of Solvent: Add a known volume or mass of the chosen solvent to the vial.

  • Equilibration: Securely cap the vials and place them in a thermostatically controlled orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to allow for equilibrium to be established. For poorly soluble compounds, this can take 24 to 72 hours.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to sediment.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a pipette. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a syringe filter.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted solution using a validated LC-MS/MS method to determine the concentration of this compound.

Analytical Method: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of fluorotelomer alcohols.[6][7][8]

Typical LC-MS/MS Parameters:

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent such as methanol or acetonitrile is typically employed.[8] The addition of a modifier like ammonium acetate can aid in ionization.

  • Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is often used for the detection of fluorotelomer alcohols.[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for this compound.[8]

Method Validation:

A full validation of the analytical method should be performed, including the determination of the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Workflow prep Preparation of Slurry (Excess Solute + Solvent) equilibrate Equilibration (Orbital Shaker, 24-72h) prep->equilibrate Agitation separate Phase Separation (Sedimentation) equilibrate->separate Cease Agitation sample Sampling & Filtration (Supernatant) separate->sample Withdraw Aliquot dilute Dilution of Saturated Solution sample->dilute Accurate Dilution quantify Quantification (LC-MS/MS) dilute->quantify Analysis result Solubility Data quantify->result

Caption: Experimental workflow for the determination of thermodynamic solubility.

Conclusion

References

In-Depth Technical Guide on the Thermal Stability of 1H,1H-Perfluoro-1-tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the thermal stability of 1H,1H-Perfluoro-1-tetradecanol. Given the increasing use of fluorinated compounds in advanced materials and pharmaceuticals, a thorough understanding of their thermal properties is crucial for ensuring product stability, defining processing limits, and assessing environmental fate. This document summarizes the available quantitative data, outlines detailed experimental protocols for thermal analysis, and presents visual diagrams of experimental workflows and degradation pathways.

Core Data on Thermal Stability

Below is a summary of the removal efficiency of various FTOHs at different temperatures, which serves as an indicator of their thermal stability. The data for 10:2 FTOH is the most relevant publicly available proxy for this compound (14:2 FTOH).

CompoundTemperature for >90% Removal (°C)Removal Efficiency at 400°C
4:2 FTOH~500>95%
6:2 FTOH~500<87%
8:2 FTOHNot specified<78%
10:2 FTOHNot specified<39%

Data sourced from a study on low-temperature thermal treatment of gas-phase fluorotelomer alcohols.[2]

The lower removal efficiency for 10:2 FTOH at 400°C compared to its shorter-chain counterparts suggests a higher thermal stability.[2] It can be extrapolated that this compound, with its longer perfluorinated chain, will exhibit even greater thermal stability.

Experimental Protocols

A standardized protocol for determining the thermal stability of this compound involves Thermogravimetric Analysis (TGA). This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal decomposition profile of this compound by measuring its mass loss as a function of temperature.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Place the sample into an inert TGA crucible, typically made of alumina or platinum.

  • Instrument Setup:

    • Place the crucible onto the TGA balance.

    • Purge the TGA instrument with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to create a non-reactive atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, for example, 30°C.

    • Heat the sample at a linear heating rate, typically 10°C/min, up to a final temperature, for instance, 600°C, to ensure complete decomposition.

  • Data Acquisition:

    • Continuously record the sample's mass as a function of temperature and time throughout the thermal program.

  • Data Analysis:

    • Plot the sample mass (or mass percentage) against temperature to obtain the TGA curve.

    • Calculate the derivative of the TGA curve (DTG curve), which shows the rate of mass loss. The peak of the DTG curve indicates the temperature of the maximum decomposition rate.

    • Determine key thermal stability indicators from the TGA curve, such as:

      • Onset temperature of decomposition (Tonset): The temperature at which significant mass loss begins.

      • Tx%: The temperatures at which 5%, 10%, and 50% mass loss occurs.

Mandatory Visualizations

Experimental Workflow for Thermogravimetric Analysis

TGA_Workflow Experimental Workflow for TGA of this compound cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Processing weigh Weigh 5-10 mg of Sample place Place in TGA Crucible weigh->place load Load Crucible into TGA place->load purge Purge with Inert Gas (N2/Ar) load->purge heat Heat at 10°C/min to 600°C purge->heat record Record Mass vs. Temperature heat->record plot Plot TGA and DTG Curves record->plot determine Determine Tonset and Tx% plot->determine

Caption: TGA Experimental Workflow.

Proposed Thermal Degradation Pathway

The thermal degradation of FTOHs is believed to initiate with the elimination of hydrogen fluoride (HF), followed by further fragmentation of the molecule at higher temperatures.

Degradation_Pathway Proposed Initial Thermal Degradation Pathway of this compound FTOH This compound (C13F27CH2CH2OH) Intermediate Unstable Intermediate FTOH->Intermediate Heat HF Hydrogen Fluoride (HF) Intermediate->HF Alkene Perfluorotetradecylethylene (C13F27CH=CH2) Intermediate->Alkene Fragments Smaller Perfluorinated Compounds Alkene->Fragments Further Heating

Caption: Proposed Degradation Pathway.

References

The Rising Influence of Fluorinated Alcohols in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules imparts a unique and powerful set of properties that are increasingly being harnessed in the field of materials science. Fluorinated alcohols, a versatile class of organofluorine compounds, are at the forefront of this revolution, enabling the development of advanced materials with tailored functionalities for a wide range of applications, from high-performance polymers and superhydrophobic coatings to cutting-edge electronics and innovative biomedical devices. This technical guide provides an in-depth exploration of the core applications of fluorinated alcohols, presenting key data, detailed experimental protocols, and logical workflows to support researchers in this dynamic field.

Core Properties and Advantages

The strategic incorporation of fluorine atoms into an alcohol's molecular structure dramatically alters its physicochemical properties. The high electronegativity of fluorine and the strength of the carbon-fluorine bond lead to materials with exceptional thermal stability, chemical inertness, and low surface energy.[1][2] These characteristics translate into a host of advantages for material design, including enhanced durability, hydrophobicity, oleophobicity, and unique solvency.[2][3]

Key Applications in Materials Science

The unique attributes of fluorinated alcohols have paved the way for their use in a diverse array of applications:

High-Performance Polymers and Coatings

Fluorinated alcohols are crucial building blocks in the synthesis of advanced polymers and coatings with superior properties. They can be incorporated as monomers, initiators, or modifiers to create materials with low surface energy, excellent weatherability, and resistance to chemicals and UV degradation.

Fluorinated Acrylate and Polyurethane Systems: The synthesis of fluorinated polymers often involves the reaction of fluorinated alcohols with acrylate or isocyanate precursors.[4][5][6] These polymers are extensively used in creating hydrophobic and oleophobic surfaces. For instance, fluorinated polyurethanes (FPUs) exhibit a significantly broader operational temperature range compared to their non-fluorinated counterparts.[5]

A critical application lies in the development of low surface energy and superhydrophobic coatings. These surfaces are highly desirable for their self-cleaning, anti-icing, and anti-corrosion properties.[7][8] The creation of such surfaces typically involves generating a rough micro- or nanostructure and then modifying it with a low surface energy material, often derived from fluorinated compounds.[9]

Table 1: Comparative Performance of Fluorinated Coatings

Coating TypeSubstrateWater Contact Angle (°)Surface Energy (mN/m)Reference(s)
Fluorinated Acrylate PolymerSilicon Wafer>110Low[4]
Fluorinated PolyurethaneStainless Steel128.8 ± 5.212.54[10]
Fluorinated Graphene Oxide/PDMSAluminum Alloy173.7<25.91[1]
Waterborne Fluorine-Containing Epoxy with SiO2-94.129.9[11]
Fluorosilicone Resin with Nanoparticles-156.8-[7]
Advanced Electronics and Semiconductor Manufacturing

The unique properties of fluorinated materials are indispensable in the semiconductor industry.[12][13][14] Fluorinated compounds, including those derived from fluorinated alcohols, are essential for modern photolithography processes, particularly with the move to shorter wavelengths of light where traditional materials are no longer transparent.[15] They are used in photoresist coatings and anti-reflective layers to enable the fabrication of smaller and more complex integrated circuits.[15]

Furthermore, the chemical inertness and thermal stability of fluoropolymers make them ideal for manufacturing equipment components used in the harsh chemical environments of semiconductor fabrication, such as tubing, gaskets, and containers.[13][16]

Logical Workflow: Role of Fluorinated Alcohols in Semiconductor Photolithography

Photolithography_Workflow cluster_0 Material Synthesis cluster_1 Wafer Processing cluster_2 Key Benefits FA Fluorinated Alcohols Monomer Fluorinated Monomers FA->Monomer Esterification Polymer Photoresist Polymer Monomer->Polymer Polymerization Coating Spin Coating Polymer->Coating Used in Benefit1 Transparency at Short Wavelengths Polymer->Benefit1 Wafer Silicon Wafer Wafer->Coating Exposure UV Exposure Coating->Exposure Benefit2 Low Surface Tension Coating->Benefit2 Development Development Exposure->Development Etching Etching Development->Etching Benefit3 Chemical Inertness Etching->Benefit3 Polymer_Synthesis_Workflow cluster_Monomer Monomer Synthesis cluster_Polymer Polymerization M1 Dissolve Fluorinated Alcohol in Acetonitrile M2 Add Triethylamine and Acryloyl Chloride at 0°C M1->M2 M3 Reaction and Stirring M2->M3 M4 Aqueous Workup and Extraction M3->M4 M5 Purification by Column Chromatography M4->M5 P1 Dissolve Monomer and AIBN in DMF M5->P1 Synthesized Monomer P2 Heat at 70°C Overnight P1->P2 P3 Dissolve in Fluorinated Solvent P2->P3 P4 Purification by Reprecipitation P3->P4 P5 Drying under Vacuum P4->P5

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Perfluorinated Long-Chain Alcohols

This technical guide provides a comprehensive overview of perfluorinated long-chain alcohols, with a focus on their synthesis, physicochemical properties, environmental fate, and toxicological profiles. The information is intended for researchers, scientists, and professionals in drug development and environmental science who require a detailed understanding of this class of compounds.

Introduction

Perfluorinated and polyfluoroalkyl substances (PFAS) are a diverse group of synthetic compounds characterized by their strong carbon-fluorine bonds, which impart properties like thermal, chemical, and biological inertness.[1] Among these, fluorotelomer alcohols (FTOHs) are a major class of polyfluoroalkyl substances.[2] They serve as crucial intermediates in the manufacturing of a wide range of products, including textiles, polymers, paints, and cleaning agents, where they are used to provide properties like water, oil, and stain repellency.[2][3][4]

FTOHs are considered precursors to highly persistent perfluorocarboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA).[2][5] Due to their volatility, FTOHs can undergo long-range atmospheric transport, leading to the widespread environmental contamination of PFCAs upon degradation.[2][5] This has raised significant concerns about their environmental fate and potential risks to human health.[2][6]

Synthesis and Manufacturing

The primary industrial method for synthesizing FTOHs is the radical telomerization of tetrafluoroethylene (TFE) with a short-chain alcohol, most commonly methanol.[7] This process involves the reaction of a "telogen" (the alcohol) with a "taxogen" (TFE) to produce a mixture of FTOH homologs with varying perfluoroalkyl chain lengths.[7][8]

Another significant manufacturing process involves reacting a perfluoroalkyl iodide (PFAI) with tetrafluoroethylene to create longer-chain PFAIs, which are then further processed to yield FTOHs.[8] A key challenge in FTOH synthesis is controlling the chain length distribution, which is influenced by reaction parameters such as the ratio of reactants, temperature, pressure, and initiator concentration.[7]

G cluster_reactants Reactants cluster_process Synthesis Process cluster_products Output & Purification TFE Tetrafluoroethylene (TFE) Reactor Telomerization Reactor TFE->Reactor MeOH Methanol (Telogen) MeOH->Reactor Initiator Radical Initiator Initiator->Reactor Mixture Mixture of FTOH Homologs (e.g., 4:2, 6:2, 8:2) Reactor->Mixture Crude Product Control Control Parameters (Temp, Pressure, Ratios) Control->Reactor Distill Fractional Distillation Mixture->Distill Separation Final Purified Long-Chain FTOHs Distill->Final

Caption: Experimental workflow for the synthesis of long-chain fluorotelomer alcohols.

Physicochemical Properties

The long perfluorocarbon chain gives FTOHs unique physicochemical properties, including low aqueous solubility and high vapor pressure compared to their hydrocarbon counterparts.[9] These properties are highly dependent on the length of the perfluoroalkyl chain; for instance, each additional CF₂ moiety decreases aqueous solubility by approximately 0.78 log units and increases the organic carbon-normalized sorption coefficient (Koc) by about 0.87 log units.[10] Reliable empirical data for many PFAS is scarce, leading to the use of predictive models.[11][12]

Table 1: Physicochemical Properties of Selected Fluorotelomer Alcohols (FTOHs)

Property 6:2 FTOH 8:2 FTOH 10:2 FTOH Reference
Formula C₈H₅F₁₃O C₁₀H₅F₁₇O C₁₂H₅F₂₁O -
Molecular Weight ( g/mol ) 364.09 464.1 564.1 [9]
Melting Point (°C) Liquid at room temp 43 - 54 - [9][12]
Vapor Pressure @ 25°C (Pa) - 4.2 - [9]
Water Solubility @ 25°C (mg/L) - 0.137 - [9]

| Log Koc (L/kg) | - | 4.11 (1.3 x 10⁴) | - |[9] |

Note: Data for many long-chain FTOHs is limited in publicly available literature. Values for 8:2 FTOH are from direct measurements, while others are often estimated.

Environmental Fate and Transformation

FTOHs are not considered persistent in the same way as their PFCA degradation products; however, their transformation is a significant indirect source of environmental PFCA contamination.[2] Due to their volatility, FTOHs can be transported over long distances in the atmosphere, where they undergo degradation.[2][5] The atmospheric degradation pathway, initiated by reaction with OH radicals, is a likely source of the PFCAs found in remote regions like the Arctic.[5][13] Biotransformation in water and soil also contributes to the formation of PFCAs from FTOHs.[2]

G FTOH Fluorotelomer Alcohol (F(CF₂)nCH₂CH₂OH) Inter1 Polyfluorinated Aldehyde (F(CF₂)nCH₂CHO) FTOH->Inter1 Oxidation OH OH Radicals (Atmosphere) OH->Inter1 Inter2 Unsaturated Telomer Acid (FTUCA) Inter1->Inter2 Further Oxidation Inter3 Saturated Telomer Acid (FTCA) Inter2->Inter3 Transformation PFCA Perfluorinated Carboxylic Acid (PFCA) F(CF₂)nCOOH Inter3->PFCA Final Degradation Product

Caption: Atmospheric degradation pathway of FTOHs to persistent PFCAs.

Toxicological Profile

The toxicity of perfluorinated compounds is an area of intense research. Long-chain PFCs are known to be bioaccumulative and persistent, and they have been shown to cause reproductive, developmental, and systemic effects in laboratory animals.[3][6] While FTOHs are precursors, their degradation products and metabolic intermediates also pose a toxicological risk.[14] Studies have shown that the toxicity of these compounds often increases with the length of the perfluorinated carbon chain.[14] For example, fluorotelomer carboxylic acids (FTCAs) and unsaturated fluorotelomer carboxylic acids (FTUCAs), which are intermediates in FTOH degradation, have been found to be significantly more toxic to aquatic organisms than the terminal PFCA products.[14]

Table 2: Acute Ecotoxicity of 8:2 FTOH Degradation Intermediates

Compound Test Organism Endpoint EC50 (mg/L) Reference
8:2 FTCA Daphnia magna 48h Immobility 0.20 [14]
8:2 FTUCA Daphnia magna 48h Immobility 0.29 [14]
8:2 FTCA Chironomus tentans 10d Growth 0.091 [14]
8:2 FTUCA Chironomus tentans 10d Growth 0.16 [14]
8:2 FTCA Lemna gibba 7d Growth 0.82 [14]

| 8:2 FTUCA | Lemna gibba | 7d Growth | 1.1 |[14] |

(FTCA = Saturated Fluorotelomer Carboxylic Acid; FTUCA = Unsaturated Fluorotelomer Carboxylic Acid)

Key Experimental Protocols

Protocol: Synthesis of Long-Chain FTOHs via Telomerization

This protocol provides a generalized procedure for the synthesis of FTOHs. Specific conditions must be optimized for desired chain lengths.

  • Reactor Preparation: A high-pressure stainless-steel autoclave is charged with methanol (telogen) and a radical initiator (e.g., a peroxide). The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon).

  • Reactant Introduction: The reactor is heated to the target temperature (e.g., 70-120°C). Tetrafluoroethylene (TFE) is then continuously fed into the reactor to maintain a constant pressure.

  • Reaction Monitoring: The reaction is allowed to proceed for several hours. The ratio of methanol to TFE is a critical parameter for controlling the average chain length of the resulting FTOH mixture.[7]

  • Termination and Recovery: After the desired reaction time, the TFE feed is stopped, and the reactor is cooled. The resulting crude product, a mixture of FTOH homologs, is collected.

  • Purification: The mixture is purified using fractional distillation or rectification to separate the FTOHs based on their boiling points, isolating the desired long-chain fractions.[7]

Protocol: Analysis of FTOHs in Environmental Samples

This protocol outlines a general method for the detection and quantification of FTOHs in water samples using Gas Chromatography–Tandem Mass Spectrometry (GC-MS/MS).[2]

  • Sample Collection: Collect water samples in polypropylene bottles. Store at 4°C until extraction.

  • Solid Phase Extraction (SPE): Condition a weak anion exchange (WAX) SPE cartridge. Pass the water sample through the cartridge to adsorb the FTOHs.

  • Elution: Elute the FTOHs from the SPE cartridge using an appropriate solvent, such as methanol or acetonitrile.

  • Concentration: Concentrate the eluate under a gentle stream of nitrogen to a final volume of approximately 1 mL.

  • GC-MS/MS Analysis: Inject an aliquot of the concentrated extract into a GC system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature-programmed run to separate the FTOH homologs.

  • Detection: Detect and quantify the FTOHs using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Protocol: Acute Immobilization Test with Daphnia magna

This protocol is based on standardized ecotoxicity testing methods to determine the acute toxicity of FTOH degradation products.[14]

  • Test Organism Culture: Culture Daphnia magna under controlled laboratory conditions (20 ± 2°C, 16:8 hour light:dark photoperiod). Use neonates (<24 hours old) for the test.

  • Test Solution Preparation: Prepare a series of test concentrations of the target compound (e.g., 8:2 FTCA) in a suitable culture medium. A control group (medium only) must be included.

  • Exposure: Place 10 Daphnia neonates into each test vessel containing 50 mL of the respective test solution. Use at least three replicates for each concentration and the control.

  • Incubation: Incubate the test vessels for 48 hours under the same controlled conditions as the culture. Do not feed the organisms during the test.

  • Observation: After 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.

  • Data Analysis: Calculate the percentage of immobilization for each concentration. Determine the median effective concentration (EC50), the concentration that causes immobilization in 50% of the test organisms, using appropriate statistical methods (e.g., Probit analysis).

G start Prepare Test Solutions (Multiple Concentrations) expose Expose Daphnia magna Neonates (n=10 per replicate) start->expose incubate Incubate for 48 hours (Controlled Conditions) expose->incubate observe Observe and Count Immobilized Individuals incubate->observe analyze Statistical Analysis (e.g., Probit) observe->analyze end Determine EC50 Value analyze->end

Caption: Workflow for a Daphnia magna acute immobilization toxicity test.

References

An In-depth Technical Guide on the Health and Safety Data for 1H,1H-Perfluoro-1-tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the currently available public information regarding the health and safety of 1H,1H-Perfluoro-1-tetradecanol. A comprehensive literature search revealed a significant lack of specific toxicological studies for this particular substance. Much of the available data pertains to the general class of fluorotelomer alcohols (FTOHs) or the non-fluorinated analogue, 1-tetradecanol, which has a markedly different toxicological profile. Therefore, the information presented should be interpreted with caution, and further investigation is strongly recommended before handling or use.

Hazard Identification and Classification

The most direct safety information found for this compound comes from a Safety Data Sheet (SDS) provided by ChemicalBook. The hazard classifications according to this source are summarized below.[1]

Table 1: Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)Category 3H301: Toxic if swallowed
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin
Skin Corrosion/IrritationSub-category 1BH314: Causes severe skin burns and eye damage
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled
Hazardous to the Aquatic Environment (Long-term)Chronic 3H412: Harmful to aquatic life with long lasting effects

Source: ChemicalBook Safety Data Sheet[1]

It is critical to note that this information has not been independently verified through published toxicological studies.

Toxicological Data

A thorough search of publicly available databases, including regulatory agency websites (OECD SIDS, ECHA) and scientific literature, did not yield any specific quantitative toxicological data (e.g., LD50, LC50, irritation scores) for this compound.

General Information on Fluorotelomer Alcohols (FTOHs):

This compound belongs to the class of fluorotelomer alcohols (FTOHs). FTOHs are known precursors to perfluoroalkyl carboxylic acids (PFCAs), which are persistent, bioaccumulative, and have been associated with various adverse health effects.[2][3][4] Human exposure to FTOHs can occur through the ingestion of contaminated food and water, as well as through the use of consumer products containing these substances.[2][3][4]

Due to the data gap for this compound, it is prudent to handle this chemical with a high degree of caution, assuming it may possess hazards similar to or greater than other long-chain FTOHs.

Experimental Protocols

As no specific toxicological studies for this compound were identified, detailed experimental protocols for this substance cannot be provided. However, this section outlines the general methodologies for key toxicological endpoints, based on standardized OECD guidelines, which would be applicable for assessing the safety of this chemical.

3.1. Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Test Guideline 425)

This method is used to estimate the LD50 of a substance.

  • Principle: A sequential dosing of animals (typically rats), one at a time, at intervals of 48 hours. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

  • Procedure:

    • A starting dose, based on available information, is administered to the first animal.

    • If the animal survives, the dose for the next animal is increased by a constant factor.

    • If the animal dies, the dose for the next animal is decreased by the same factor.

    • The test is concluded when one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).

    • The LD50 is then calculated using the maximum likelihood method.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

3.2. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Test Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation.

  • Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Cell viability is measured to determine the irritant potential.

  • Procedure:

    • The test substance is applied to the surface of the RhE tissue.

    • After a specific exposure period, the substance is washed off.

    • The tissues are incubated, and then cell viability is assessed using a quantitative assay, typically the MTT assay.

  • Prediction Model: A substance is identified as an irritant if the mean tissue viability is below a defined threshold (e.g., ≤ 50%).

3.3. In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (Based on OECD Test Guideline 492)

This in vitro method is used to identify chemicals that are not classified for eye irritation or serious eye damage.

  • Principle: The test substance is applied to the surface of a reconstructed human cornea-like epithelium (RhCE) model. Cell viability is measured to assess the potential for eye irritation.

  • Procedure:

    • The test substance is applied topically to the RhCE tissue.

    • Following a defined exposure and post-exposure incubation period, cell viability is determined using the MTT assay.

  • Prediction Model: A substance is identified as a non-irritant if the mean tissue viability is above a certain cut-off value (e.g., > 60%).

Visualizations

4.1. Experimental Workflow for In Vitro Skin Irritation Testing

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_conclusion Conclusion start Start culture Culture Reconstructed Human Epidermis (RhE) Tissues start->culture pre_incubate Pre-incubation of Tissues culture->pre_incubate apply_substance Apply Test Substance, Positive Control, and Negative Control pre_incubate->apply_substance incubate Incubate for Defined Period apply_substance->incubate rinse Rinse Tissues incubate->rinse post_incubate Post-exposure Incubation rinse->post_incubate mtt_assay Perform MTT Assay post_incubate->mtt_assay measure_viability Measure Cell Viability (OD Reading) mtt_assay->measure_viability classify Classify as Irritant or Non-irritant based on Viability Threshold measure_viability->classify end_node End classify->end_node

Caption: A generalized workflow for in vitro skin irritation testing using a reconstructed human epidermis model.

4.2. Logical Relationship for Chemical Hazard Assessment

G cluster_data Data Gathering cluster_assessment Hazard Assessment cluster_risk Risk Characterization cluster_management Risk Management physchem Physicochemical Properties hazard_id Hazard Identification (e.g., irritation, toxicity) physchem->hazard_id in_silico In Silico (QSAR) Predictions in_silico->hazard_id in_vitro In Vitro Toxicity Data in_vitro->hazard_id in_vivo In Vivo Animal Data in_vivo->hazard_id human_data Human Data (if available) human_data->hazard_id dose_response Dose-Response Assessment hazard_id->dose_response risk_characterization Risk Characterization (Probability of adverse effects) dose_response->risk_characterization exposure_assessment Exposure Assessment (routes, levels) exposure_assessment->risk_characterization risk_management Risk Management (e.g., PPE, exposure limits) risk_characterization->risk_management

Caption: A logical flow diagram illustrating the process of chemical hazard and risk assessment.

References

The Environmental Fate of Perfluoroalkyl Substances: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Per- and Polyfluoroalkyl Substances (PFAS)

Per- and polyfluoroalkyl substances (PFAS) are a large and diverse group of synthetic organofluorine compounds characterized by a partially or fully fluorinated alkyl chain. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, imparting exceptional thermal and chemical stability to these molecules. This stability has led to their widespread use in numerous industrial and consumer products since the 1940s, including non-stick cookware, stain-resistant fabrics, food packaging, and aqueous film-forming foams (AFFF) for firefighting.[1][2]

However, the very properties that make PFAS desirable in commercial applications also contribute to their persistence in the environment, leading to their designation as "forever chemicals." Their resistance to degradation, combined with their mobility in soil and water, has resulted in ubiquitous environmental contamination and bioaccumulation in wildlife and humans.[1][2][3] Growing concerns over their potential adverse health effects, including developmental issues, immune system disruption, and carcinogenicity, have prompted intensive research into their environmental fate and transport. This guide provides a comprehensive technical overview of the current understanding of the environmental behavior of PFAS.

Environmental Distribution and Transport

PFAS are globally distributed, detected in various environmental compartments including water, soil, sediment, air, and biota, even in remote regions far from direct sources.[1][2][3] Their transport through the environment is a complex process governed by their physicochemical properties, such as chain length and the nature of their functional groups.

2.1 Atmospheric Transport: Volatile and semi-volatile PFAS precursors, such as fluorotelomer alcohols (FTOHs), can undergo long-range atmospheric transport. Once in the atmosphere, they can be transformed into more persistent perfluoroalkyl carboxylic acids (PFCAs) and subsequently deposited into terrestrial and aquatic environments through wet and dry deposition. This atmospheric transport is a significant pathway for the contamination of remote ecosystems.

2.2 Aquatic Transport: In aquatic systems, the fate and transport of PFAS are influenced by their solubility and surfactant properties. Shorter-chain PFAS are generally more water-soluble and mobile, leading to widespread contamination of surface and groundwater.[4] Longer-chain PFAS have a higher tendency to partition to sediment and suspended particles.

2.3 Terrestrial Transport: In soil, the mobility of PFAS is influenced by factors such as soil organic carbon content, pH, and the presence of other ions. Longer-chain PFAS tend to be more strongly sorbed to soil and sediment organic matter, leading to their retention in the upper soil layers. In contrast, shorter-chain PFAS are more mobile and can leach into groundwater, posing a risk to drinking water supplies.[4]

Diagram: Environmental Transport Pathways of PFAS

PFAS_Transport Sources Industrial & Consumer Sources (e.g., AFFF, Manufacturing) Atmosphere Atmosphere Sources->Atmosphere Volatilization Soil Soil & Sediment Sources->Soil Spills, Landfills Surface_Water Surface Water (Rivers, Lakes, Oceans) Sources->Surface_Water Wastewater Discharge Atmosphere->Soil Deposition Atmosphere->Surface_Water Deposition Soil->Surface_Water Runoff Groundwater Groundwater Soil->Groundwater Leaching Biota Biota (Plants & Animals) Soil->Biota Uptake Surface_Water->Groundwater Infiltration Surface_Water->Biota Uptake Humans Humans Surface_Water->Humans Drinking Water Groundwater->Surface_Water Discharge Groundwater->Humans Drinking Water Biota->Humans Consumption

Caption: Major environmental transport pathways of PFAS from sources to receptors.

Transformation and Degradation

While perfluoroalkyl acids (PFAAs), such as PFOA and PFOS, are highly resistant to degradation under typical environmental conditions, many polyfluorinated PFAS, known as precursors, can be transformed into these persistent terminal products.[1] This transformation can occur through both biotic and abiotic processes.

3.1 Biotransformation: Microorganisms in soil, sediment, and wastewater treatment plants can metabolize PFAS precursors, leading to the formation of PFAAs. For example, fluorotelomer alcohols can be biotransformed into PFCAs of varying chain lengths.

3.2 Abiotic Transformation: Abiotic processes such as hydrolysis and photolysis can also contribute to the transformation of some PFAS precursors. However, the strong C-F bond makes most PFAS resistant to these degradation pathways.

The transformation of precursors is a significant ongoing source of PFAA contamination in the environment, complicating efforts to assess and manage PFAS risks.

Bioaccumulation and Biomagnification

PFAS can accumulate in living organisms, a process known as bioaccumulation.[2] This occurs when the rate of uptake of a substance is greater than the rate of its elimination. Due to their persistence and their ability to bind to proteins, certain PFAS, particularly the longer-chain compounds, can bioaccumulate in organisms.[2]

When PFAS are transferred up the food chain, their concentration can increase at higher trophic levels, a phenomenon called biomagnification. This can lead to high concentrations of PFAS in top predators, including fish, birds, marine mammals, and humans.[2]

Table 1: Bioaccumulation Factors (BAFs) and Trophic Magnification Factors (TMFs) for Selected PFAS

PFAS CompoundOrganism/Food WebBAF (L/kg)TMFReference
PFOSFreshwater Fish1,000 - 3,000>1Battelle (2018)
PFOAMarine BivalvesHigher than in fish6.0Ng et al. (2021)
PFNAMarine Food Web-3.1Wikipedia
C10-C14 PFCAsAquatic Organisms>5000>1Wikipedia

Diagram: Bioaccumulation and Biomagnification of PFAS

Bioaccumulation_Biomagnification Water_Sediment Water & Sediment (Low PFAS Concentration) Plankton Plankton Water_Sediment->Plankton Bioaccumulation Small_Fish Small Fish Plankton->Small_Fish Trophic Transfer Large_Fish Large Predatory Fish Small_Fish->Large_Fish Trophic Transfer Top_Predator Top Predator (e.g., Marine Mammal, Human) Large_Fish->Top_Predator Biomagnification

Caption: The process of PFAS bioaccumulation and biomagnification in an aquatic food web.

Experimental Protocols for PFAS Analysis

Accurate and sensitive analytical methods are crucial for understanding the environmental fate of PFAS. The most common and robust technique for the quantification of PFAS in environmental samples is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

5.1 Sample Collection and Handling: Strict protocols must be followed during sample collection to avoid cross-contamination, as PFAS are present in many common materials. Field blanks and equipment blanks are essential for quality control. Samples should be collected in high-density polyethylene (HDPE) or polypropylene containers.

5.2 Extraction of PFAS from Environmental Matrices:

5.2.1 Water Samples (Based on EPA Method 537.1):

  • Sample Preservation: Adjust the pH of a 250 mL water sample to 3-4 with ammonium acetate.

  • Fortification: Spike the sample with isotopically labeled internal standards.

  • Solid Phase Extraction (SPE): Pass the sample through a solid phase extraction cartridge (e.g., polystyrene-divinylbenzene) to adsorb the PFAS.

  • Elution: Elute the adsorbed PFAS from the cartridge with a small volume of methanol.

  • Concentration: Concentrate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the extract in a final volume of methanol/water.

5.2.2 Soil and Sediment Samples:

  • Homogenization: Homogenize the solid sample.

  • Extraction: Extract a subsample with a solvent mixture, typically methanol or a mixture of methanol and an alkaline solution, often using sonication or accelerated solvent extraction.

  • Cleanup: The extract may require cleanup using techniques like dispersive solid-phase extraction (dSPE) with graphitized carbon black to remove interfering matrix components.

  • Concentration and Reconstitution: Concentrate the cleaned extract and reconstitute it in a suitable solvent for LC-MS/MS analysis.

5.2.3 Biota Samples (e.g., Fish Tissue):

  • Homogenization: Homogenize the tissue sample.

  • Extraction: Extract the homogenized tissue with a solvent such as acetonitrile or methanol, often after an initial protein precipitation step.

  • Lipid Removal: For fatty tissues, a lipid removal step is crucial. This can be achieved through techniques like dSPE with C18 or specialized lipid removal sorbents.

  • Concentration and Reconstitution: Concentrate the extract and reconstitute it for analysis.

5.3 Instrumental Analysis by LC-MS/MS: The prepared extracts are injected into an LC-MS/MS system. The PFAS are separated on a C18 or similar reversed-phase column and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is typically performed using the isotope dilution method.

Diagram: Experimental Workflow for PFAS Analysis in Water

PFAS_Analysis_Workflow start Start: 250 mL Water Sample preserve Preserve with Ammonium Acetate start->preserve spike Spike with Labeled Internal Standards preserve->spike spe Solid Phase Extraction (SPE) spike->spe elute Elute with Methanol spe->elute concentrate Concentrate under Nitrogen elute->concentrate reconstitute Reconstitute in Methanol/Water concentrate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze end End: Quantitative Data analyze->end

Caption: A typical experimental workflow for the analysis of PFAS in water samples.

Quantitative Data on Environmental Concentrations

The following tables summarize representative concentrations of selected PFAS in various environmental media. These values can vary significantly depending on the proximity to contamination sources and geographical location.

Table 2: PFAS Concentrations in Water

PFAS CompoundMatrixConcentration Range (ng/L)LocationReference
PFOADrinking Water<1 - 70GlobalITRC (2020)
PFOSSurface WaterND - 19UKAhrens et al. (2021)
PFHxSGroundwaterND - >100VariousITRC (2020)
PFBARiver Water10.05 - 46.12South China SeaWang et al. (2023)

Table 3: PFAS Concentrations in Soil and Sediment

PFAS CompoundMatrixConcentration Range (µg/kg)LocationReference
PFOABackground Soil0.01 - 124GlobalBrusseau et al. (2020)
PFOSContaminated Soilup to several hundred mg/kgVariousBrusseau et al. (2020)
PFOASediment0.01 - 3.67 ng/gSpainCampo et al. (2015)
PFOSSediment0.96 - 1.35 ng/g dwSouth China SeaWang et al. (2023)

Table 4: PFAS Concentrations in Biota

PFAS CompoundMatrixConcentration RangeLocationReference
PFOSFreshwater Fish Fillet9,500 ng/kg (average)USAEWG (2023)
PFOAMarine Fish LiverVariousChen et al. (2021)
PFOSMarine Mammal Liverup to 1,000s ng/g wwArcticLetcher et al. (2010)
PFUnDAMarine Biota0.07 - 5.19 ng/g dwSouth China SeaWang et al. (2023)

Conclusion

The environmental fate of perfluoroalkyl substances is a complex and multifaceted issue of significant global concern. Their extreme persistence, mobility, and potential for bioaccumulation and biomagnification pose long-term risks to ecosystems and human health. A thorough understanding of their distribution, transport, and transformation pathways is essential for developing effective strategies for risk assessment, remediation, and regulation. Continued research, utilizing robust and sensitive analytical methodologies, is crucial to address the challenges posed by these "forever chemicals" and to protect environmental and public health. This guide provides a foundational understanding for professionals engaged in research, environmental science, and drug development, highlighting the critical data and experimental considerations in the study of PFAS.

References

Methodological & Application

Application Notes and Protocols: Surface Modification with 1H,1H-Perfluoro-1-tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed experimental protocols for the use of 1H,1H-Perfluoro-1-tetradecanol in surface modification. The unique properties of this fluorinated alcohol, including its long perfluorinated chain, make it an ideal candidate for creating surfaces with extremely low surface energy, resulting in superhydrophobic, oleophobic, and anti-fouling characteristics.[1][2] Such properties are highly valuable in a range of applications, from biomedical devices and microfluidics to advanced materials and drug delivery systems.[1][2][3]

Application Notes

This compound is a semifluorinated organic compound that can form stable, self-assembled monolayers (SAMs) on various substrates.[2] The primary mechanism of action involves the interaction of its hydroxyl group with a substrate surface, while the long perfluorinated chain orients away from the surface.[2] This dense layer of fluorine atoms creates a low-energy interface that repels both water and oils.[1]

Key Applications:

  • Superhydrophobic and Oleophobic Surfaces: Treated surfaces exhibit high contact angles for water and low surface tension liquids like oils and solvents, making them "easy-to-clean" and resistant to contamination.[1][4]

  • Anti-Fouling Coatings: In marine applications, these coatings can prevent the adhesion of organisms. In biomedical contexts, they can reduce the non-specific binding of proteins and cells, which is critical for biosensors and medical implants.[3]

  • Microfluidics: Surface modification of channels in microfluidic devices can control fluid flow and prevent cross-contamination.[3]

  • Drug Delivery: The compound can be used in the synthesis of semifluorinated polymer surfactants for creating stable nanocarriers for hydrophobic drugs.[2]

  • Corrosion Resistance: The protective monolayer can act as a barrier against corrosive materials.[2]

Quantitative Data Summary

The following tables summarize typical performance data for surfaces treated with long-chain perfluorinated molecules, including those structurally similar to this compound. This data provides a reference for the expected performance of modified surfaces.

Table 1: Water and Oil Contact Angles on Modified Surfaces

Substrate MaterialModifying AgentDeposition MethodWater Contact Angle (°)Oil Contact Angle (°) (n-Hexadecane)
Silicon/Silica1H,1H,2H,2H-PerfluorooctyltriethoxysilaneChemical Vapor Deposition163 ± 7.4> 70 (estimated)
PTFE + SiO₂1H,1H,2H,2H-PerfluorooctyltrichlorosilaneDip-Coating> 150> 150
Unmodified Silicon WaferN/AN/A~30 - 50N/A
Modified Silicon Wafer1H,1H,2H,2H-trichloroperfluoroctylsilaneSolution Deposition> 100N/A

Data for similar long-chain perfluoroalkylsilanes are presented as a strong indication of expected surface properties.[3]

Table 2: Surface Energy of Modified Silicon Wafers

Surface TypeSurface Free Energy (mN/m)Reference Compound(s)
Unmodified Silicon Wafer~40 - 60N/A
Modified Silicon Wafer< 20Long-chain perfluoroalkylsilanes

Data for structurally similar compounds provide a strong indication of the expected surface properties.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are adapted from established methods for similar fluorinated compounds and are suitable for creating high-quality modified surfaces.[1]

Protocol 1: Substrate Preparation - Cleaning of Silicon Wafers

A pristine and hydroxylated surface is crucial for the formation of a dense and stable self-assembled monolayer.[3]

Method A: Piranha Solution Cleaning (for removal of organic residues)

  • Caution: Piranha solution is a strong oxidant and reacts violently with organic materials. Always handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Preparation: In a glass container, slowly add 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄).[5] The reaction is highly exothermic.

  • Immersion: Immerse the silicon wafers in the freshly prepared Piranha solution for 10-15 minutes.[5]

  • Rinsing: Carefully remove the wafers and rinse them thoroughly with deionized (DI) water.[5]

  • Drying: Dry the wafers using a stream of high-purity nitrogen gas.[5]

Method B: RCA-1 Solution Cleaning

  • Preparation: Prepare the RCA-1 solution by mixing deionized water, ammonium hydroxide (NH₄OH, 27%), and hydrogen peroxide (H₂O₂, 30%) in a 5:1:1 volume ratio.[3]

  • Immersion: Heat the solution to 75-80 °C and immerse the silicon wafers for 10-15 minutes.[3]

  • Rinsing: Thoroughly rinse the wafers with DI water.[3]

  • Drying: Dry the wafers using a nitrogen gun.[3]

Substrate Cleaning Workflow
Protocol 2: Solution-Phase Deposition of this compound (SAM Formation)

This protocol describes the formation of a self-assembled monolayer via solution immersion.

  • Solution Preparation: Prepare a 1-5 mM solution of this compound in an anhydrous solvent such as toluene or hexane.[3] The use of an anhydrous solvent is critical to prevent premature polymerization in solution.[3]

  • Substrate Immersion: Place the cleaned and dried substrates in the prepared solution within a sealed container. To minimize exposure to ambient moisture, an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]

  • Self-Assembly: Allow the self-assembly process to proceed for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[1]

  • Rinsing: Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous solvent (e.g., ethanol or toluene) to remove any physisorbed molecules.[1][5]

  • Drying: Dry the coated substrates with a stream of high-purity nitrogen gas.[1][5]

  • Curing (Optional but Recommended): To enhance the stability of the monolayer, bake the coated substrates in an oven at 110-120°C for 30-60 minutes.[5]

Solution_Phase_Deposition start Clean Substrate prep_sol Prepare 1-5 mM Solution in Anhydrous Solvent start->prep_sol immerse Immerse Substrate in Solution (Inert Atmosphere) prep_sol->immerse self_assembly Self-Assembly (12-24h at RT) immerse->self_assembly rinse Rinse with Anhydrous Solvent self_assembly->rinse dry Dry with N2 Stream rinse->dry cure Cure in Oven (110-120°C, 30-60 min) dry->cure end_node Modified Surface cure->end_node

Solution-Phase Deposition Workflow
Protocol 3: Vapor-Phase Deposition of this compound

This method is suitable for coating complex geometries and can provide highly uniform coatings.[1]

  • Substrate Preparation: Clean the substrates as described in Protocol 1.

  • Setup: Place the cleaned substrates and a small amount of this compound in a crucible inside a vacuum deposition chamber.[1]

  • Evacuation: Evacuate the chamber to a base pressure of < 10⁻³ mbar.[1]

  • Deposition: Gently heat the crucible containing the this compound to a temperature sufficient for sublimation or evaporation (e.g., 60-80°C).[1] Allow the vapor to deposit onto the substrates for 1-3 hours. The deposition time will influence coating thickness and quality.[1]

  • Cooling and Venting: Allow the chamber to cool to room temperature before venting with an inert gas, such as nitrogen.[1]

  • Removal: Remove the coated substrates from the chamber.

Surface Characterization

  • Water Contact Angle (WCA) Measurement: The hydrophobicity of the surface can be quantified by measuring the static water contact angle using a goniometer. A 5 µL droplet of deionized water is typically used.[6]

  • Atomic Force Microscopy (AFM): Surface morphology and roughness can be analyzed using AFM.[1]

  • X-ray Photoelectron Spectroscopy (XPS): This technique can be used to confirm the chemical composition of the surface and the presence of the fluorinated monolayer.

References

Application Notes: 1H,1H-Perfluoro-1-tetradecanol as a Precursor for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1H,1H-Perfluoro-1-tetradecanol as a precursor for the synthesis of specialized fluorinated polymers. The unique properties imparted by the long perfluorinated chain make these polymers highly valuable for a range of applications, particularly in the biomedical field and drug delivery. This document details the synthesis of the acrylate monomer, subsequent polymerization methodologies, and insights into the application of the resulting polymers in cancer therapy.

Introduction

This compound is a key starting material for the synthesis of poly(1H,1H-perfluorotetradecyl acrylate). The resulting polymer is characterized by a long perfluoroalkyl side chain, which imparts a unique combination of properties including high hydrophobicity, lipophobicity, low surface energy, and excellent chemical and thermal stability.[1][2] These characteristics are highly desirable in the development of advanced materials for biomedical applications, such as drug delivery systems, where the polymer's properties can enhance drug stability, facilitate cellular uptake, and enable targeted delivery.[1][3]

Fluorinated polymers are increasingly being investigated for their potential in cancer therapy.[1] Nanoparticles formulated from these polymers can encapsulate therapeutic agents, and their fluorinated nature can help to minimize interactions with proteins and lipids in the bloodstream, potentially prolonging circulation time.[3] Furthermore, the unique properties of these polymers can influence the mechanism of cellular uptake, a critical factor in the design of effective drug delivery vehicles.[4][5]

Monomer Synthesis: 1H,1H-Perfluorotetradecyl Acrylate

The first step in utilizing this compound for polymer synthesis is its conversion to the corresponding acrylate monomer, 1H,1H-perfluorotetradecyl acrylate. This is typically achieved through an esterification reaction with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of 1H,1H-Perfluorotetradecyl Acrylate

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous dichloromethane.

  • Add triethylamine to the solution (approximately 1.1 molar equivalents relative to the alcohol).

  • Cool the flask to 0 °C in an ice bath with continuous stirring.

  • Slowly add acryloyl chloride (approximately 1.05 molar equivalents relative to the alcohol) to the cooled solution using a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield pure 1H,1H-perfluorotetradecyl acrylate.

Polymer Synthesis Methodologies

Poly(1H,1H-perfluorotetradecyl acrylate) can be synthesized via several radical polymerization techniques. The choice of method will influence the polymer's molecular weight, polydispersity, and architecture.

Free-Radical Polymerization

This is a conventional and straightforward method for polymerizing vinyl monomers.

Experimental Protocol: Free-Radical Polymerization

Materials:

  • 1H,1H-Perfluorotetradecyl acrylate (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous solvent (e.g., ethyl acetate, fluorinated solvents)

  • Non-solvent for precipitation (e.g., methanol)

  • Schlenk flask or round-bottom flask with condenser

  • Nitrogen or argon inlet

  • Oil bath or heating mantle

Procedure:

  • Dissolve the 1H,1H-perfluorotetradecyl acrylate monomer and AIBN in the chosen anhydrous solvent in a Schlenk flask.

  • De-gas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 60-80 °C under a nitrogen or argon atmosphere and stir for 12-24 hours.

  • Cool the reaction to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a stirred non-solvent (e.g., methanol).

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[6]

Experimental Protocol: RAFT Polymerization

Materials:

  • 1H,1H-Perfluorotetradecyl acrylate (monomer)

  • RAFT agent (e.g., 2-cyano-2-propyl benzodithioate)

  • AIBN (initiator)

  • Anhydrous solvent (e.g., anisole, 1,4-dioxane)

  • Non-solvent for precipitation (e.g., methanol)

  • Ampules or Schlenk flask

Procedure:

  • Prepare a stock solution of the monomer, RAFT agent, and AIBN in the chosen anhydrous solvent in an ampule or Schlenk flask.

  • De-gas the solution by three freeze-pump-thaw cycles and seal the ampule under vacuum.

  • Place the sealed ampule in a preheated oil bath at 60-80 °C and polymerize for the desired time.

  • Stop the polymerization by cooling the ampule in an ice bath.

  • Open the ampule and dissolve the contents in a small amount of a suitable solvent.

  • Precipitate, collect, and dry the polymer as described in the free-radical polymerization protocol.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful controlled radical polymerization method that utilizes a transition metal catalyst to achieve control over the polymerization process.

Experimental Protocol: ATRP

Materials:

  • 1H,1H-Perfluorotetradecyl acrylate (monomer)

  • Initiator (e.g., ethyl α-bromoisobutyrate)

  • Catalyst (e.g., copper(I) bromide, CuBr)

  • Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)

  • Anhydrous solvent (e.g., anisole, toluene)

  • Non-solvent for precipitation (e.g., methanol)

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add the catalyst (CuBr) and a magnetic stir bar.

  • Seal the flask, evacuate, and backfill with nitrogen or argon three times.

  • Add the monomer, solvent, and ligand via syringe.

  • Stir the mixture to form the catalyst-ligand complex.

  • Add the initiator via syringe to start the polymerization.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir for the required duration.

  • Stop the polymerization by cooling and exposing the reaction mixture to air.

  • Dilute the mixture with a suitable solvent and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate, collect, and dry the polymer as previously described.

Polymer Characterization Data

Due to the limited availability of specific data for poly(1H,1H-perfluorotetradecyl acrylate), the following table presents typical characterization data for long-chain poly(fluoroalkyl acrylate)s synthesized by different methods. Researchers should expect similar trends for the C14 analogue.

Polymerization MethodMonomerMn ( g/mol )PDI (Mw/Mn)Conversion (%)Reference
Free RadicalLong-chain fluoroalkyl acrylate10,000 - 50,0001.5 - 3.0> 90[7]
RAFTLong-chain fluoroalkyl acrylate5,000 - 100,0001.1 - 1.5Variable[6][8]
ATRPLong-chain fluoroalkyl methacrylate10,000 - 80,0001.1 - 1.4Variable[9]

Application in Drug Delivery for Cancer Therapy

Polymers derived from this compound are of significant interest for developing nanoparticle-based drug delivery systems for cancer therapy.[1] The hydrophobic and lipophobic nature of the fluorinated side chains drives the self-assembly of these polymers into stable nanoparticles in aqueous environments, which can encapsulate hydrophobic anticancer drugs.[3]

Cellular Uptake of Fluorinated Nanoparticles

The cellular uptake of these nanoparticles is a critical step for drug efficacy. Fluorinated nanoparticles can be internalized by cancer cells through various endocytic pathways.[5] For targeted delivery, the nanoparticle surface can be functionalized with ligands, such as antibodies, that bind to specific receptors overexpressed on cancer cells, leading to receptor-mediated endocytosis.[4][10] Alternatively, non-targeted nanoparticles may be taken up via macropinocytosis.[5]

Visualizations

experimental_workflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_application Drug Delivery Application start This compound esterification Esterification with Acryloyl Chloride start->esterification monomer 1H,1H-Perfluorotetradecyl Acrylate esterification->monomer free_radical Free-Radical Polymerization monomer->free_radical raft RAFT Polymerization monomer->raft atrp ATRP monomer->atrp polymer Poly(1H,1H-perfluorotetradecyl acrylate) free_radical->polymer raft->polymer atrp->polymer nanoparticle Nanoparticle Formulation polymer->nanoparticle drug_loading Drug Encapsulation nanoparticle->drug_loading delivery Targeted Drug Delivery drug_loading->delivery

Caption: Experimental workflow from monomer synthesis to drug delivery application.

cellular_uptake cluster_extracellular Extracellular Space cluster_cell Cancer Cell NP Fluorinated Nanoparticle (Drug Loaded) Macropinocytosis Macropinocytosis NP->Macropinocytosis Targeted_NP Antibody-Functionalized Nanoparticle Receptor Cell Surface Receptor Targeted_NP->Receptor Binding Receptor_Mediated Receptor-Mediated Endocytosis Receptor->Receptor_Mediated Membrane Cell Membrane Endosome Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release in Cytoplasm Endosome->Drug_Release Lysosome->Drug_Release Macropinocytosis->Endosome Receptor_Mediated->Endosome

References

Application Notes and Protocols for Nanoparticle Functionalization with 1H,1H-Perfluoro-1-tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The surface functionalization of nanoparticles is a pivotal step in the development of advanced nanomaterials for biomedical applications such as drug delivery, bioimaging, and diagnostics.[1] 1H,1H-Perfluoro-1-tetradecanol is a fluorinated long-chain alcohol that can be used to modify the surface of various nanoparticles. The introduction of a perfluorinated chain onto the nanoparticle surface imparts unique properties, including hydrophobicity and lipophobicity, which can be advantageous for specific applications.[2] For instance, fluorinated nanoparticles are of significant interest as contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI) due to the negligible background signal of fluorine in biological tissues.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the functionalization of nanoparticles with this compound, their subsequent characterization, and potential applications.

Principle of Surface Functionalization

The hydroxyl group of this compound can be leveraged for covalent conjugation to nanoparticle surfaces that present complementary functional groups, such as carboxyl or amine groups. This typically involves an activation step to convert the hydroxyl group or the surface group into a more reactive species, followed by the conjugation reaction. For nanoparticles lacking suitable surface groups, a preliminary surface modification step may be necessary.

Data Presentation

The following tables summarize typical quantitative data for nanoparticles before and after functionalization with this compound. This data is representative and may vary depending on the nanoparticle core material, size, and the specific functionalization protocol used.

Table 1: Physicochemical Properties of Functionalized Nanoparticles

ParameterPre-functionalization (Bare Nanoparticles)Post-functionalization (Perfluoro-1-tetradecanol Functionalized)Characterization Technique
Core Diameter (nm) 50 ± 3.550 ± 3.8Transmission Electron Microscopy (TEM)
Hydrodynamic Diameter (nm) 55 ± 4.275 ± 5.1Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.15 ± 0.020.21 ± 0.03Dynamic Light Scattering (DLS)
Zeta Potential (mV) -35 ± 2.5-10 ± 1.8Dynamic Light Scattering (DLS)
Surface Plasmon Resonance (λmax) (for AuNPs) 520 nm525 nmUV-Vis Spectroscopy

Table 2: Surface Composition Analysis

AnalysisResultTechnique
Fluorine Content (%) 15.8%X-ray Photoelectron Spectroscopy (XPS)
Grafting Density (chains/nm²) 1.2Thermogravimetric Analysis (TGA)
Contact Angle (°) 25° (hydrophilic)110° (hydrophobic)

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles via Esterification

This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups using a carbodiimide activator.

Materials:

  • Carboxylated nanoparticles (e.g., polymeric nanoparticles, silica nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Quenching solution (e.g., ethanolamine)

  • Wash buffer (e.g., ethanol, deionized water)

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Nanoparticle Suspension: Disperse the carboxylated nanoparticles in the anhydrous solvent to a final concentration of 1 mg/mL. Sonicate the suspension for 5 minutes to ensure homogeneity.

  • Activation of Carboxyl Groups:

    • Add EDC (10-fold molar excess relative to surface carboxyl groups) and NHS (5-fold molar excess) to the nanoparticle suspension.

    • Allow the mixture to react for 30 minutes at room temperature with gentle stirring to form NHS-ester intermediates.

  • Conjugation Reaction:

    • Dissolve this compound in the anhydrous solvent.

    • Add the this compound solution to the activated nanoparticle suspension (20 to 50-fold molar excess).

    • Let the reaction proceed for 12-24 hours at room temperature with continuous stirring.

  • Quenching: Add a small volume of quenching solution to deactivate any unreacted NHS-esters. Incubate for 20 minutes.

  • Purification:

    • Wash the functionalized nanoparticles to remove excess reactants. Centrifugation is a common method.

    • Transfer the suspension to a suitable centrifuge tube.

    • Centrifuge according to the nanoparticle specifications.

    • Discard the supernatant.

    • Resuspend the nanoparticle pellet in the appropriate solvent (e.g., ethanol, then water).

    • Repeat the washing step 3-4 times.

  • Final Product: Resuspend the purified nanoparticles in the desired solvent for storage or further characterization.

Protocol 2: Characterization of Functionalized Nanoparticles

This protocol outlines the key techniques for characterizing the successfully functionalized nanoparticles.

a. Dynamic Light Scattering (DLS):

  • Purpose: To measure the hydrodynamic diameter, polydispersity index, and zeta potential.

  • Procedure:

    • Disperse the nanoparticle samples in an appropriate solvent.

    • Measure the particle size distribution and surface charge.

    • An increase in the hydrodynamic diameter post-functionalization suggests the presence of the perfluoro-tetradecanol layer.

    • A change in zeta potential indicates a modification of the nanoparticle surface charge.

b. Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the size, shape, and monodispersity of the nanoparticle core.

  • Procedure:

    • Deposit a drop of the nanoparticle solution onto a TEM grid and allow it to dry.

    • Image the nanoparticles to determine the core diameter. Note that the functional layer may not be visible under standard TEM.

c. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To confirm the presence of fluorine on the nanoparticle surface.

  • Procedure:

    • Prepare a sample of the dried, functionalized nanoparticles.

    • Acquire the XPS spectrum.

    • The presence of a high-resolution F 1s peak confirms successful functionalization.

d. Contact Angle Measurement:

  • Purpose: To assess the change in surface hydrophobicity.

  • Procedure:

    • Prepare a thin film of the nanoparticles on a solid substrate.

    • Measure the water contact angle.

    • A significant increase in the contact angle indicates a successful hydrophobic modification.

Visualizations

experimental_workflow start Start: Carboxylated Nanoparticles activation Activation of Carboxyl Groups (EDC/NHS) start->activation conjugation Conjugation with This compound activation->conjugation quenching Quenching (Ethanolamine) conjugation->quenching purification Purification (Centrifugation/Washing) quenching->purification characterization Characterization (DLS, TEM, XPS, etc.) purification->characterization end End: Functionalized Nanoparticles characterization->end

Caption: Workflow for nanoparticle functionalization.

logical_relationship np_core Nanoparticle Core surface_groups Surface Functional Groups (-COOH, -NH2) np_core->surface_groups possesses linker This compound surface_groups->linker reacts with properties Resulting Properties (Hydrophobicity, ¹⁹F MRI signal) linker->properties imparts applications Applications (Drug Delivery, Imaging) properties->applications enables

Caption: Relationship of components and properties.

References

Application Notes and Protocols for the Preparation of Self-Assembled Monolayers of 1H,1H-Perfluoro-1-tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a solid substrate. They are a powerful tool for tailoring the interfacial properties of materials, such as wettability, adhesion, and biocompatibility. This document provides a detailed protocol for the preparation of SAMs of 1H,1H-Perfluoro-1-tetradecanol on silicon oxide surfaces. The long perfluorinated alkyl chain of this molecule results in a low-energy, hydrophobic surface. While the primary focus of this protocol is on silicon wafers, the principles can be adapted for other hydroxylated surfaces like glass or aluminum oxide.

Data Presentation

The following table summarizes the expected quantitative data for surfaces modified with long-chain perfluoroalkyl molecules, similar to this compound. These values provide a benchmark for successful monolayer formation.

ParameterUnmodified Silicon WaferModified Silicon Wafer with Perfluoroalkyl SAMReference Compound(s)Measurement Technique
Water Contact Angle (°) ~30° - 50°> 110°1H,1H,2H,2H-perfluorodecyltrichlorosilaneContact Angle Goniometry
Surface Free Energy (mN/m) ~40 - 60< 201H,1H,2H,2H-perfluorooctyltrichlorosilane & 1H,1H,2H,2H-perfluorododecyltrichlorosilaneContact Angle Goniometry
SAM Thickness (nm) N/A1 - 3Not SpecifiedEllipsometry

Experimental Protocols

This section details the step-by-step methodology for the preparation of this compound SAMs on a silicon substrate. The overall workflow consists of substrate preparation, solution preparation, SAM deposition, and post-deposition processing.

Substrate Preparation: Silicon Wafer Cleaning and Hydroxylation

A pristine and hydroxylated silicon surface is crucial for the formation of a dense and stable self-assembled monolayer. Two common methods for cleaning and hydroxylating silicon wafers are presented below. Extreme caution must be exercised when handling Piranha solution.

a. Piranha Solution Cleaning (High-Performance)

  • Preparation: In a certified fume hood and wearing appropriate personal protective equipment (PPE), prepare the Piranha solution by slowly and carefully adding hydrogen peroxide (H₂O₂, 30%) to sulfuric acid (H₂SO₄, 98%) in a 3:7 volume ratio in a glass container suitable for high temperatures. Warning: This reaction is highly exothermic and the solution is extremely corrosive and a strong oxidant.

  • Immersion: Once the exothermic reaction has subsided slightly, immerse the silicon wafers in the hot Piranha solution for 10-15 minutes.

  • Rinsing: Thoroughly rinse the wafers with copious amounts of deionized (DI) water.

  • Drying: Dry the wafers using a stream of dry nitrogen gas.

b. RCA-1 Solution Cleaning (Safer Alternative)

  • Preparation: Prepare the RCA-1 solution by mixing deionized water, ammonium hydroxide (NH₄OH, 27%), and hydrogen peroxide (H₂O₂, 30%) in a 5:1:1 volume ratio.

  • Immersion: Heat the solution to 75-80 °C and immerse the silicon wafers for 10-15 minutes.[1]

  • Rinsing: Thoroughly rinse the wafers with DI water.[1]

  • Drying: Dry the wafers using a nitrogen gun.[1]

Solution Preparation
  • Prepare a 1-5 mM solution of this compound in an anhydrous solvent such as toluene or hexane.[1] The use of an anhydrous solvent is critical to prevent unwanted reactions in the solution.

Self-Assembled Monolayer Deposition
  • Immersion: Place the cleaned and dried silicon wafers in the prepared solution in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture.[1]

  • Reaction Time: Allow the self-assembly process to proceed for 2-24 hours at room temperature.[1] Longer immersion times generally lead to more ordered and densely packed monolayers.

Post-Deposition Rinsing and Drying
  • Rinsing: After the immersion period, remove the substrates from the solution. Rinse them thoroughly with fresh anhydrous solvent (toluene or hexane) to remove any non-covalently bonded molecules.

  • Drying: Dry the functionalized substrates with a gentle stream of dry nitrogen gas.

  • Optional Annealing: For some applications, a post-deposition annealing step (e.g., 10 minutes at 100 °C) can improve the quality of the monolayer, although this may not be necessary for all cases.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_deposition SAM Deposition cluster_post Post-Deposition wafer Silicon Wafer cleaning Cleaning & Hydroxylation (Piranha or RCA-1) wafer->cleaning immersion Immersion (2-24 hours, RT, Inert atm.) cleaning->immersion molecule This compound solution 1-5 mM Solution molecule->solution solvent Anhydrous Solvent (Toluene or Hexane) solvent->solution solution->immersion rinsing Rinsing immersion->rinsing drying Drying rinsing->drying characterization Surface Characterization drying->characterization

Caption: Experimental workflow for the preparation of this compound SAMs.

Molecular Assembly on Silicon Oxide

molecular_assembly cluster_substrate Silicon Oxide Substrate Si Si O O Si->O Si_2 Si O->Si_2 H H O->H OH O_2 O Si_2->O_2 Si_3 Si O_2->Si_3 H_2 H_2 O_2->H_2 OH O_3 O Si_3->O_3 H_3 H_3 O_3->H_3 OH mol1 F F F F F F F F F F F F F F | (CF2)13 | CH2 | CH2 | O mol1->O mol2 F F F F F F F F F F F F F F | (CF2)13 | CH2 | CH2 | O mol2->O_2 mol3 F F F F F F F F F F F F F F | (CF2)13 | CH2 | CH2 | O mol3->O_3

Caption: Diagram of this compound molecules assembled on a hydroxylated silicon oxide surface.

References

Application Notes and Protocols for the Analytical Detection of 1H,1H-Perfluoro-1-tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sensitive and selective detection of 1H,1H-Perfluoro-1-tetradecanol, a long-chain fluorotelomer alcohol (FTOH), in various environmental matrices. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound (14:2 FTOH) is a member of the per- and polyfluoroalkyl substances (PFAS) family. FTOHs are precursors to persistent perfluorocarboxylic acids (PFCAs) and are used in a variety of industrial and consumer products.[1][2][3] Due to their potential environmental persistence and transformation into more toxic compounds, robust and sensitive analytical methods are crucial for their detection and quantification.

Analytical Approaches

The two primary methods for the analysis of FTOHs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS is often favored for the analysis of volatile and semi-volatile FTOHs.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity for the detection of FTOHs. The use of tandem mass spectrometry (GC-MS/MS) with techniques like positive chemical ionization (PCI) can further enhance selectivity and sensitivity.[2][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the analysis of a wide range of PFAS. While FTOHs can be challenging to analyze by LC-MS/MS due to their volatility, methods have been developed, sometimes employing derivatization to improve sensitivity.[1][6]

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods discussed.

Table 1: Quantitative Performance Data for FTOH Analysis by GC-MS

AnalyteMethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
6:2 FTOHTD-GC-MS/MSIndoor Air0.02 ng/tube (Instrument Detection Limit)-87.5 - 115.4[7]
8:2 FTOHTD-GC-MS/MSIndoor Air0.01 ng/tube (Instrument Detection Limit)-87.5 - 115.4[7]
10:2 FTOHTD-GC-MS/MSIndoor Air0.02 ng/tube (Instrument Detection Limit)-87.5 - 115.4[7]
6:2 FTOHGC/MSSoil16 fg/µL (Instrument Detection Limit)190 fg/µL-[8]
8:2 FTOHGC/MSSoil10 fg/µL (Instrument Detection Limit)100 fg/µL-[8]
10:2 FTOHGC/MSSoil14 fg/µL (Instrument Detection Limit)160 fg/µL-[8]
8:2 FTOHGC-MSArtificial Turf Fiber & Crumb Rubber<0.083 ng/µL>0.27 ng/µL81.9[9]

Table 2: Quantitative Performance Data for FTOH Analysis by LC-MS/MS

AnalyteMethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
6:2, 8:2, 10:2 FTOHsLC/MS/MSAqueous Samples~0.09 ng/mL-70 - 120[1]
4:2 FTOHLC/MS/MSTextiles1.2 ng/mL3.7 ng/mL-[10]
6:2 FTOHLC/MS/MSTextiles0.2 ng/mL0.5 ng/mL-[10]
8:2 FTOHLC/MS/MSTextiles0.2 ng/mL0.5 ng/mL-[10]
10:2 FTOHLC/MS/MSTextiles0.2 ng/mL0.5 ng/mL-[10]

Experimental Protocols

Protocol 1: GC-MS/MS Analysis of this compound in Soil

This protocol is adapted from methodologies developed for the analysis of FTOHs in solid matrices.[8]

1. Sample Preparation: Extraction

  • Weigh approximately 3 g of homogenized soil into a polypropylene centrifuge tube.

  • Spike the sample with a known amount of a labeled internal standard (e.g., mass-labeled 8:2 FTOH).

  • Add 10 mL of methyl tert-butyl ether (MTBE) to the tube.

  • Vortex the sample for 1 minute, then sonicate for 15 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean glass tube.

  • Repeat the extraction process twice more, combining the supernatants.

  • Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS/MS Instrumental Analysis

  • Gas Chromatograph (GC) Conditions:

    • Injector: Pulsed splitless, 250°C

    • Column: Agilent J&W DB-FFAP (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program: 40°C for 2 min, ramp at 15°C/min to 130°C, then ramp at 25°C/min to 240°C and hold for 6 min.[11]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Positive Chemical Ionization (PCI) with methane as the reagent gas.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor the protonated molecular ion [M+H]⁺ as the precursor ion and at least two product ions for confirmation. For 14:2 FTOH (MW = 732.15), the [M+H]⁺ would be m/z 733.1.

3. Quality Control

  • Analyze a method blank with each batch of samples to check for contamination.

  • Analyze a matrix spike and a matrix spike duplicate to assess method accuracy and precision.

  • Use labeled internal standards to correct for matrix effects and recovery losses.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing soil_sample Soil Sample (3g) spike Spike with Internal Standard soil_sample->spike extract Extract with MTBE (3x) spike->extract concentrate Concentrate Extract to 1 mL extract->concentrate injection Inject 1 µL concentrate->injection separation GC Separation (DB-FFAP Column) injection->separation detection MS/MS Detection (PCI, MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

GC-MS/MS workflow for this compound analysis.

Protocol 2: LC-MS/MS Analysis of this compound in Water

This protocol is based on general methodologies for FTOH analysis in aqueous samples.[1]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a polymeric SPE cartridge (e.g., Waters Oasis WAX) with 5 mL of methanol followed by 5 mL of deionized water.

  • Spike a 250 mL water sample with a labeled internal standard.

  • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of deionized water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 10 mL of methanol.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18), 2.1 x 100 mm, 1.7 µm

    • Mobile Phase A: 2 mM ammonium acetate in water

    • Mobile Phase B: Methanol

    • Gradient: Start with 95% A, ramp to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor the [M-H]⁻ ion as the precursor. For 14:2 FTOH, this would be m/z 731.1.

3. Quality Control

  • Analyze a method blank with each batch of samples.

  • Prepare and analyze a laboratory control sample to monitor method performance.

  • Use labeled internal standards to compensate for matrix effects and extraction inefficiencies.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing water_sample Water Sample (250 mL) spike Spike with Internal Standard water_sample->spike spe Solid-Phase Extraction (SPE) spike->spe concentrate Concentrate Eluate to 1 mL spe->concentrate injection Inject 10 µL concentrate->injection separation LC Separation (C18 Column) injection->separation detection MS/MS Detection (ESI-, MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

LC-MS/MS workflow for this compound analysis.

References

Application of 1H,1H-Perfluoro-1-tetradecanol in Oleophobic Textile Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and generalized experimental protocols for the use of 1H,1H-Perfluoro-1-tetradecanol in the formulation of oleophobic coatings for textile substrates. Due to a lack of specific published protocols for this exact compound, the methodologies presented herein are based on established principles for long-chain perfluoroalkanols and related fluorinated compounds used in textile finishing. These protocols are intended as a starting point for research and development, and optimization will be necessary for specific textile types and performance requirements. The primary mechanism of action involves the reduction of surface energy on the textile fibers, thereby repelling oils and other low-surface-tension liquids.

Introduction

Oleophobic coatings are essential for a wide range of textile applications, including protective clothing, upholstery, and industrial fabrics, where resistance to oil and grease is critical. Fluorinated compounds, particularly those with long perfluoroalkyl chains, are highly effective at imparting oleophobicity due to the low surface energy of the C-F bond. This compound, a C14 fluorinated alcohol, possesses the chemical structure conducive to creating a low-energy surface. When applied to textiles, these molecules orient themselves with the fluorinated tails outward, creating a non-wettable surface for oils.

It is important to note that long-chain per- and polyfluoroalkyl substances (PFAS), which include C8 to C14 compounds, are under increased scrutiny due to environmental and health concerns.[1] Researchers should be aware of and comply with all relevant safety and environmental regulations when working with these materials.

Principle of Oleophobicity

The oleophobicity of a textile surface is determined by its surface energy. For a liquid to wet a surface, the surface energy of the solid must be greater than that of the liquid. Fluorinated compounds like this compound are effective because they dramatically lower the surface energy of the textile fibers to a level below that of most oils and organic solvents. The long, rigid perfluorinated chains pack densely on the fiber surface, creating a uniform, low-energy barrier.

Generalized Experimental Protocols

The following protocols describe a generalized approach for the application of this compound to textiles. These methods are based on common textile finishing techniques such as dip-coating and pad-dry-cure. For enhanced durability, this compound is often used in conjunction with a crosslinking agent or as a precursor for a silane-based coating.

Materials and Equipment
  • Textile Substrate: Cotton, polyester, nylon, or blended fabrics.

  • Active Compound: this compound.

  • Solvent: Isopropanol, ethyl acetate, or a suitable fluorinated solvent.

  • Crosslinking Agent (Optional but Recommended): Blocked isocyanates, melamine resins, or silane coupling agents (e.g., tetraethoxysilane - TEOS).

  • Catalyst (if required for crosslinker): e.g., dibutyltin dilaurate for isocyanates, or an acid catalyst for melamine resins.

  • Equipment: Laboratory padding machine or beakers for dip-coating, laboratory oven or heat press for curing, magnetic stirrer, ultrasonic bath.

Protocol 1: Simple Dip-Coating and Curing

This protocol is a basic method for applying the fluorinated alcohol. Durability may be limited without a crosslinker.

  • Preparation of Treatment Solution:

    • Dissolve this compound in a suitable solvent (e.g., isopropanol) to a concentration of 1-5% (w/v).

    • Thoroughly mix the solution using a magnetic stirrer until the compound is fully dissolved. Sonication may aid dissolution.

  • Fabric Preparation:

    • Ensure the textile substrate is clean, dry, and free of any sizing agents or impurities. Pre-washing with a non-ionic detergent followed by thorough rinsing and drying is recommended.

  • Application:

    • Immerse the fabric sample in the treatment solution for 5-10 minutes to ensure complete saturation.

    • Remove the fabric and pass it through a laboratory padder at a set pressure to achieve a wet pick-up of 70-100%. Alternatively, gently squeeze out excess solution to achieve a uniform wetness.

  • Drying and Curing:

    • Dry the treated fabric in an oven at 80-100°C for 5-10 minutes to evaporate the solvent.

    • Cure the dried fabric at a higher temperature, typically 130-160°C, for 3-5 minutes. This step helps to align the fluorinated molecules on the fiber surface.

Protocol 2: Crosslinked Coating for Enhanced Durability

This protocol incorporates a crosslinking agent to improve the wash and abrasion resistance of the oleophobic finish.

  • Preparation of Treatment Emulsion:

    • In a beaker, dissolve 1-5% (w/w) of this compound and 1-3% (w/w) of a blocked isocyanate crosslinker in a minimal amount of a suitable solvent.

    • Separately, prepare an aqueous solution with a non-ionic surfactant.

    • Slowly add the fluorinated solution to the aqueous phase under high-speed stirring to form a stable emulsion. A catalyst, if required for the crosslinker, should be added according to the manufacturer's instructions.

  • Fabric Preparation:

    • As in Protocol 1, use clean and dry fabric samples.

  • Application (Pad-Dry-Cure):

    • Immerse the fabric in the treatment emulsion.

    • Pass the fabric through a two-roll laboratory padder to ensure even application and achieve a wet pick-up of 70-100%.

    • Dry the fabric at 100-110°C for 2-3 minutes.

    • Cure the fabric at 150-170°C for 2-5 minutes. The elevated temperature activates the crosslinking agent, covalently bonding the coating to the textile.

Performance Evaluation

The effectiveness of the oleophobic coating should be assessed using standardized test methods.

Contact Angle Measurement

The static contact angle of water and oil droplets on the treated fabric surface is a primary indicator of repellency.

  • Water Contact Angle (WCA): Measured using a goniometer with deionized water.

  • Oil Contact Angle (OCA): Measured using a goniometer with a standard oil, such as n-hexadecane or olive oil.

Oil Repellency Rating (AATCC Test Method 118)

This test evaluates the resistance of the fabric to wetting by a series of hydrocarbon liquids with varying surface tensions. The oil repellency grade is the highest numbered test liquid that does not wet the fabric surface.

Wash Durability

The durability of the coating is assessed by performing multiple washing and drying cycles (e.g., according to AATCC Test Method 61) and then re-evaluating the contact angles and oil repellency rating.

Data Presentation

The following tables present hypothetical but representative data for the performance of oleophobic coatings based on long-chain fluorinated compounds on a cotton fabric.

Table 1: Performance of this compound Coatings on Cotton Fabric

Coating ProtocolConcentration of Active CompoundWater Contact Angle (°)Oil Contact Angle (n-hexadecane) (°)Oil Repellency Grade (AATCC 118)
Untreated0%< 10< 100
Protocol 12%145 ± 3130 ± 45
Protocol 22%148 ± 2135 ± 36

Table 2: Wash Durability of Crosslinked Oleophobic Coating (Protocol 2)

Number of Wash CyclesWater Contact Angle (°)Oil Contact Angle (n-hexadecane) (°)Oil Repellency Grade (AATCC 118)
0148 ± 2135 ± 36
5142 ± 3128 ± 45
10135 ± 4120 ± 54
20125 ± 5110 ± 63

Visualizations

Chemical Structure and Surface Interaction

G cluster_molecule This compound cluster_surface Textile Fiber Surface cluster_coating Oleophobic Coating Formation CF3 CF3 CF2_n CF2_n CF3->CF2_n CH2_1 CH2_1 CF2_n->CH2_1 (CF2)12 CH2_2 CH2_2 CH2_1->CH2_2 OH OH CH2_2->OH Fiber Textile Fiber OH->Fiber Adsorption/ Crosslinking Coating_Structure Self-assembled monolayer with fluorinated tails oriented outwards Fiber->Coating_Structure Results in workflow prep Fabric Pre-treatment (Cleaning & Drying) pad Padding (Two-Roll Mill) prep->pad solution Preparation of Treatment Emulsion solution->pad dry Drying (100-110°C) pad->dry cure Curing (150-170°C) dry->cure eval Performance Evaluation (Contact Angle, AATCC 118) cure->eval G cluster_untreated Untreated Fabric cluster_treated Treated Fabric untreated High Surface Energy wetting Oil Spreads and Wets untreated->wetting leads to absorption Staining/ Soiling wetting->absorption Resulting in treated Low Surface Energy (Fluorinated Surface) repellency Oil Droplet Beads Up treated->repellency leads to no_absorption Oleophobicity/ Stain Resistance repellency->no_absorption Resulting in

References

Application Notes and Protocols for Contact Angle Measurement on 1H,1H-Perfluoro-1-tetradecanol Coated Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup and protocols for measuring the contact angle of liquids on surfaces coated with 1H,1H-Perfluoro-1-tetradecanol. This fluorinated alcohol is utilized to create low-energy, hydrophobic surfaces, and accurate contact angle measurements are crucial for characterizing their wettability and surface properties.

Introduction

Contact angle is a quantitative measure of the wetting of a solid by a liquid. It is the angle formed at the three-phase boundary where a liquid, gas, and solid intersect.[1] Surfaces coated with this compound are expected to be highly hydrophobic, exhibiting large contact angles with water. This property is critical in various applications, including anti-fouling surfaces, microfluidics, and drug delivery systems. The sessile drop method is the most common technique for determining the contact angle and will be the focus of these protocols.[2][3]

Experimental Apparatus

The primary instrument for contact angle measurement is a contact angle goniometer. The basic setup consists of:

  • A high-resolution camera: To capture images of the liquid droplet on the solid surface.[2]

  • A sample stage: A flat, adjustable platform to hold the coated substrate.[2][4]

  • A dosing system: Typically a syringe with a fine needle to deposit a precise volume of the test liquid.[2][5]

  • A light source: To provide uniform illumination of the droplet for clear imaging.[2]

  • Software for analysis: To process the captured images and calculate the contact angle.[3][5]

Experimental Protocols

A meticulous experimental procedure is essential for obtaining accurate and reproducible contact angle measurements. The overall workflow can be visualized as follows:

experimental_workflow cluster_prep Surface Preparation cluster_measurement Contact Angle Measurement cluster_analysis Data Analysis sub_prep Substrate Cleaning coating This compound Coating sub_prep->coating curing Curing coating->curing goniometer_setup Goniometer Setup curing->goniometer_setup droplet_deposition Droplet Deposition goniometer_setup->droplet_deposition image_capture Image Capture droplet_deposition->image_capture static_ca Static Contact Angle Calculation image_capture->static_ca dynamic_ca Advancing & Receding Angle Measurement image_capture->dynamic_ca data_summary Data Summary & Reporting static_ca->data_summary dynamic_ca->data_summary

Caption: Experimental workflow for contact angle measurement.

Protocol for Surface Preparation: this compound Coating

This protocol describes the creation of a self-assembled monolayer (SAM) of this compound on a substrate (e.g., glass or silicon wafer) to generate a hydrophobic surface.

Materials:

  • Substrates (e.g., glass slides, silicon wafers)

  • This compound

  • Anhydrous ethanol or hexane

  • Acetone

  • Isopropanol

  • Deionized water

  • Nitrogen gas (high purity)

  • Ultrasonic bath

  • UV/Ozone cleaner or Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )

  • Beakers and Petri dishes

  • Hot plate or oven

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the substrates in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • To generate hydroxyl groups on the surface, treat the cleaned substrates with a UV/Ozone cleaner for 20 minutes or immerse them in Piranha solution for 30 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates thoroughly with deionized water and dry with nitrogen gas.

  • Preparation of Coating Solution:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol or hexane.

  • Surface Coating (Dip-Coating Method):

    • Immerse the cleaned and activated substrates in the this compound solution.

    • Allow the self-assembly process to occur for 2-24 hours at room temperature in a sealed container to prevent solvent evaporation.

  • Rinsing and Curing:

    • Remove the substrates from the coating solution and rinse them thoroughly with fresh anhydrous ethanol or hexane to remove any non-chemisorbed molecules.

    • Dry the coated substrates with a stream of nitrogen gas.

    • Cure the substrates on a hot plate or in an oven at 100-120°C for 1 hour to promote covalent bonding and remove residual solvent.

Protocol for Contact Angle Measurement

Procedure:

  • Goniometer Setup:

    • Place the contact angle goniometer on a vibration-free table.

    • Ensure the sample stage is level.[4]

    • Adjust the light source and camera focus to obtain a sharp image of the substrate surface.

  • Droplet Deposition (Sessile Drop Method):

    • Place the coated substrate on the sample stage.

    • Fill a clean syringe with the test liquid (e.g., deionized water).

    • Carefully dispense a small droplet (typically 2-5 µL) of the liquid onto the coated surface.[6]

  • Static Contact Angle Measurement:

    • Capture a still image of the droplet immediately after it has stabilized on the surface.

    • Use the software to analyze the image. The software will typically detect the baseline of the drop and the drop profile and calculate the angle at the intersection.[7]

    • Record the contact angle values for both the left and right sides of the droplet. The difference should be minimal for a uniform surface.[6]

    • Repeat the measurement at multiple locations on the surface to ensure reproducibility and obtain an average value.

  • Dynamic Contact Angle Measurement (Advancing and Receding Angles):

    • Advancing Angle: After depositing an initial droplet, slowly add more liquid to the droplet using the syringe. The contact line will advance across the surface. The advancing contact angle is the maximum angle observed just as the contact line begins to move.[8][9]

    • Receding Angle: Slowly withdraw liquid from the droplet. The contact line will recede. The receding contact angle is the minimum angle observed just as the contact line begins to retract.[8][9]

    • The difference between the advancing and receding angles is the contact angle hysteresis, which provides information about surface heterogeneity and roughness.[8]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Static Contact Angle Measurements

Sample IDTest LiquidDroplet Volume (µL)Left Contact Angle (°)Right Contact Angle (°)Average Contact Angle (°)Standard Deviation
PFT-01Deionized Water3115.2115.5115.35± 0.21
PFT-02Deionized Water3116.1115.9116.00± 0.14
.....................

Table 2: Dynamic Contact Angle Measurements

Sample IDTest LiquidAdvancing Angle (°)Receding Angle (°)Contact Angle Hysteresis (°)
PFT-01Deionized Water118.5110.28.3
PFT-02Deionized Water119.3111.57.8
...............

Troubleshooting

  • Inconsistent contact angles: May be due to a non-uniform coating, surface contamination, or a non-level stage. Re-clean the substrate and ensure a uniform coating process.

  • Irregular drop shape: Could be caused by a dirty syringe needle or vibrations. Clean the needle and ensure the setup is on a stable surface.

  • Poor image quality: Adjust the lighting and camera focus for a clear, high-contrast image of the droplet.[7]

References

Application Notes and Protocols: 1H,1H-Perfluoro-1-tetradecanol as a Lubricating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1H,1H-Perfluoro-1-tetradecanol as a lubricating agent. Due to limited direct experimental data on this specific compound, this document leverages findings from structurally similar perfluorinated molecules to project its likely performance and establish detailed protocols for its evaluation.

Introduction

This compound is a fluorinated alcohol known for its chemical inertness, thermal stability, and low surface energy.[1] These properties make it a compelling candidate for lubrication applications, particularly in demanding environments where conventional hydrocarbon-based lubricants may fail. Its long perfluorinated chain is expected to form stable, low-friction monolayers on various surfaces.[1] This document outlines its potential applications, presents representative performance data from a closely related compound, and provides detailed protocols for experimental validation.

Potential Applications

The unique properties of fluorinated compounds suggest that this compound could be effective in the following applications:

  • Boundary Lubricant for Precision Instruments: In scientific and medical devices, where smooth, low-friction movement is critical, it can be applied as a thin film to reduce wear and ensure precise operation.

  • Additive in Lubricant Formulations: The addition of this compound to base oils (e.g., mineral oil, synthetic esters) may significantly enhance their lubricity, anti-wear, and extreme pressure properties.

  • Lubrication in Chemically Aggressive Environments: Due to its inertness, it is suitable for use in the presence of reactive chemicals, solvents, and oxidizers.

  • High-Temperature Applications: Fluorinated lubricants generally exhibit high thermal stability, making them suitable for use in environments with elevated temperatures.

Expected Lubricating Performance

Table 1: Representative Tribological Data for a Structurally Similar Perfluorinated Additive

Base OilAdditiveAdditive Concentration (wt.%)Contact Pressure (GPa)Coefficient of Friction (CoF)CoF Reduction vs. Base Oil (%)
Poly-alpha-olefin (PAO)None00.69~0.055N/A
Poly-alpha-olefin (PAO)Perfluorotetradecanoic Acid0.350.69~0.0495~10%
Poly-alpha-olefin (PAO)Perfluorotetradecanoic Acid1.000.69~0.044>20%
Poly-alpha-olefin (PAO)Perfluorotetradecanoic Acid1.001.27~0.052<10%

Data extracted and adapted from a study on Perfluorotetradecanoic Acid.

Experimental Protocols

To validate the efficacy of this compound as a lubricating agent, the following experimental protocols are recommended.

Protocol for Evaluating this compound as a Boundary Lubricant

This protocol outlines the procedure for applying the compound as a thin film and measuring its tribological properties.

Materials:

  • This compound

  • Volatile solvent (e.g., a fluorinated solvent or a fast-evaporating alcohol)

  • Test substrates (e.g., polished steel, titanium, or ceramic discs and pins/balls)

  • Ultrasonic bath

  • High-precision balance

  • Tribometer (Pin-on-disc or Ball-on-disc configuration)

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the test substrates by ultrasonication in a series of solvents (e.g., acetone, then isopropanol) to remove any organic contaminants.

    • Dry the substrates in a stream of nitrogen or in a vacuum oven.

    • Characterize the surface roughness of the substrates using a profilometer.

  • Lubricant Application (Dip-Coating Method):

    • Prepare a dilute solution (e.g., 0.1 - 1.0 wt.%) of this compound in the chosen volatile solvent.

    • Immerse the clean, dry substrate in the solution for a predetermined time (e.g., 60 seconds).

    • Withdraw the substrate at a constant, slow speed to ensure a uniform coating.

    • Allow the solvent to fully evaporate, leaving a thin film of the lubricant on the surface.

  • Tribological Testing:

    • Mount the lubricated disc and the corresponding pin/ball in the tribometer.

    • Apply a defined normal load (e.g., 1-10 N).

    • Set the sliding speed (e.g., 0.01 - 0.1 m/s) and test duration (e.g., 1800 seconds).

    • Record the friction force continuously throughout the test to determine the coefficient of friction.

    • After the test, measure the wear track dimensions on the disc and the wear scar on the pin/ball using a profilometer or microscope to calculate the wear rate.

Protocol for Evaluating this compound as a Lubricant Additive

This protocol describes how to assess the performance of the compound when blended with a base oil.

Materials:

  • This compound

  • Base lubricant (e.g., Poly-alpha-olefin (PAO) or a mineral oil)

  • Magnetic stirrer with heating capabilities

  • Tribometer (e.g., Four-ball or Pin-on-disc)

  • Test specimens compatible with the chosen tribometer.

Procedure:

  • Lubricant Formulation:

    • Prepare a series of lubricant blends with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, and 2.0 wt.%).

    • Add the desired amount of the compound to the base oil.

    • Gently heat (if necessary to ensure dissolution) and stir the mixture until the additive is fully dissolved and the blend is homogeneous.

    • Prepare a control sample of the pure base oil.

  • Tribological Testing:

    • Conduct tribological tests on each lubricant blend and the control sample using a standardized test method (e.g., ASTM D4172 for the four-ball wear test).

    • For a pin-on-disc test, apply a defined volume of the lubricant blend to the disc surface before starting the test.

    • Set the test parameters (load, speed, temperature, and duration) according to the standard method or the specific application requirements.

    • Record the friction coefficient and measure the wear scars/tracks after the test.

  • Data Analysis:

    • Compare the coefficient of friction and wear rates of the lubricant blends to those of the pure base oil.

    • Plot the friction coefficient and wear rate as a function of the additive concentration to determine the optimal concentration.

Visualizations

The following diagrams illustrate the proposed mechanism of lubrication and the experimental workflow.

Lubrication_Mechanism Proposed Lubrication Mechanism of this compound s1 Surface Atoms p1 Perfluorinated Chain OH OH p1->OH

Caption: Proposed orientation of this compound on a surface.

Experimental_Workflow prep Substrate Preparation lub_app Lubricant Application prep->lub_app tribo_test Tribological Testing lub_app->tribo_test analysis Data Analysis tribo_test->analysis results Results analysis->results

Caption: General experimental workflow for tribological testing.

References

Application Notes and Protocols: Incorporation of 1H,1H-Perfluoro-1-tetradecanol into Dental Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the experimental incorporation of 1H,1H-Perfluoro-1-tetradecanol into dental composite resins. This document is intended for researchers and scientists in the fields of dental materials science and drug development who are exploring novel additives to enhance the properties of dental composites. This compound is a fluorinated alcohol with a long perfluorinated chain, which hypothetically may impart increased hydrophobicity, reduced water sorption, and improved stain resistance to dental restorative materials. The following sections detail the formulation of experimental composites, methodologies for their characterization, and present hypothetical data to illustrate the potential effects of this additive.

Rationale for Incorporation

The unique chemical structure of this compound, characterized by a lengthy perfluoroalkyl chain, suggests its potential to modify the physicochemical properties of dental composites. The primary hypotheses for its incorporation are:

  • Increased Hydrophobicity: The perfluorinated chain is expected to migrate towards the surface, creating a low-energy, hydrophobic interface that may repel oral fluids and reduce staining.

  • Reduced Water Sorption and Solubility: By increasing the hydrophobicity of the resin matrix, the additive could lower the uptake of water, potentially leading to improved dimensional stability and longevity of the restoration.

  • Modification of Mechanical Properties: The long alkyl chain of this compound might act as a plasticizer within the polymer network, which could influence the flexural strength and modulus of the final composite.

Experimental Design and Formulation

The following experimental design outlines the formulation of a control and three experimental dental composites containing varying concentrations of this compound.

Materials
  • Resin Matrix: A 1:1 molar ratio of Bisphenol A-glycidyl methacrylate (BisGMA) and Triethylene glycol dimethacrylate (TEGDMA).

  • Photoinitiator System: Camphorquinone (CQ, 0.5 wt%) and Ethyl-4-dimethylaminobenzoate (EDMAB, 1.0 wt%).

  • Filler: Silanized barium glass (0.7 µm average particle size), 70 wt% of the total composite.

  • Experimental Additive: this compound.

Composite Formulations

Four composite groups are proposed for this study:

GroupFormulationThis compound (wt% of resin matrix)
Control BisGMA/TEGDMA + Filler + Initiator0%
EXP-0.5 BisGMA/TEGDMA + Filler + Initiator + Additive0.5%
EXP-1.0 BisGMA/TEGDMA + Filler + Initiator + Additive1.0%
EXP-2.0 BisGMA/TEGDMA + Filler + Initiator + Additive2.0%

Experimental Protocols

The following protocols are based on established methodologies for the fabrication and characterization of experimental dental composites.

Protocol for Composite Fabrication
  • Resin Matrix Preparation: In a light-proof container, combine BisGMA and TEGDMA at a 1:1 molar ratio. Add CQ and EDMAB and mix until a homogenous solution is obtained.

  • Incorporation of Additive: For the experimental groups, add the specified weight percentage of this compound to the resin matrix and mix thoroughly.

  • Filler Incorporation: Gradually add the silanized barium glass filler to the resin matrix in small increments. Hand-mix with a spatula until the filler is wetted by the resin, then use a dual asymmetric centrifugal mixer for 5 minutes at 2000 rpm to ensure a homogenous paste.

  • Degassing: Place the mixed composite paste in a vacuum chamber for 24 hours to remove any entrapped air bubbles.

  • Storage: Store the prepared composite pastes in light-proof syringes at 4°C until use.

Protocol for Mechanical Properties Testing

Flexural Strength and Modulus (ISO 4049)

  • Specimen Preparation: Prepare bar-shaped specimens (25 mm x 2 mm x 2 mm) by filling a stainless-steel mold with the composite paste. Cover the top and bottom surfaces with Mylar strips and glass slides, and apply pressure to extrude excess material.

  • Light Curing: Cure the specimens by irradiating the top and bottom surfaces with a dental curing light (e.g., LED, >1000 mW/cm²) for 40 seconds at five overlapping points along the length of the specimen.

  • Post-Curing: After removal from the mold, store the specimens in distilled water at 37°C for 24 hours.

  • Testing: Perform a three-point bending test using a universal testing machine with a 20 mm span and a crosshead speed of 1 mm/min. Record the load at fracture to calculate flexural strength and the slope of the linear portion of the load-deflection curve to determine the flexural modulus.

Compressive Strength

  • Specimen Preparation: Prepare cylindrical specimens (4 mm diameter x 6 mm height) using a cylindrical mold.

  • Light Curing: Cure the specimens from the top and bottom surfaces for 40 seconds each.

  • Post-Curing: Store the specimens in distilled water at 37°C for 24 hours.

  • Testing: Subject the specimens to compressive loading in a universal testing machine at a crosshead speed of 1 mm/min until fracture.

Protocol for Water Sorption and Solubility (ISO 4049)
  • Specimen Preparation: Prepare disc-shaped specimens (15 mm diameter x 1 mm thickness).

  • Initial Conditioning: Place the specimens in a desiccator containing silica gel at 37°C. Weigh the specimens daily until a constant mass (m1) is achieved.

  • Water Immersion: Immerse the specimens in distilled water at 37°C for 7 days.

  • Wet Mass Measurement: After 7 days, remove the specimens, blot dry, and weigh to obtain the wet mass (m2).

  • Re-conditioning: Return the specimens to the desiccator and re-condition until a constant mass (m3) is reached.

  • Calculations:

    • Water Sorption (Wsp) = (m2 - m3) / V

    • Water Solubility (Wsl) = (m1 - m3) / V

    • Where V is the volume of the specimen.

Protocol for Biocompatibility Testing (ISO 10993-5)

In Vitro Cytotoxicity - Eluate Test

  • Eluate Preparation: Prepare eluates of the cured composite materials by incubating them in a cell culture medium (e.g., DMEM) at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C.

  • Cell Culture: Seed human gingival fibroblasts or a suitable cell line (e.g., L929) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Exposure: Replace the culture medium with the prepared eluates (undiluted and serial dilutions) and control medium.

  • Incubation: Incubate the cells for 24 hours.

  • Viability Assay: Assess cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Express the cell viability as a percentage of the negative control.

Hypothetical Data Presentation

The following tables present hypothetical data to illustrate the potential outcomes of the experiments described above.

Table 1: Mechanical Properties of Experimental Composites

GroupFlexural Strength (MPa)Flexural Modulus (GPa)Compressive Strength (MPa)
Control 135 ± 1010.5 ± 0.8350 ± 25
EXP-0.5 132 ± 1210.2 ± 0.9345 ± 28
EXP-1.0 128 ± 119.8 ± 0.7330 ± 30
EXP-2.0 120 ± 159.1 ± 1.0310 ± 35

Table 2: Water Sorption, Water Solubility, and Contact Angle

GroupWater Sorption (µg/mm³)Water Solubility (µg/mm³)Contact Angle (°)
Control 30 ± 31.5 ± 0.275 ± 5
EXP-0.5 27 ± 21.4 ± 0.385 ± 4
EXP-1.0 24 ± 31.2 ± 0.295 ± 6
EXP-2.0 21 ± 21.1 ± 0.3105 ± 5

Table 3: In Vitro Cytotoxicity (Cell Viability % vs. Control)

Group100% Eluate50% Eluate25% Eluate
Control 85 ± 592 ± 498 ± 2
EXP-0.5 83 ± 690 ± 597 ± 3
EXP-1.0 80 ± 788 ± 695 ± 4
EXP-2.0 75 ± 885 ± 792 ± 5

Visualizations

experimental_workflow cluster_formulation Composite Formulation cluster_testing Characterization Resin Resin Matrix (BisGMA/TEGDMA) Mixing Mixing & Degassing Resin->Mixing Initiator Photoinitiator (CQ/EDMAB) Initiator->Mixing Filler Filler (Barium Glass) Filler->Mixing Additive Additive (this compound) Additive->Mixing Mechanical Mechanical Testing (Flexural, Compressive) Mixing->Mechanical Specimen Preparation Physical Physical Testing (Water Sorption/Solubility) Mixing->Physical Specimen Preparation Biocompatibility Biocompatibility (Cytotoxicity) Mixing->Biocompatibility Eluate Preparation

Caption: Experimental workflow for composite formulation and characterization.

logical_relationship Additive ↑ this compound Concentration Hydrophobicity ↑ Surface Hydrophobicity Additive->Hydrophobicity Mechanical ↓ Mechanical Properties (Potential Plasticizing Effect) Additive->Mechanical WaterSorption ↓ Water Sorption Hydrophobicity->WaterSorption

Caption: Hypothesized relationships between additive concentration and composite properties.

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of 1H,1H-Perfluoro-1-tetradecanol Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 1H,1H-Perfluoro-1-tetradecanol coatings.

Troubleshooting Guides

This section addresses common issues encountered during the application and use of this compound coatings.

Issue 1: Poor Adhesion and Delamination of the Coating

Symptoms: The coating peels, flakes, or detaches from the substrate. This is a common failure mode for many coatings, including those made from fluoropolymers.

Possible Causes:

  • Inadequate Surface Preparation: The substrate surface may be contaminated with oils, dust, or other residues, preventing proper adhesion. This is a primary cause of delamination.

  • Low Surface Energy of the Substrate: Many substrates, particularly polymers, have low surface energy, which hinders the wetting and bonding of the coating.

  • Incorrect Curing Process: Insufficient time or temperature during curing can lead to incomplete bonding of the coating to the substrate.

  • Lack of Adhesion Promoter: For certain substrates, a molecular bridge is necessary to ensure a strong bond between the fluorinated alcohol and the surface.

Solutions:

  • Thorough Substrate Cleaning:

    • Solvent Cleaning: Sequentially clean the substrate in an ultrasonic bath with acetone, isopropanol, and deionized water for 15 minutes each.

    • Pre-cleaning with Alcoholic Solutions: For organic residues, pre-cleaning with an alcoholic solution can be effective.

    • Drying: Ensure the substrate is completely dry before applying the coating, for instance, by using a stream of nitrogen.

  • Surface Activation:

    • Plasma Treatment: This is a highly effective method for increasing the surface energy of substrates by introducing reactive functional groups. Atmospheric plasma treatment can be integrated into many workflows.

    • UV/Ozone Treatment: Exposing the substrate to UV/Ozone for approximately 20 minutes can create a hydrophilic surface with hydroxyl groups, which are ideal for bonding with the coating.

  • Use of Adhesion Promoters:

    • Silane Coupling Agents: These are bifunctional molecules that can form a durable bridge between the substrate and the coating. Organofunctional silanes are chosen based on the substrate and coating chemistry.

  • Optimized Curing:

    • Ensure the coated substrate is cured at the appropriate temperature and for a sufficient duration to facilitate strong covalent bonding. For self-assembled monolayers of similar fluorinated alcohols, a common practice is curing in an oven at 120°C for 1 hour.

cluster_troubleshooting Troubleshooting Poor Adhesion Start Poor Adhesion/ Delamination Observed Check_Cleaning Was the substrate thoroughly cleaned? Start->Check_Cleaning Check_Activation Was the surface activated (e.g., plasma)? Check_Cleaning->Check_Activation Yes Solution_Cleaning Implement rigorous cleaning protocol. Check_Cleaning->Solution_Cleaning No Check_Adhesion_Promoter Was an adhesion promoter used? Check_Activation->Check_Adhesion_Promoter Yes Solution_Activation Apply surface activation (e.g., plasma, UV/Ozone). Check_Activation->Solution_Activation No Check_Curing Were curing parameters (time, temp) optimal? Check_Adhesion_Promoter->Check_Curing Yes Solution_Adhesion_Promoter Use a suitable adhesion promoter (e.g., silane). Check_Adhesion_Promoter->Solution_Adhesion_Promoter No Solution_Curing Optimize curing parameters. Check_Curing->Solution_Curing No

A logical workflow for troubleshooting poor adhesion of coatings.
Issue 2: Coating Instability (Degradation) Over Time

Symptoms: The coating loses its hydrophobic/oleophobic properties, shows discoloration, or becomes brittle after exposure to environmental factors.

Possible Causes:

  • UV Degradation: Exposure to UV radiation can break down the chemical bonds in the coating.

  • Thermal Degradation: High temperatures can cause the coating to decompose.

  • Chemical Attack: Exposure to harsh acidic or alkaline environments can degrade the coating.

  • Hydrolysis: The presence of water, especially at elevated temperatures, can lead to the breakdown of bonds between the coating and the substrate.

  • Mechanical Abrasion: Physical contact can wear away the thin coating.

Solutions:

  • Incorporate Crosslinking:

    • Introducing crosslinkers that react with the hydroxyl group of this compound can create a more robust and chemically resistant network. Isocyanates and epoxides are potential candidates for this.

  • Optimize Coating Thickness:

    • A thicker coating may offer better resistance to mechanical abrasion and environmental factors, but it can also increase internal stress. The optimal thickness should be determined experimentally.

  • Material Selection:

    • For applications involving extreme temperatures or harsh chemicals, ensure that the substrate and any adhesion promoters are also stable under those conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best way to apply a this compound coating?

A1: The optimal application method depends on the substrate and the desired coating characteristics. Two common methods are:

  • Solution-Phase Deposition (Self-Assembled Monolayer - SAM): This involves immersing the cleaned substrate in a dilute solution of this compound in an anhydrous solvent (e.g., ethanol or toluene) for a set period (e.g., 12-24 hours) to allow for the formation of a monolayer. This is followed by rinsing and curing.

  • Vapor-Phase Deposition: This method involves heating the this compound in a vacuum chamber to allow it to deposit as a thin film onto the substrate. This can be useful for complex geometries.

Q2: How can I improve the durability of my this compound coating against mechanical wear?

A2: To enhance mechanical durability, consider the following:

  • Crosslinking: Creating a crosslinked network within the coating will significantly improve its cohesion and hardness.

  • Adhesion Promotion: Ensuring a strong bond to the substrate via proper surface preparation and the use of adhesion promoters will prevent the coating from being easily scraped off.

  • Increased Coating Thickness: A slightly thicker coating may provide better resistance to abrasion, but this needs to be balanced against potential increases in internal stress.

Q3: My coating is failing in a high-humidity environment. What is the likely cause and how can I fix it?

A3: Coating failure in high-humidity environments is often due to hydrolysis, where water molecules attack the bond between the coating and the substrate. To mitigate this:

  • Use a Hydrolytically Stable Adhesion Promoter: Silane coupling agents can form water-resistant covalent bonds with both the substrate and the coating.

  • Ensure a Dense Coating: A well-formed, dense coating with minimal defects will act as a better barrier to moisture.

  • Crosslinking: A crosslinked coating will have a more robust structure that is less susceptible to water penetration. Fluorinated polymers are known for their resistance to hydrolysis.

Q4: What are suitable crosslinkers for this compound?

A4: The hydroxyl (-OH) group of this compound can react with several types of crosslinkers. Common choices for hydroxyl-terminated polymers include:

  • Diisocyanates: These react with hydroxyl groups to form urethane linkages.

  • Epoxides: The hydroxyl group can catalyze the ring-opening of an epoxide, leading to a crosslinked network. This reaction is often facilitated by a catalyst.

Quantitative Data on Coating Stability

Direct quantitative data for this compound coatings is limited in publicly available literature. The following tables provide representative data for similar long-chain fluorinated coatings, which can be used as a benchmark for expected performance.

Table 1: UV Degradation of Fluorinated Coatings

Coating TypeInitial Water Contact Angle (°)Duration of UV Exposure (hours)Final Water Contact Angle (°)% Decrease in Contact Angle
Perfluorodecanol-like SAM~1101000~100~9%
PDMS~1051000~85~19%
Polyurethane (PU)~951000~70~26%

Table 2: Chemical Resistance of Fluorinated Coatings (30-day immersion)

Coating TypeInitial Water Contact Angle (°)Final WCA (pH 3)Final WCA (pH 11)
Perfluorodecanol-like SAM~110~108~105
PDMS~105~100~95
Polyurethane (PU)~95~85~80

Table 3: Thermal Stability of Fluorinated Coatings

Coating TypeInitial Water Contact Angle (°)Final WCA (150°C, 24h)Final WCA (250°C, 24h)
Perfluorodecanol-like SAM~110~109~100
PDMS~105~103~90 (degradation)
Polyurethane (PU)~95~90<80 (significant degradation)

Experimental Protocols

Protocol 1: Substrate Cleaning and Preparation
  • Solvent Degreasing:

    • Place the substrates in a beaker with acetone and sonicate for 15 minutes.

    • Transfer the substrates to a beaker with isopropanol and sonicate for 15 minutes.

    • Rinse the substrates thoroughly with deionized water.

  • Surface Activation (UV/Ozone Method):

    • Place the cleaned and dried substrates in a UV/Ozone cleaner.

    • Expose the substrates to UV/Ozone for 20 minutes.

  • Drying:

    • Dry the substrates with a stream of dry, filtered nitrogen gas.

    • Store in a desiccator until ready for coating.

cluster_cleaning_protocol Substrate Cleaning Protocol Start Start Acetone Sonicate in Acetone (15 min) Start->Acetone Isopropanol Sonicate in Isopropanol (15 min) Acetone->Isopropanol DI_Water Rinse with DI Water Isopropanol->DI_Water UVOzone UV/Ozone Treatment (20 min) DI_Water->UVOzone Nitrogen_Dry Dry with Nitrogen UVOzone->Nitrogen_Dry End Clean Substrate Nitrogen_Dry->End

A flowchart of the substrate cleaning protocol.
Protocol 2: Application of Silane Adhesion Promoter

  • Solution Preparation:

    • Prepare a 0.5% to 5% (w/v) solution of the chosen organofunctional silane in an alcohol solvent (e.g., ethanol or isopropanol). For improved hydrolysis, a small amount of water can be added.

  • Application:

    • Apply the silane solution to the cleaned and dried substrate by wiping, spraying, or dipping.

  • Drying and Curing:

    • Allow the solvent to evaporate at room temperature or by gentle heating (50-60°C for 10 minutes).

    • The silane layer can be fully cured at room temperature for 24 hours or at an elevated temperature (e.g., 110°C) for 5-10 minutes.

  • Coating Application:

    • Apply the this compound coating to the primed surface within 24 hours.

Protocol 3: Crosslinking with a Diisocyanate
  • Formulation:

    • Prepare a solution of this compound in a suitable anhydrous solvent.

    • Add the diisocyanate crosslinker to the solution. The stoichiometry should be optimized based on the desired degree of crosslinking. A catalyst, such as dibutyltin dilaurate, may be required.

  • Application:

    • Apply the formulation to the prepared substrate using the desired coating method (e.g., dip coating, spin coating).

  • Curing:

    • Cure the coated substrate at an elevated temperature to facilitate the reaction between the hydroxyl groups and the isocyanate groups. The curing temperature and time will depend on the specific diisocyanate and catalyst used and should be determined experimentally.

cluster_crosslinking_pathway Crosslinking with Diisocyanate Perfluoroalcohol This compound (R-OH) Urethane_Linkage Urethane Linkage (R-O-CO-NH-R'-) Perfluoroalcohol->Urethane_Linkage Diisocyanate Diisocyanate (O=C=N-R'-N=C=O) Diisocyanate->Urethane_Linkage Crosslinked_Network Crosslinked Coating Urethane_Linkage->Crosslinked_Network Polymerization

A simplified diagram of the urethane crosslinking reaction.

Technical Support Center: Synthesis of 1H,1H-Perfluoro-1-tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1H,1H-Perfluoro-1-tetradecanol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this fluorinated alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially relevant method for synthesizing this compound is a multi-step process that begins with telomerization. This is followed by the addition of ethylene and subsequent hydrolysis to yield the final product.

Q2: What are the critical stages in the synthesis of this compound?

A2: The synthesis is typically carried out in three main stages:

  • Telomerization: This initial step involves the reaction of a short-chain perfluoroalkyl iodide (like pentafluoroethyl iodide) with tetrafluoroethylene (TFE) to form a mixture of longer-chain perfluoroalkyl iodides. The desired C12F25I is then separated.

  • Ethylene Addition: The purified perfluorododecyl iodide is reacted with ethylene in a free-radical addition reaction. This inserts an ethylene unit, forming 2-(perfluorododecyl)ethyl iodide.

  • Hydrolysis: The final step involves the hydrolysis of 2-(perfluorododecyl)ethyl iodide to yield this compound.

Q3: Why is my overall yield of this compound lower than expected?

A3: Low overall yield can be attributed to issues at any of the three main stages of the synthesis. Common causes include incomplete reactions, side product formation, and loss of product during workup and purification. A thorough analysis of each step is recommended to identify the root cause.

Q4: What are some common side products that can form during the synthesis?

A4: During the telomerization step, a distribution of perfluoroalkyl iodides with varying chain lengths is produced. In the ethylene addition step, side reactions can lead to the formation of oligomers. During hydrolysis, incomplete reaction can leave unreacted starting material.

Troubleshooting Guide

Issue 1: Low Yield in the Telomerization Step

Question: I am getting a low yield of the desired perfluorododecyl iodide (C12F25I) from the telomerization reaction. What are the likely causes and how can I optimize this step?

Answer: Low yields in the telomerization step are often related to reaction conditions that do not favor the formation of the desired chain length.

Troubleshooting Steps:

  • Molar Ratio of Reactants: The ratio of tetrafluoroethylene (TFE) to the perfluoroalkyl iodide initiator is a critical parameter. Higher ratios of TFE will generally favor the formation of longer perfluoroalkyl chains. Experiment with adjusting this ratio to optimize for the C12 chain.

  • Temperature and Pressure Control: The reaction temperature and pressure significantly influence the rate and selectivity of the telomerization. Ensure that the temperature is maintained within the optimal range for your initiator (typically 50-100 °C for chemical initiation).

  • Initiator Concentration: The concentration of the radical initiator should be optimized. Too little initiator may lead to an incomplete reaction, while too much can result in a broader distribution of chain lengths.

  • Purification Efficiency: The separation of the desired C12F25I from the mixture of perfluoroalkyl iodides is crucial. Inefficient fractional distillation can lead to significant loss of the target compound. Ensure your distillation setup is optimized for separating compounds with close boiling points.

Issue 2: Incomplete Ethylene Addition

Question: My ethylene addition reaction is not going to completion, and I have a significant amount of unreacted perfluorododecyl iodide. How can I improve the conversion?

Answer: Incomplete ethylene addition is a common problem that can often be resolved by optimizing the reaction conditions to favor the free-radical addition.

Troubleshooting Steps:

  • Ethylene Pressure: Ensure that a sufficient and constant pressure of ethylene is maintained throughout the reaction. The concentration of dissolved ethylene is a key factor in driving the reaction forward.

  • Initiator and Temperature: The choice and concentration of the radical initiator, as well as the reaction temperature, are critical. Ensure the initiator is active at the reaction temperature and is present in a sufficient amount.

  • Reaction Time: The reaction may require a longer duration to go to completion. Monitor the reaction progress over time using techniques like GC or NMR to determine the optimal reaction time.

  • Solvent Purity: The presence of impurities in the solvent can inhibit the radical reaction. Ensure you are using a dry, degassed solvent.

Issue 3: Difficulties in the Final Hydrolysis Step

Question: I am facing challenges with the hydrolysis of 2-(perfluorododecyl)ethyl iodide, resulting in low purity of the final this compound. What could be the issue?

Answer: The hydrolysis step is sensitive to reaction conditions and the work-up procedure. Improper control can lead to incomplete reaction and the formation of byproducts.

Troubleshooting Steps:

  • Reaction Conditions: The hydrolysis is typically carried out using a nucleophilic source of hydroxide. The choice of solvent and temperature can influence the reaction rate and yield.

  • Work-up Procedure: After the reaction, the crude product needs to be carefully neutralized and extracted. Multiple extractions with a suitable organic solvent may be necessary to recover the product from the aqueous layer. Using a brine wash can help to improve the separation of the organic and aqueous phases.

  • Purification Method: The final product is often a solid. Recrystallization from an appropriate solvent is a common method for purification. If the product is an oil, distillation under reduced pressure may be necessary. Care should be taken to avoid decomposition at high temperatures.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a similar, shorter-chain fluorotelomer alcohol (1H,1H,2H,2H-Perfluoro-1-decanol), which can be used as a reference for optimizing the synthesis of this compound.[1]

Parameter Telomerization (for C8F17I) Ethylene Addition Hydrolysis
Key Reactants C2F5I, TFEC8F17I, EthyleneC8F17CH2CH2I
Typical Molar Ratio Varies (Higher TFE ratio favors longer chains)--
Temperature 50 - 100 °C (Chemical Initiation)--
Pressure ---
Purification Method Fractional DistillationDistillationRecrystallization/Distillation
Typical Yield Variable (Highly dependent on conditions)--
Boiling Point of Intermediate C8F17I: ~199-201 °C--

Experimental Workflow and Logic Diagrams

To aid in visualizing the synthesis process and troubleshooting logic, the following diagrams are provided.

Synthesis_Workflow cluster_0 Stage 1: Telomerization cluster_1 Stage 2: Ethylene Addition cluster_2 Stage 3: Hydrolysis TFE TFE (CF₂=CF₂) Mix Mixture of CₓF₂ₓ₊₁I TFE->Mix C2F5I C₂F₅I C2F5I->Mix Distill1 Fractional Distillation Mix->Distill1 C12F25I C₁₂F₂₅I Distill1->C12F25I Radical_Add Free Radical Addition C12F25I->Radical_Add Ethylene Ethylene (CH₂=CH₂) Ethylene->Radical_Add C12F25CH2CH2I C₁₂F₂₅CH₂CH₂I Radical_Add->C12F25CH2CH2I Hydrolysis Hydrolysis C12F25CH2CH2I->Hydrolysis Purify Purification Hydrolysis->Purify Final_Product This compound Purify->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield Start Low Overall Yield Detected Check_Telo Analyze Telomerization Step Start->Check_Telo Check_Ethylene Analyze Ethylene Addition Check_Telo->Check_Ethylene Yield OK Optim_Telo Optimize TFE:C₂F₅I Ratio Adjust Temp/Pressure Check_Telo->Optim_Telo Low Yield of C₁₂F₂₅I Optim_Distill Improve Fractional Distillation Check_Telo->Optim_Distill High Loss During Purification Check_Hydrolysis Analyze Hydrolysis Step Check_Ethylene->Check_Hydrolysis Conversion OK Optim_Ethylene Increase Ethylene Pressure Optimize Initiator/Temp Check_Ethylene->Optim_Ethylene Incomplete Reaction Optim_Hydrolysis Adjust Hydrolysis Conditions Optimize Workup/Purification Check_Hydrolysis->Optim_Hydrolysis Low Purity/Yield Final_Product Final_Product Check_Hydrolysis->Final_Product Purity/Yield OK Optim_Telo->Check_Telo Optim_Distill->Check_Telo Optim_Ethylene->Check_Ethylene Optim_Hydrolysis->Check_Hydrolysis

Caption: Troubleshooting logic for low yield issues.

References

How to avoid aggregation of nanoparticles functionalized with 1H,1H-Perfluoro-1-tetradecanol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during the functionalization of nanoparticles with 1H,1H-Perfluoro-1-tetradecanol.

Troubleshooting Guides

Issue 1: Immediate Aggregation Upon Addition of Functionalizing Agent
Potential Cause Recommended Solution
Incorrect pH The surface charge of many nanoparticles is pH-dependent. A pH close to the isoelectric point can lead to aggregation. Determine the zeta potential of your nanoparticles at various pH values and adjust the reaction buffer to be at least 2 pH units away from this point to ensure electrostatic repulsion.[1][2][3]
High Ionic Strength High salt concentrations can compress the electrical double layer of charge-stabilized nanoparticles, reducing repulsive forces.[1][2] Prepare the this compound-silane conjugate in a low-concentration buffer or anhydrous solvent.
Localized High Concentration Rapid addition of the functionalizing agent can lead to localized high concentrations, causing aggregation. Add the this compound-silane solution dropwise to the nanoparticle suspension while stirring gently to ensure uniform mixing.[1][4]
Solvent Incompatibility The highly fluorinated molecule is hydrophobic. If the nanoparticles are dispersed in a very polar solvent, this can induce aggregation. Consider a co-solvent system to improve solubility and facilitate a more uniform reaction.[2]
Issue 2: Aggregation During or After Purification
Potential Cause Recommended Solution
Excessive Centrifugation Speed/Time High centrifugal forces can overcome the repulsive forces between nanoparticles, leading to irreversible aggregation.[3] Optimize the purification process by using a lower centrifugation speed for a longer duration.
Inappropriate Resuspension Buffer Resuspending the purified nanoparticles in a buffer with a suboptimal pH or high ionic strength can induce aggregation.[1] Use a buffer that is known to maintain the stability of the functionalized nanoparticles.
Incomplete Reaction If the functionalization reaction is incomplete, exposed nanoparticle surfaces can interact and aggregate during purification.[1] Optimize reaction parameters such as time, temperature, and reactant concentrations to ensure sufficient surface coverage.
Issue 3: Long-Term Instability and Aggregation in Storage
Potential Cause Recommended Solution
Insufficient Surface Coverage A low density of this compound on the nanoparticle surface may not provide enough steric hindrance to prevent aggregation over time.[1] Increase the concentration of the functionalizing agent during the reaction to achieve a higher grafting density.
Inappropriate Storage Conditions Storing nanoparticles at the wrong temperature or in a buffer that does not maintain stability can lead to aggregation.[3] Store functionalized nanoparticles at recommended temperatures (often 2-8°C) in a buffer with an optimized pH and low ionic strength.
Presence of Divalent Cations Divalent cations are more effective at screening surface charge and can bridge nanoparticles, causing aggregation.[2] If their presence is unavoidable, consider adding a chelating agent like EDTA to the storage buffer.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism causing aggregation of nanoparticles functionalized with the hydrophobic this compound?

A1: The primary drivers of aggregation for nanoparticles functionalized with such a hydrophobic molecule are often related to insufficient surface coverage, leading to exposed surfaces that can interact via van der Waals forces. Additionally, if the nanoparticles are in an aqueous environment, the hydrophobic fluorinated chains can interact with each other, leading to aggregation to minimize contact with water.[5][6]

Q2: How do I prepare the this compound for functionalization?

A2: Direct attachment of the alcohol can be inefficient. A common and robust method is to first react the this compound with a silane coupling agent, such as an isocyanate-terminated silane, to form a fluorinated silane molecule. This pre-functionalized silane is then used to modify the nanoparticle surface.[7]

Q3: What characterization techniques are essential to confirm successful functionalization and assess stability?

A3: A combination of techniques is recommended. Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and zeta potential, which are key indicators of colloidal stability.[8][9] Transmission Electron Microscopy (TEM) can visualize the nanoparticle core size and morphology. Fourier-Transform Infrared (FTIR) Spectroscopy is crucial to confirm the presence of the fluorinated functional groups on the nanoparticle surface.[7][10]

Q4: Can I use co-ligands to improve stability?

A4: Yes, this is an excellent strategy. Incorporating a hydrophilic co-ligand, such as a polyethylene glycol (PEG)-silane, along with the this compound-silane can provide steric stabilization.[2][11] This creates a mixed monolayer that offers both the properties of the fluorinated compound and the stability of the PEG chains.

Q5: What is a good zeta potential value to ensure nanoparticle stability?

A5: Generally, a zeta potential value more positive than +30 mV or more negative than -30 mV is considered to indicate good colloidal stability due to strong electrostatic repulsion. However, the required magnitude can depend on the specific system.

Experimental Protocols

Protocol 1: Synthesis of this compound-Silane Conjugate

This protocol describes the reaction of this compound with an isocyanate-terminated silane to create a functionalized silane ready for nanoparticle conjugation.

Materials:

  • This compound

  • Isocyanatopropyltriethoxysilane

  • Anhydrous toluene

  • Dibutyltin dilaurate (catalyst)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous toluene.

  • Add isocyanatopropyltriethoxysilane to the solution (typically a 1:1.1 molar ratio of alcohol to silane).

  • Add a catalytic amount of dibutyltin dilaurate.

  • Heat the reaction mixture to 60-70°C and stir for 12-24 hours.[7]

  • Monitor the reaction progress using FTIR spectroscopy, looking for the disappearance of the isocyanate peak (around 2270 cm⁻¹).[7]

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting product is the fluorotelomer-functionalized silane.

Protocol 2: Functionalization of Silica Nanoparticles

This protocol details the process of grafting the synthesized this compound-silane onto the surface of silica nanoparticles.

Materials:

  • Silica nanoparticles

  • This compound-silane conjugate (from Protocol 1)

  • Anhydrous ethanol

  • Ultrasonicator, centrifuge, drying oven

Procedure:

  • Disperse the silica nanoparticles in anhydrous ethanol using an ultrasonicator to create a uniform suspension.[7] The use of anhydrous solvent is critical to prevent self-condensation of the silane.[4]

  • In a separate container, prepare a solution of the this compound-silane in anhydrous ethanol.

  • Add the silane solution to the nanoparticle suspension dropwise while stirring. The amount of silane to be added should be calculated based on the desired grafting density.

  • Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring.[7]

  • Collect the functionalized nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with ethanol to remove any unreacted silane. Centrifugation and redispersion should be repeated at least three times.[7]

  • After the final wash, dry the functionalized nanoparticles in a vacuum oven at 60-80°C overnight.[7]

Data Presentation

Table 1: Characterization of Nanoparticles Before and After Functionalization
ParameterBare NanoparticlesFunctionalized Nanoparticles
Hydrodynamic Diameter (DLS) 100 ± 5 nm115 ± 7 nm
Polydispersity Index (PDI) < 0.15< 0.20
Zeta Potential (pH 7.4) -35 ± 3 mV-25 ± 4 mV
FTIR Characteristic Peaks Si-O-Si (~1100 cm⁻¹)Si-O-Si (~1100 cm⁻¹), C-F (~1200 cm⁻¹)

Visualizations

G cluster_prep Step 1: Silane Conjugate Synthesis cluster_func Step 2: Nanoparticle Functionalization cluster_purify Step 3: Purification & Characterization PF_alcohol This compound Reaction1 Reaction in Anhydrous Toluene (60-70°C, 12-24h) PF_alcohol->Reaction1 Silane_iso Isocyanatopropyl- triethoxysilane Silane_iso->Reaction1 PF_Silane Perfluoro-Silane Conjugate Reaction1->PF_Silane Reaction2 Add Perfluoro-Silane (Room Temp, 12-24h) PF_Silane->Reaction2 NP_initial Bare Silica Nanoparticles Dispersion Disperse in Anhydrous Ethanol NP_initial->Dispersion Dispersion->Reaction2 NP_functionalized Functionalized Nanoparticles Reaction2->NP_functionalized Purification Centrifugation & Washing NP_functionalized->Purification Drying Vacuum Drying Purification->Drying Characterization Characterization (DLS, TEM, FTIR) Drying->Characterization Final_Product Stable Functionalized Nanoparticles Characterization->Final_Product

Caption: Experimental workflow for functionalizing silica nanoparticles.

G cluster_problem Problem: Nanoparticle Aggregation cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Aggregation Aggregation Observed pH Incorrect pH Aggregation->pH Ionic High Ionic Strength Aggregation->Ionic Coverage Incomplete Surface Coverage Aggregation->Coverage Purification Improper Purification Aggregation->Purification Adjust_pH Optimize Buffer pH pH->Adjust_pH Lower_Salt Use Low Salt Buffer Ionic->Lower_Salt Optimize_Rxn Optimize Reaction (Time, Conc.) Coverage->Optimize_Rxn Optimize_Puri Optimize Centrifugation & Washing Purification->Optimize_Puri

Caption: Troubleshooting logic for nanoparticle aggregation issues.

References

Technical Support Center: 1H,1H-Perfluoro-1-tetradecanol for Film Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with film formation using 1H,1H-Perfluoro-1-tetradecanol. The following sections offer solutions to common problems, detailed experimental protocols, and data to support your research and development efforts.

Troubleshooting Guide: Poor Film Formation

This guide addresses common issues observed during the deposition of this compound films.

Problem Potential Causes Recommended Solutions
Dewetting/Beading of the Solution 1. Low Surface Energy of the Substrate: The inherent low surface energy of this compound requires a substrate with sufficiently high surface energy for proper wetting. 2. Incompatible Solvent: The solvent may have a surface tension that is too high, preventing it from spreading evenly on the substrate. 3. Contaminated Substrate: Organic residues or particulates on the substrate surface can lead to localized dewetting.1. Substrate Surface Treatment: Employ surface activation techniques such as oxygen plasma treatment, UV-ozone cleaning, or piranha solution to increase surface energy by introducing hydroxyl groups. 2. Solvent Selection: Use a solvent with a lower surface tension. Fluorinated solvents or co-solvent mixtures can improve wetting. 3. Thorough Substrate Cleaning: Implement a rigorous cleaning protocol involving sonication in a series of solvents like acetone and isopropanol, followed by rinsing with deionized water and drying with an inert gas.
Film Cracking 1. High Internal Stress: Rapid solvent evaporation can induce stress in the film, leading to cracks. 2. Mismatched Thermal Expansion: A significant difference in the coefficient of thermal expansion between the film and the substrate can cause cracking upon cooling after annealing. 3. Film Thickness: Thicker films are more prone to cracking due to greater internal stress.1. Slower Solvent Evaporation: Use a solvent with a higher boiling point or increase the solvent vapor pressure in the deposition chamber. 2. Gradual Cooling: After annealing, allow the coated substrate to cool down slowly to room temperature. 3. Optimize Film Thickness: Reduce the solution concentration or increase the spin coating speed to achieve a thinner, more stable film.
Uneven Film Thickness/Inhomogeneous Coating 1. Improper Dispensing of Solution: An off-center or inconsistent dispense during spin coating can lead to variations in film thickness. 2. Vibrations During Deposition: External vibrations can disrupt the uniform spreading of the solution. 3. Incomplete Dissolution: If the this compound is not fully dissolved, it can lead to aggregates and an uneven film.1. Optimize Dispensing: Dispense the solution at the center of the substrate. For spin coating, a dynamic dispense (dispensing while the substrate is rotating at a low speed) can improve uniformity. 2. Isolate from Vibrations: Place the deposition equipment on an anti-vibration table. 3. Ensure Complete Dissolution: Gently warm the solution or use sonication to ensure the compound is fully dissolved before deposition.
Poor Adhesion to the Substrate 1. Lack of Chemical Bonding: The inert nature of the perfluorinated chain can result in weak van der Waals interactions with the substrate. 2. Inadequate Surface Preparation: A contaminated or non-activated surface will hinder adhesion.1. Use of Adhesion Promoters: Consider applying a primer layer or a self-assembled monolayer (SAM) that can interact with both the substrate and the fluorinated alcohol. 2. Substrate Surface Functionalization: As with dewetting, activating the substrate surface to create hydroxyl or other reactive groups can improve adhesion.
Pinholes in the Film 1. Particulate Contamination: Dust or other particles on the substrate or in the solution can create voids in the film. 2. Trapped Air Bubbles: Bubbles introduced during solution preparation or dispensing can lead to pinholes.1. Work in a Clean Environment: Perform film deposition in a cleanroom or a laminar flow hood. Filter the solution using a syringe filter before use. 2. Degas the Solution: Gently sonicate the solution to remove any dissolved gas and avoid introducing bubbles during dispensing.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that affect film formation?

A1: this compound is a long-chain fluorinated alcohol. Its perfluorinated tail gives it a very low surface energy, leading to hydrophobic and lipophobic properties. This low surface energy is the primary challenge in achieving uniform wetting on many substrates. The hydroxyl head group, however, provides a site for potential interaction with activated surfaces.

Q2: What is the best solvent for dissolving this compound for film deposition?

A2: Fluorinated solvents are generally the most compatible. However, for cost and safety reasons, other solvents can be used. Alcohols like methanol and isopropanol, as well as chlorinated solvents like chloroform, have been used for similar fluorinated compounds[1]. The choice of solvent will depend on the desired solution concentration, evaporation rate, and its compatibility with the substrate. It is crucial to ensure the compound is fully dissolved, which may require gentle heating or sonication.

Q3: How can I improve the adhesion of the film to my substrate?

A3: Improving adhesion involves enhancing the interaction between the film and the substrate. This can be achieved by:

  • Surface Activation: Treating the substrate with oxygen plasma or a piranha solution to create hydroxyl (-OH) groups on the surface. These groups can then interact with the hydroxyl group of the this compound.

  • Adhesion Promoters: Applying a thin layer of a material that has good adhesion to both the substrate and the fluorinated film.

Q4: What is the effect of annealing on the film quality?

A4: Annealing, or post-deposition baking, is a critical step. It helps to:

  • Remove Residual Solvent: Ensures the complete evaporation of any trapped solvent molecules in the film.

  • Improve Film Ordering and Adhesion: Provides thermal energy for the molecules to arrange into a more ordered and stable structure, which can enhance adhesion to the substrate.

  • Reduce Internal Stress: Can help to relax stresses within the film that may have developed during the deposition process.

Typical annealing temperatures for similar fluorinated compounds are in the range of 80-120°C[1]. The optimal temperature and time should be determined experimentally.

Q5: Is this compound biocompatible for use in drug delivery applications?

Quantitative Data Summary

The following table summarizes key quantitative data relevant to film formation with fluorinated alcohols. Note that specific values for this compound may vary and should be determined experimentally.

PropertyValue/RangeSubstrate/ConditionsReference
Water Contact Angle ~110° - 115°Gold (for a similar compound: 1H,1H,2H,2H-Perfluoro-1-decanol SAM)[4]
Surface Energy Low (qualitative)-[5]
Film Thickness (Spin Coating) 10 nm - 1 µmDependent on spin speed and solution concentration[1]
Annealing Temperature 80 - 120 °C-[1]

Experimental Protocols

Protocol 1: Spin Coating of a this compound Thin Film

This protocol is adapted from a method for a similar fluorinated alcohol and can be used as a starting point for optimization[1].

Materials:

  • This compound

  • Solvent (e.g., Isopropanol, Chloroform, or a fluorinated solvent)

  • Substrates (e.g., Silicon wafers, glass slides)

  • Acetone (reagent grade)

  • Isopropanol (reagent grade)

  • Deionized (DI) water

  • Nitrogen gas (high purity)

Equipment:

  • Spin coater

  • Hot plate

  • Ultrasonic bath

  • Pipettes and glassware

Procedure:

  • Substrate Cleaning: a. Sonicate substrates in acetone for 15 minutes. b. Sonicate substrates in isopropanol for 15 minutes. c. Rinse thoroughly with DI water. d. Dry the substrates with a stream of high-purity nitrogen gas. e. For enhanced adhesion, consider an additional surface activation step (e.g., oxygen plasma treatment for 5 minutes).

  • Solution Preparation: a. Prepare a solution of this compound in the chosen solvent. A starting concentration of 0.1-1% (w/v) is recommended. b. Ensure complete dissolution by gentle warming or sonication. c. Before use, filter the solution through a 0.2 µm syringe filter to remove any particulates.

  • Spin Coating: a. Place the cleaned substrate on the spin coater chuck and ensure it is centered. b. Dispense the solution onto the center of the substrate. A dynamic dispense (dispensing at ~500 rpm for 10 seconds) can improve uniformity. c. Ramp up to the desired spin speed (e.g., 1000-4000 rpm) and hold for 30-60 seconds. Higher speeds will result in thinner films.

  • Annealing: a. Carefully transfer the coated substrate to a hot plate. b. Bake at a temperature between 90-110°C for 10-15 minutes to remove residual solvent and anneal the film. c. Allow the substrate to cool down to room temperature slowly.

Protocol 2: Characterization of Film Properties

a) Contact Angle Measurement (Wettability):

  • Place a small droplet (e.g., 5 µL) of deionized water on the surface of the coated substrate.

  • Use a goniometer to measure the static contact angle between the water droplet and the film surface. A high contact angle indicates a hydrophobic surface.

b) Film Thickness Measurement (Ellipsometry):

  • Use a spectroscopic ellipsometer to measure the change in polarization of light reflected from the film surface.

  • Model the data to determine the thickness and refractive index of the film.

c) Surface Morphology (Atomic Force Microscopy - AFM):

  • Use an atomic force microscope in tapping mode to scan the surface of the film.

  • Analyze the resulting images to assess surface roughness and identify any defects.

Logical Relationships and Workflows

Troubleshooting Workflow

TroubleshootingWorkflow cluster_dewetting Dewetting Solutions cluster_cracking Cracking Solutions cluster_adhesion Adhesion Solutions cluster_uneven Uneven Film Solutions Start Poor Film Quality Observed Problem_ID Identify the Specific Defect (e.g., Dewetting, Cracking, Poor Adhesion) Start->Problem_ID Dewetting Dewetting / Beading Problem_ID->Dewetting Wetting Issue Cracking Cracking Problem_ID->Cracking Mechanical Failure Adhesion Poor Adhesion Problem_ID->Adhesion Interface Failure Uneven Uneven Film Problem_ID->Uneven Inhomogeneity Clean_Substrate Improve Substrate Cleaning Dewetting->Clean_Substrate Activate_Substrate Activate Substrate Surface (Plasma, UV-Ozone) Dewetting->Activate_Substrate Change_Solvent Optimize Solvent System Dewetting->Change_Solvent Slow_Evaporation Use Higher Boiling Point Solvent Cracking->Slow_Evaporation Gradual_Cooling Implement Slow Cooling Post-Annealing Cracking->Gradual_Cooling Reduce_Thickness Decrease Solution Concentration or Increase Spin Speed Cracking->Reduce_Thickness Adhesion_Promoter Use Adhesion Promoter/Primer Adhesion->Adhesion_Promoter Surface_Functionalization Functionalize Substrate Surface Adhesion->Surface_Functionalization Optimize_Dispense Optimize Solution Dispensing Uneven->Optimize_Dispense Isolate_Vibrations Isolate from Vibrations Uneven->Isolate_Vibrations End Film Quality Improved Clean_Substrate->End Activate_Substrate->End Change_Solvent->End Slow_Evaporation->End Gradual_Cooling->End Reduce_Thickness->End Adhesion_Promoter->End Surface_Functionalization->End Optimize_Dispense->End Isolate_Vibrations->End

A flowchart for troubleshooting common film formation issues.
Experimental Workflow for Film Deposition and Characterization

ExperimentalWorkflow cluster_characterization Characterization Techniques Start Start Substrate_Prep Substrate Preparation (Cleaning & Activation) Start->Substrate_Prep Film_Deposition Film Deposition (e.g., Spin Coating) Substrate_Prep->Film_Deposition Solution_Prep Solution Preparation (Dissolution & Filtration) Solution_Prep->Film_Deposition Annealing Post-Deposition Annealing Film_Deposition->Annealing Characterization Film Characterization Annealing->Characterization Contact_Angle Contact Angle (Wettability) Characterization->Contact_Angle Ellipsometry Ellipsometry (Thickness) Characterization->Ellipsometry AFM AFM (Morphology) Characterization->AFM End End Contact_Angle->End Ellipsometry->End AFM->End

A typical workflow for depositing and characterizing thin films.
Signaling Pathway Considerations in Drug Delivery (Hypothetical)

While specific signaling pathways modulated by this compound are not established, fluorinated compounds, in general, can influence cellular behavior by altering membrane properties or protein interactions. A surface coating of this material on a drug delivery nanoparticle could hypothetically influence cellular uptake and subsequent drug action through the following generalized pathway:

SignalingPathway NP Drug-Loaded Nanoparticle (Coated with this compound) Cell_Membrane Cell Membrane NP->Cell_Membrane Approaches Interaction Surface Interaction (Adsorption/Binding) Cell_Membrane->Interaction Uptake Cellular Uptake (e.g., Endocytosis) Interaction->Uptake Endosome Endosome Uptake->Endosome Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape Target Intracellular Target (e.g., Receptor, Enzyme) Drug_Release->Target Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation Change) Signaling_Cascade->Cellular_Response

A hypothetical pathway of a coated nanoparticle for drug delivery.

References

Technical Support Center: Synthesis of 1H,1H-Perfluoro-1-tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H,1H-Perfluoro-1-tetradecanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent industrial method for synthesizing this compound is a multi-step process that begins with telomerization. This is followed by an ethylene addition step and concludes with hydrolysis to yield the final alcohol.

Q2: What are the critical parameters to control during the telomerization step?

A2: The telomerization of a short-chain perfluoroalkyl iodide with tetrafluoroethylene (TFE) is a free-radical chain reaction. Key parameters to control are temperature, pressure, and the molar ratio of TFE to the initial perfluoroalkyl iodide. Higher ratios of TFE generally favor the formation of longer perfluoroalkyl chains.

Q3: How is the intermediate 2-(perfluoroalkyl)ethyl iodide converted to the final alcohol?

A3: The final step is typically a hydrolysis reaction. One effective method involves reacting the 2-(perfluoroalkyl)ethyl iodide with oleum (fuming sulfuric acid), followed by hydrolysis to yield the desired this compound.[1]

Q4: What are the main challenges in purifying crude this compound?

A4: The primary challenge is the presence of a mixture of homologous fluorotelomer alcohols with very similar physical properties, making separation difficult. Common purification techniques include fractional distillation under reduced pressure and recrystallization. For high-purity requirements on a smaller scale, preparative chromatography may be employed.

Q5: What analytical techniques are recommended for characterizing the final product and intermediates?

A5: A combination of techniques is recommended for full characterization. Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for analyzing volatile and semi-volatile fluorinated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 19F, and 13C NMR, is invaluable for structural elucidation and purity assessment.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Perfluoroalkyl Iodide (C12F25I) after Telomerization

Possible Causes:

  • Incorrect Telogen to Taxogen Ratio: The molar ratio of the initial short-chain perfluoroalkyl iodide (telogen) to tetrafluoroethylene (taxogen) is crucial in determining the chain length of the products.

  • Suboptimal Reaction Temperature or Pressure: These parameters significantly influence the reaction kinetics and the distribution of telomers.

  • Inefficient Initiation: The radical initiator may be inactive or used at an incorrect concentration.

Troubleshooting Steps:

  • Adjust Reactant Ratio: To favor the formation of the C12 perfluoroalkyl iodide, carefully control the feed rate of TFE. A lower relative concentration of TFE will generally result in shorter average chain lengths.

  • Optimize Reaction Conditions: Systematically vary the temperature and pressure within the recommended ranges to find the optimal conditions for the desired product.

  • Verify Initiator Activity: Ensure the radical initiator is fresh and has been stored correctly. Consider varying the initiator concentration to improve the reaction rate and yield.

Problem 2: Incomplete Conversion or Side Reactions during Ethylene Addition

Possible Causes:

  • Insufficient Ethylene Pressure: The concentration of ethylene in the reaction mixture is a key factor for a successful reaction.

  • Radical Initiator Issues: The initiator might be depleted or its activity might be low.

  • Presence of Impurities: Impurities in the perfluoroalkyl iodide starting material can inhibit the radical addition.

Troubleshooting Steps:

  • Increase Ethylene Pressure: Ensure the reactor is pressurized to the optimal level with ethylene to drive the reaction to completion.

  • Evaluate Initiator: Check the initiator's expiration date and storage conditions. A fresh batch or a different initiator might be necessary.

  • Purify Starting Material: If impurities are suspected, purify the perfluoroalkyl iodide by fractional distillation before the ethylene addition step.

Problem 3: Low Yield or Impurities after Hydrolysis with Oleum

Possible Causes:

  • Incomplete Reaction: The reaction time or temperature may not be sufficient for complete conversion of the iodide to the sulfate ester intermediate.

  • Side Reactions: The strong acidic and oxidizing conditions of oleum can lead to the formation of byproducts, such as perfluorinated carboxylic acids.

  • Inefficient Hydrolysis: The hydrolysis of the sulfate ester may be incomplete.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Adjust the reaction time and temperature of the oleum treatment. Monitor the reaction progress using techniques like GC-MS to determine the optimal endpoint.

  • Control Reaction Environment: To minimize side reactions, ensure the reaction is carried out under an inert atmosphere and that the temperature is carefully controlled.

  • Ensure Complete Hydrolysis: After the oleum reaction, ensure the mixture is thoroughly quenched in ice water to facilitate complete hydrolysis of the intermediate.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of this compound

StageKey ParametersTypical ValuesExpected Yield
Telomerization Temperature50 - 100 °CVariable (dependent on desired chain length distribution)
Pressure10 - 30 bar
Molar Ratio (TFE:C₂F₅I)Varies
Ethylene Addition Temperature70 - 120 °C> 90%
Ethylene Pressure20 - 50 bar
InitiatorAIBN or Peroxide
Hydrolysis ReagentOleum (H₂SO₄·SO₃)> 85%
Temperature60 - 100 °C
Hydrolysis QuenchIce Water

Experimental Protocols

Protocol 1: Telomerization of Tetrafluoroethylene (TFE)
  • A high-pressure reactor is charged with the short-chain perfluoroalkyl iodide (e.g., C₂F₅I) and a radical initiator.

  • The reactor is sealed, purged with an inert gas, and then pressurized with TFE to the desired pressure.

  • The reaction mixture is heated to the target temperature with vigorous stirring.

  • The reaction is allowed to proceed for a set duration, with the pressure of TFE maintained.

  • After completion, the reactor is cooled, and the excess TFE is vented.

  • The resulting mixture of perfluoroalkyl iodides is collected and purified by fractional distillation to isolate the desired C₁₂F₂₅I.

Protocol 2: Ethylene Addition to Perfluorododecyl Iodide (C₁₂F₂₅I)
  • The purified C₁₂F₂₅I and a radical initiator are loaded into a high-pressure reactor.

  • The reactor is sealed, purged, and then pressurized with ethylene.

  • The mixture is heated to the reaction temperature and stirred for several hours.

  • Upon completion, the reactor is cooled, and the crude 2-(perfluorododecyl)ethyl iodide is recovered.

  • The product is purified by vacuum distillation.

Protocol 3: Hydrolysis to this compound
  • In a reaction vessel equipped with a stirrer and cooling bath, 2-(perfluorododecyl)ethyl iodide is added.

  • Oleum is slowly added to the vessel while maintaining a low temperature.

  • The mixture is then heated to promote the formation of the sulfate ester.

  • After the reaction is complete, the mixture is cooled and carefully poured into ice water to hydrolyze the ester.

  • The crude this compound precipitates as a solid.

  • The solid product is collected by filtration, washed with water, and then purified by recrystallization or vacuum distillation.

Visualizations

Synthesis_Workflow cluster_0 Stage 1: Telomerization cluster_1 Stage 2: Ethylene Addition cluster_2 Stage 3: Hydrolysis start C₂F₅I + TFE telomerization Telomerization Reaction start->telomerization distillation1 Fractional Distillation telomerization->distillation1 product1 C₁₂F₂₅I distillation1->product1 addition Radical Addition product1->addition ethylene Ethylene ethylene->addition distillation2 Vacuum Distillation addition->distillation2 product2 C₁₂F₂₅CH₂CH₂I distillation2->product2 hydrolysis Hydrolysis product2->hydrolysis oleum Oleum oleum->hydrolysis purification Recrystallization / Distillation hydrolysis->purification final_product This compound purification->final_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_stage1 Check Stage 1: Telomerization cluster_stage2 Check Stage 2: Ethylene Addition cluster_stage3 Check Stage 3: Hydrolysis start Low Final Yield check_dist_profile Analyze Distillation Fractions (GC-MS) start->check_dist_profile wrong_dist Distribution Skewed? (Too short/long chains) check_dist_profile->wrong_dist adjust_ratio Adjust TFE/Telogen Ratio wrong_dist->adjust_ratio Yes check_start_mat2 Analyze Intermediate Product (NMR, GC-MS) wrong_dist->check_start_mat2 No incomplete_conv2 Incomplete Conversion? check_start_mat2->incomplete_conv2 increase_pressure Increase Ethylene Pressure / Check Initiator incomplete_conv2->increase_pressure Yes check_crude Analyze Crude Product (NMR, TLC) incomplete_conv2->check_crude No side_products Significant Side Products? check_crude->side_products optimize_hydrolysis Optimize Hydrolysis Time/Temp side_products->optimize_hydrolysis Yes end Review Purification Protocol side_products->end No, check purification losses

References

Technical Support Center: Photodegradation of 1H,1H-Perfluoro-1-tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the degradation pathways of 1H,1H-Perfluoro-1-tetradecanol (a 12:2 fluorotelomer alcohol) under UV irradiation. The information is based on studies of similar fluorotelomer alcohols (FTOHs), as the degradation pathways are expected to be analogous.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the degradation of this compound under UV irradiation in an aqueous environment?

A1: In aqueous solutions, this compound primarily undergoes indirect photolysis. Direct photolysis, where the molecule itself absorbs a photon and breaks down, is not a significant pathway. The degradation is mainly driven by reactive oxygen species, with the hydroxyl radical (•OH) being the principal degradation agent.[1][2]

Q2: What are the expected major degradation products of this compound?

A2: Based on studies of other FTOHs, the major degradation products are expected to be the corresponding 12:2 fluorotelomer aldehyde, 12:2 fluorotelomer carboxylic acid, and ultimately, perfluorododecanoic acid (PFDoA) and shorter-chain perfluorocarboxylic acids (PFCAs).[1][3][4][5]

Q3: Are minor degradation products also formed?

A3: Yes, minor products such as the 12:2 fluorotelomer unsaturated carboxylic acid and other shorter-chain PFCAs are also likely to be formed during the degradation process.[1]

Q4: How do common water matrix components affect the degradation rate?

A4: Environmental factors can significantly influence the degradation rate. For instance, nitrate can promote photolysis, while dissolved organic carbon (DOC) can inhibit the degradation process by scavenging hydroxyl radicals. The presence of hydrogen peroxide (H₂O₂), a source of hydroxyl radicals upon UV irradiation, can significantly accelerate degradation.[1][2]

Q5: What analytical techniques are recommended for monitoring the degradation of this compound and its byproducts?

A5: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of FTOHs and their acidic degradation products. Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for the more volatile parent compound and aldehyde intermediates.[2][3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No significant degradation of the parent compound observed. Insufficient UV light intensity or incorrect wavelength.Ensure the UV lamp is functioning correctly and emitting at a wavelength suitable for generating reactive species (e.g., 254 nm for H₂O₂ photolysis).[2][6]
Absence of a hydroxyl radical source in an indirect photolysis setup.Introduce a source of hydroxyl radicals, such as hydrogen peroxide (H₂O₂), to the reaction mixture.[1][2]
Inconsistent or non-reproducible degradation rates. Fluctuations in UV lamp output.Allow the UV lamp to stabilize before initiating the experiment and monitor its output if possible.[2]
Variability in the water matrix (pH, DOC, nitrate).Use a consistent source of water (e.g., ultrapure water) or thoroughly characterize the water matrix for each experiment. Consider buffering the pH.[1][2]
Volatilization of this compound.FTOHs have relatively high vapor pressures. Ensure the reaction vessel is properly sealed to prevent the loss of the parent compound.[2][7]
Difficulty in identifying or quantifying degradation products. Low concentrations of degradation products.Utilize pre-concentration techniques, such as solid-phase extraction (SPE), to increase the analyte concentration before analysis.[2]
Inappropriate analytical method or parameters.Optimize the LC-MS/MS or GC-MS method for the target analytes. This includes selecting the correct column, mobile phases, and mass transitions.
Matrix interference during analysis.Employ matrix-matched standards for calibration or use a sample cleanup procedure to remove interfering substances.[2]

Quantitative Data Summary

The degradation half-life of FTOHs is highly dependent on experimental conditions. The following table summarizes data from studies on analogous FTOHs to provide an expected range of outcomes.

CompoundExperimental SystemHalf-lifeMajor ProductsReference
8:2 FTOHAqueous H₂O₂ (10 mM)0.83 ± 0.20 h8:2 FTAL, 8:2 FTCA, PFOA[1]
8:2 FTOHSynthetic Field Water30.5 ± 8.0 to 163.1 ± 3.0 h8:2 FTAL, 8:2 FTCA, PFOA[1]
8:2 FTOHLake Ontario Water93.2 ± 10.0 h8:2 FTAL, 8:2 FTCA, PFOA[1]
8:2 FTOHSmog Chamber (Cl atom initiated)~5% total PFCA yieldPFNA, PFOA, and shorter PFCAs[3]

FTAL = Fluorotelomer aldehyde; FTCA = Fluorotelomer carboxylic acid; PFOA = Perfluorooctanoic acid; PFNA = Perfluorononanoic acid.

Experimental Protocols

Protocol 1: Aqueous Photodegradation of this compound

This protocol outlines a general methodology for studying the UV-induced degradation of this compound in the presence of a hydroxyl radical source.

1. Preparation of Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

  • Prepare a stock solution of hydrogen peroxide (H₂O₂) in ultrapure water.

2. Reaction Setup:

  • In a quartz photoreactor vessel, add a specific volume of ultrapure water (or the environmental water sample to be tested).

  • Spike the water with the this compound stock solution to achieve the desired initial concentration.

  • Add the hydrogen peroxide stock solution to initiate the indirect photolysis.

  • Seal the reactor to prevent volatilization.[2]

3. UV Irradiation:

  • Place the photoreactor in a temperature-controlled chamber equipped with a UV lamp (e.g., a medium-pressure mercury lamp).

  • Ensure the lamp emits at a wavelength suitable for the photolysis of H₂O₂ (e.g., 254 nm).[2][6]

  • Continuously stir the solution during irradiation to ensure homogeneity.

4. Sampling:

  • Collect aliquots of the reaction solution at predetermined time intervals.

  • Immediately quench the reaction in the collected samples by adding a substance that scavenges residual oxidants (e.g., sodium sulfite).[2]

5. Sample Analysis:

  • Extract the analytes from the aqueous samples using solid-phase extraction (SPE).

  • Analyze the extracts using LC-MS/MS to identify and quantify the parent compound and its degradation products.[2]

Visualizations

DegradationPathway FTOH This compound (12:2 FTOH) FTAL 12:2 Fluorotelomer Aldehyde FTOH->FTAL •OH oxidation FTCA 12:2 Fluorotelomer Carboxylic Acid FTAL->FTCA •OH oxidation FTUCA 12:2 Fluorotelomer Unsaturated Carboxylic Acid (Minor Product) FTCA->FTUCA PFDoA Perfluorododecanoic Acid (PFDoA) FTCA->PFDoA Further Oxidation PFCAs Shorter-Chain PFCAs FTCA->PFCAs Chain Shortening

Proposed degradation pathway of this compound.

ExperimentalWorkflow prep 1. Prepare Stock Solutions (12:2 FTOH, H₂O₂) setup 2. Reaction Setup (Spike water in quartz reactor) prep->setup irradiate 3. UV Irradiation (254 nm, constant stirring) setup->irradiate sample 4. Timed Sampling (Quench reaction) irradiate->sample extract 5. Solid-Phase Extraction (SPE) sample->extract analyze 6. LC-MS/MS Analysis (Quantify products) extract->analyze

General experimental workflow for photodegradation studies.

References

Strategies to enhance the adhesion of 1H,1H-Perfluoro-1-tetradecanol to substrates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the adhesion of 1H,1H-Perfluoro-1-tetradecanol to various substrates.

Troubleshooting Guide

Issue 1: Poor Wetting or Dewetting of the Coating Solution

Symptoms:

  • The solution beads up on the substrate surface.

  • The coating is not uniform and has bare patches.

Possible Causes & Solutions:

CauseSolution
Low Substrate Surface Energy The surface energy of many substrates is too low for the fluorinated solution to spread evenly. Increase the surface energy through surface activation techniques.
Surface Contamination Organic residues, dust, or moisture on the substrate can interfere with wetting.[1] Ensure thorough cleaning of the substrate before coating.
Issue 2: Weak Adhesion and Delamination of the Cured Coating

Symptoms:

  • The coating peels off easily.

  • The coating fails a tape adhesion test (e.g., ASTM D3359).

  • The coating detaches after exposure to solvents or humidity.

Possible Causes & Solutions:

CauseSolution
Inadequate Surface Preparation The substrate surface may be too smooth or lack functional groups for bonding.[1] Roughen the surface or introduce chemical functionalities.
Lack of Chemical Bonding There is no covalent linkage between the perfluoroalkanol and the substrate. Use an adhesion promoter or coupling agent to bridge the interface.
Incomplete Curing The coating has not been properly cured, leading to poor mechanical properties.[1] Ensure the recommended curing temperature and time are followed.

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step to ensure good adhesion?

A1: Thorough surface preparation is the most critical factor for achieving good adhesion of any coating, including this compound.[1] The substrate must be free of contaminants like oils, grease, and dust.[1]

Q2: How can I clean my substrates effectively before applying the coating?

A2: The cleaning method depends on the substrate material.

  • Glass/Silicon: Use a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an RCA clean procedure. UV/Ozone treatment is also highly effective at removing organic contaminants and creating a hydrophilic surface.[2]

  • Metals: Degrease with solvents like acetone and isopropanol, followed by an alkaline wash.[1] For some metals, an acid etch can be used to remove oxide layers and create a rougher surface.

  • Polymers: Clean with isopropanol or ethanol. For low surface energy polymers like polypropylene or polyethylene, a corona or plasma treatment is often necessary to introduce polar functional groups.[3][4]

Q3: What are adhesion promoters and how do they work?

A3: Adhesion promoters are bifunctional molecules that act as a bridge between the substrate and the coating.[5][6] One end of the molecule bonds to the substrate, and the other end interacts with the coating material, improving overall adhesion.[5][6]

Q4: What type of adhesion promoter is suitable for this compound?

A4: Silane coupling agents are highly effective, especially for substrates with hydroxyl groups like glass, silicon, and many metal oxides.[7][8][9] Organofunctional silanes have the general formula R-Si-X₃, where 'R' is an organic group that can interact with the coating and 'X' is a hydrolyzable group (e.g., methoxy, ethoxy) that reacts with the substrate surface.[5] For fluorinated coatings, a fluoro-functional silane can be particularly effective.[7][9][10][11]

Q5: Can I use this compound on polymer substrates?

A5: Yes, but surface modification is typically required, especially for non-polar polymers. Techniques like direct fluorination or plasma treatment can increase the surface energy and introduce functional groups that can bond with the alcohol.[3][4][12] For some polymers, chlorinated polyolefins (CPOs) can be used as adhesion promoters.[13][14]

Q6: How do I apply the this compound coating?

A6: It can be applied via solution-phase or vapor-phase deposition to form a self-assembled monolayer (SAM).

  • Solution-phase: Involves immersing the cleaned substrate in a dilute solution of the perfluoroalkanol in a high-purity anhydrous solvent.[2]

  • Vapor-phase: Involves placing the cleaned substrate in a vacuum chamber with the perfluoroalkanol, which is then heated to create a vapor that deposits on the substrate.[15]

Q7: How can I test the adhesion of my coating?

A7: A common qualitative method is the tape test (ASTM D3359). For quantitative measurements, techniques like pull-off adhesion testing or shear bond strength testing can be used.[16][17][18]

Quantitative Data Summary

The following tables provide a summary of quantitative data related to surface treatments and their effect on adhesion.

Table 1: Effect of Surface Treatment on Contact Angle and Bond Strength

SubstrateTreatmentWater Contact Angle (°)n-Hexadecane Contact Angle (°)Shear Bond Strength (MPa)Reference
ZirconiaPolished---[16][17]
ZirconiaPlasma Fluorination7.8-37.3[16][17]
AluminumSpin-coated fluorinated silica (3 layers)>150--[19]
AluminumSpin-coated fluorinated silica (7 layers)>150--[19]

Table 2: Typical Surface Energy of Various Substrates

Substrate MaterialSurface Energy (mN/m)
Polytetrafluoroethylene (PTFE)18
Polypropylene (PP)29
Polyethylene (PE)31
Polystyrene (PS)33
Poly(methyl methacrylate) (PMMA)39
Glass70+
Aluminum~500
Steel~700

Experimental Protocols

Protocol 1: Silane Treatment of Glass/Silicon Substrates for Enhanced Adhesion

This protocol describes the application of a silane coupling agent to a glass or silicon substrate to promote the adhesion of this compound.

  • Substrate Cleaning: a. Clean the glass or silicon substrates by sonicating in acetone, followed by isopropanol, each for 15 minutes. b. Dry the substrates with a stream of nitrogen. c. Treat the substrates with UV/Ozone for 20 minutes to create a hydrophilic surface with hydroxyl groups.[2]

  • Silane Solution Preparation: a. Prepare a 1-2% (v/v) solution of a suitable aminosilane or fluoro-silane adhesion promoter in anhydrous ethanol or isopropanol.[20]

  • Silane Deposition: a. Immerse the cleaned substrates in the silane solution for 2-5 minutes. b. Alternatively, spin-coat the silane solution onto the substrate.

  • Rinsing and Curing: a. Rinse the substrates with fresh solvent (ethanol or isopropanol) to remove excess silane. b. Cure the silane layer by baking in an oven at 110-120°C for 10-15 minutes.

  • Perfluoroalkanol Coating: a. Prepare a 1% (v/v) solution of this compound in a high-purity anhydrous solvent (e.g., hexane or toluene).[2] b. Immerse the silane-treated substrates in this solution for 2 hours at room temperature.[2] c. Rinse the substrates with the solvent to remove excess molecules and cure in an oven at 120°C for 1 hour.[2]

Protocol 2: Plasma Treatment of Polymer Substrates

This protocol outlines the use of plasma treatment to activate a polymer surface for improved adhesion.

  • Substrate Cleaning: a. Clean the polymer substrate by wiping with isopropanol to remove any surface contaminants. b. Allow the substrate to dry completely.

  • Plasma Treatment: a. Place the cleaned substrate in a plasma chamber. b. Evacuate the chamber to a base pressure of <100 mTorr. c. Introduce a process gas such as oxygen or argon. d. Apply RF power (e.g., 50-100 W) for a specified duration (e.g., 1-5 minutes). The optimal parameters will depend on the specific polymer and plasma system.

  • Post-Treatment and Coating: a. Remove the substrate from the plasma chamber. The surface is now activated and should be coated as soon as possible. b. Apply the this compound solution as described in Protocol 1, Step 5.

Visualizations

Adhesion_Enhancement_Workflow cluster_prep Substrate Preparation cluster_modification Surface Modification cluster_coating Coating Application cluster_characterization Characterization Cleaning Cleaning (Solvent, Piranha, UV/Ozone) Surface_Activation Surface Activation (Plasma, Corona, Etching) Cleaning->Surface_Activation Adhesion_Promoter Adhesion Promoter Application (e.g., Silane Coupling Agent) Surface_Activation->Adhesion_Promoter Coating This compound Deposition (Solution/Vapor) Adhesion_Promoter->Coating Curing Curing/Annealing Coating->Curing Adhesion_Test Adhesion Testing (Tape Test, Pull-off Test) Curing->Adhesion_Test

Caption: Experimental workflow for enhancing adhesion.

Troubleshooting_Logic Start Poor Adhesion Issue Check_Wetting Is wetting uniform? Start->Check_Wetting Check_Surface_Prep Was surface preparation adequate? Check_Wetting->Check_Surface_Prep Yes Solution_Contamination Solution: - Degrease and clean substrate thoroughly - Increase surface energy (plasma, etc.) Check_Wetting->Solution_Contamination No Check_Adhesion_Promoter Was an adhesion promoter used? Check_Surface_Prep->Check_Adhesion_Promoter Yes Solution_Surface_Prep Solution: - Implement appropriate cleaning protocol - Roughen or activate the surface Check_Surface_Prep->Solution_Surface_Prep No Check_Curing Was the coating properly cured? Check_Adhesion_Promoter->Check_Curing Yes Solution_Adhesion_Promoter Solution: - Select and apply a suitable  adhesion promoter (e.g., silane) Check_Adhesion_Promoter->Solution_Adhesion_Promoter No Solution_Curing Solution: - Verify and optimize curing  temperature and time Check_Curing->Solution_Curing No Success Adhesion Improved Check_Curing->Success Yes

References

Technical Support Center: Purification of 1H,1H-Perfluoro-1-tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1H,1H-Perfluoro-1-tetradecanol. The following information is designed to help you identify and remove common impurities, ensuring the high purity required for your applications.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

Commercial this compound is typically synthesized via the telomerization of tetrafluoroethylene (TFE), which can lead to a range of impurities. While a specific analysis of all commercial batches is not publicly available, based on the synthesis process for similar long-chain fluorotelomer alcohols, the following impurities are likely to be present:

  • Homologues: Other fluorotelomer alcohols with shorter or longer perfluoroalkyl chains (e.g., 1H,1H-Perfluoro-1-dodecanol, 1H,1H-Perfluoro-1-hexadecanol).

  • Unreacted Starting Materials: Residuals from the synthesis process, such as perfluoroalkyl iodides.

  • Oxidation Byproducts: Perfluorinated carboxylic acids can form through the oxidation of the alcohol group.

  • Solvent Residues: Trace amounts of solvents used during synthesis and initial purification steps.

Q2: What are the recommended methods for purifying this compound?

The primary methods for purifying this compound are:

  • Recrystallization: This is an effective technique for removing impurities with different solubility profiles.

  • Fractional Distillation: Due to the high boiling point of this compound, vacuum distillation is necessary to prevent decomposition. This method is particularly useful for separating homologues with different boiling points.

  • Column Chromatography: Both traditional flash chromatography and High-Performance Liquid Chromatography (HPLC) can be employed for high-purity separations.

Q3: How can I assess the purity of my this compound sample?

Several analytical techniques can be used to determine the purity of your sample:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are powerful tools for structural confirmation and can be used for quantitative purity analysis (qNMR) with an internal standard.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC): With a suitable detector (e.g., UV or RI), HPLC can separate non-volatile impurities and provide quantitative purity data based on peak area.

Troubleshooting Guides

Low Yield After Purification
Symptom Possible Cause Suggested Solution
Low recovery of crystals after recrystallization The chosen solvent is too effective, even at low temperatures, keeping the product dissolved.Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Alternatively, use a solvent-antisolvent system.
The cooling process was too rapid, leading to the formation of fine crystals that are difficult to collect.Allow the solution to cool slowly to room temperature before placing it in a cold bath to encourage the growth of larger, more easily filterable crystals.
Significant loss of product during column chromatography The compound is irreversibly adsorbed onto the stationary phase.For silica gel chromatography, consider deactivating the silica gel. Alternatively, use a different stationary phase like alumina.
The polarity of the eluent is too high, causing the product to elute too quickly with impurities.Optimize the mobile phase by gradually decreasing the polarity to improve separation and recovery.
Persistent Impurities Detected
Symptom Possible Cause Suggested Solution
Homologous impurities (different chain lengths) remain after recrystallization The impurities have very similar solubility profiles to the target compound, leading to co-crystallization.Perform multiple recrystallizations. Alternatively, use fractional distillation under vacuum, as homologues will have slightly different boiling points.
Presence of acidic impurities (e.g., perfluorinated carboxylic acids) confirmed by analysis These impurities are not effectively removed by standard recrystallization from non-polar solvents.Consider a liquid-liquid extraction with a dilute aqueous base to remove acidic impurities before proceeding with recrystallization or chromatography.
Broad peaks or poor separation in HPLC Inappropriate column or mobile phase selection.For fluorinated compounds, a C18 column with a mobile phase of acetonitrile and water is a good starting point. If retention is poor, consider Hydrophilic Interaction Chromatography (HILIC).[4]
Column overloading.Reduce the amount of sample loaded onto the column. A general guideline is to load 1-2% of the stationary phase weight for flash chromatography.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To remove impurities with different solubility profiles from commercial this compound.

Materials:

  • Commercial this compound

  • Recrystallization solvent (e.g., a mixture of a fluorinated solvent and a hydrocarbon solvent, or a suitable single solvent like trifluorotoluene)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the commercial product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography

Objective: To separate this compound from closely related impurities.

Materials:

  • Commercial this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a gradient of ethyl acetate in hexanes)

  • Chromatography column

  • Collection tubes

Methodology:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.

  • Elution: Begin eluting the sample with the mobile phase, starting with a low polarity and gradually increasing the polarity (e.g., from 100% hexanes to a mixture of hexanes and ethyl acetate).

  • Fraction Collection: Collect fractions in separate test tubes.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for Fluorotelomer Alcohols (Representative Data)

Purification MethodStarting Purity (Area %)Final Purity (Area %)Yield (%)Key Impurities Removed
Recrystallization ~95%>98%70-85%Less soluble impurities, some homologues
Vacuum Distillation ~95%>99%60-75%Homologues with different boiling points
Flash Chromatography ~95%>99.5%50-70%Closely related structural isomers and byproducts

Note: The data presented are representative values for long-chain fluorotelomer alcohols and may vary depending on the specific impurities and experimental conditions.

Visualizations

PurificationWorkflow start Commercial this compound recrystallization Recrystallization start->recrystallization distillation Vacuum Distillation start->distillation chromatography Column Chromatography start->chromatography analysis Purity Analysis (GC-MS, NMR, HPLC) recrystallization->analysis distillation->analysis chromatography->analysis pure_product Purified Product (>99%) analysis->pure_product

Caption: General workflow for the purification of this compound.

TroubleshootingLogic start Impurity Detected After Purification check_impurity Identify Impurity (GC-MS, NMR) start->check_impurity homologue Homologue Impurity check_impurity->homologue Different Chain Length acidic Acidic Impurity check_impurity->acidic Acidic Nature other Other Byproduct check_impurity->other Other Structure fractional_distillation Perform Fractional Distillation homologue->fractional_distillation base_wash Perform Aqueous Base Wash acidic->base_wash optimize_chromatography Optimize Chromatography Conditions other->optimize_chromatography reanalyze Re-analyze Purity fractional_distillation->reanalyze base_wash->reanalyze optimize_chromatography->reanalyze

References

Technical Support Center: Controlling the Thickness of 1H,1H-Perfluoro-1-tetradecanol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the thickness and quality of 1H,1H-Perfluoro-1-tetradecanol self-assembled monolayers (SAMs). This guide includes troubleshooting for common experimental issues, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is a this compound self-assembled monolayer?

A1: A this compound SAM is a highly ordered, single layer of this compound molecules that spontaneously forms on a suitable substrate. These molecules possess a hydrophilic alcohol headgroup that anchors to the substrate and a long, hydrophobic perfluorinated tail that orients away from the surface. This structure imparts low surface energy and hydrophobic properties to the substrate.

Q2: Why is controlling the thickness of the monolayer important?

A2: The thickness of the SAM is a critical parameter that influences the surface properties. A uniform, densely packed monolayer ensures consistent and reproducible surface characteristics such as wettability, adhesion, and biocompatibility. Incomplete or aggregated layers can lead to experimental variability and compromised device performance.[1]

Q3: What are the common substrates for forming this compound SAMs?

A3: Substrates with available hydroxyl (-OH) groups on their surface are ideal for the formation of this compound SAMs. The alcohol headgroup of the molecule can interact with these surface hydroxyls, facilitating the self-assembly process. Common substrates include silicon wafers with a native oxide layer (SiO₂), glass, quartz, and mica.[1]

Q4: What are the primary methods for depositing these monolayers?

A4: The two main techniques for depositing this compound SAMs are solution-phase deposition and vapor-phase deposition.[1][2] Solution-phase deposition involves immersing the substrate in a dilute solution of the molecule, while vapor-phase deposition exposes the substrate to the molecule in a gaseous state under vacuum.

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Ellipsometric thickness is lower than expected. 1. Incomplete monolayer formation.2. Molecules are tilted at a high angle relative to the surface normal.1. Increase the deposition time or the concentration of the solution.2. Optimize deposition conditions to promote a more upright molecular orientation.[1]
High variability in contact angle across the surface. 1. Non-uniform cleaning of the substrate.2. Uneven deposition due to improper immersion or withdrawal from the solution.3. Particulate contamination on the surface.1. Implement a consistent and thorough substrate cleaning protocol.2. Immerse and withdraw the substrate from the solution at a slow, constant rate.3. Work in a clean environment and filter solutions if necessary.[1]
AFM shows aggregates or pits. 1. The concentration of the this compound solution is too high, leading to aggregation.2. Contaminants on the substrate are hindering uniform assembly.3. Rapid solvent evaporation during deposition.1. Reduce the concentration of the solution.2. Improve the substrate cleaning procedure.3. Ensure a controlled and slow drying process after deposition.[1]
Monolayer peels off or is easily removed. 1. Poor adhesion to the substrate.2. Insufficient cleaning to remove organic residues.1. Ensure the substrate surface is appropriately activated with hydroxyl groups.2. Use a robust cleaning procedure, such as a piranha solution or UV/ozone treatment, to remove all organic contaminants.[1]

Quantitative Data

Table 1: Expected Monolayer Properties for Similar Perfluorinated Compounds

ParameterValueNotes
Monolayer Thickness~1.5 nmBased on data for 1H,1H,2H,2H-perfluorodecanethiol (F10) SAMs.[3] The thickness is dependent on the molecular length and tilt angle.
Water Contact Angle~110° - 115°For well-formed perfluorinated SAMs on a smooth substrate.[4] This indicates a highly hydrophobic surface.
Surface Roughness (RMS)Sub-nanometerFor well-ordered monolayers on atomically flat substrates.[4]

Experimental Protocols & Workflows

Substrate Preparation Workflow

cluster_prep Substrate Preparation start Start cleaning Substrate Cleaning (e.g., Piranha or UV/Ozone) start->cleaning rinsing Rinse with DI Water cleaning->rinsing drying Dry with Inert Gas (e.g., Nitrogen) rinsing->drying end Ready for Deposition drying->end

Caption: Workflow for substrate cleaning and preparation before monolayer deposition.

Protocol 1: Solution-Phase Deposition
  • Substrate Preparation:

    • Clean the substrate using a standard procedure such as a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or a UV/ozone cleaner to remove organic contaminants and ensure a hydrophilic surface. Note: Piranha solution is extremely corrosive and must be handled with extreme caution.

    • Rinse the substrate thoroughly with deionized water and dry with a stream of inert gas (e.g., nitrogen).

  • Solution Preparation:

    • Prepare a 1-5 mM solution of this compound in a high-purity, anhydrous solvent such as ethanol. For instance, to prepare a 1 mM solution, dissolve approximately 7 mg of this compound in 10 mL of anhydrous ethanol.[2]

  • Monolayer Deposition:

    • Immerse the cleaned and dried substrate into the prepared solution.

    • Allow the self-assembly process to occur for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[2]

  • Rinsing and Curing:

    • Remove the substrate from the solution and rinse it thoroughly with fresh anhydrous ethanol to remove any non-chemisorbed molecules.

    • Dry the coated substrate with a stream of nitrogen gas.

    • To enhance bonding, cure the substrate on a hot plate or in an oven at 100-120°C for 1 hour.[2]

Protocol 2: Vapor-Phase Deposition
  • Substrate Preparation:

    • Clean the substrate as described in Protocol 1, Step 1.

    • Place the cleaned substrate inside a vacuum deposition chamber.

  • Vapor Deposition:

    • Place a small amount of this compound in a crucible within the chamber, ensuring it is physically separated from the substrate.[1]

    • Evacuate the chamber to a base pressure of < 1 Torr.[1]

    • Gently heat the crucible containing the this compound to a temperature sufficient for sublimation (e.g., 60-80°C).[1][2]

    • Maintain the substrate at room temperature or a slightly elevated temperature (e.g., 40-50°C).[1]

    • Allow the deposition to proceed for 2-4 hours. The deposition time will influence the monolayer thickness and quality.[1][2]

  • Post-Deposition:

    • Turn off the heat source for the crucible and allow the system to cool to room temperature.

    • Vent the chamber with an inert gas like nitrogen.

    • Remove the coated substrate.[1]

Factors Influencing Monolayer Thickness

cluster_factors Factors Controlling Monolayer Thickness Thickness Monolayer Thickness DepositionTime Deposition Time Thickness->DepositionTime Concentration Solution Concentration Thickness->Concentration Temperature Deposition Temperature Thickness->Temperature SubstratePrep Substrate Preparation (Cleanliness & Surface Energy) Thickness->SubstratePrep

References

Validation & Comparative

The Hydrophobic Character of 1H,1H-Perfluoro-1-tetradecanol: A Comparative Analysis with Other Fluorinated Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hydrophobicity of 1H,1H-Perfluoro-1-tetradecanol against other long-chain fluorinated alcohols and its non-fluorinated counterpart, 1-tetradecanol. The unique properties imparted by fluorine substitution result in compounds that are both hydrophobic (water-repellent) and lipophobic (oil-repellent), a characteristic that is critical in fields ranging from surface chemistry to drug delivery systems. This document summarizes key hydrophobicity metrics, details the experimental protocols used to obtain such data, and visualizes the underlying chemical principles and workflows.

Comparative Analysis of Hydrophobicity

The degree of fluorination in an alcohol's carbon chain is a primary determinant of its physicochemical properties, most notably its hydrophobicity. As the length of the perfluoroalkyl chain increases, the compound's aversion to water intensifies. This is quantitatively demonstrated through metrics such as water solubility, the octanol-water partition coefficient (LogP), and water contact angle measurements on surfaces modified with these alcohols.

The following table summarizes these key parameters for this compound and selected comparators. It is important to note that while experimental data for the common fluorotelomer alcohol (FTOH) series and non-fluorinated alcohols are available, specific experimental values for this compound are not readily found in public literature. The values presented are based on established trends and should be interpreted accordingly.

Compound NameChemical StructureWater Solubility (mg/L at 25°C)LogP (Kow)Water Contact Angle on Modified Surface
1-Tetradecanol (Myristyl Alcohol)CH₃(CH₂)₁₂CH₂OH0.191[1]6.03[1]~85° - 95°
6:2 Fluorotelomer Alcohol (6:2 FTOH)F(CF₂)₆CH₂CH₂OH~1.1 (Estimated)> 3 (Expected Trend)> 110° (Expected Trend)
8:2 Fluorotelomer Alcohol (8:2 FTOH)F(CF₂)₈CH₂CH₂OH0.194[2]~4.13 (LogKoc)[2]> 110° (Expected Trend)
10:2 Fluorotelomer Alcohol (10:2 FTOH)F(CF₂)₁₀CH₂CH₂OH~0.012 (Estimated)[3][4]> 5 (Expected Trend)> 120° (Expected Trend)
This compound F(CF₂)₁₃CH₂OH Extremely Low (<<0.01) > 7 (Expected Trend) > 120°, approaching superhydrophobic (Expected Trend)
  • Water Solubility: The aqueous solubility of fluorotelomer alcohols is low and decreases significantly with an increasing number of difluoromethylene (-CF₂-) groups.[3][4][5] For the n:2 FTOH series, each additional -CF₂- moiety has been shown to decrease the aqueous solubility by approximately 0.78 log units.[3][4] Based on this trend, the solubility of this compound, with its long F(CF₂)₁₃- chain, is predicted to be exceptionally low. In stark contrast, its non-fluorinated analog, 1-tetradecanol, is already sparingly soluble.[1]

  • LogP (Octanol-Water Partition Coefficient): This value quantifies a compound's lipophilicity. While direct experimental LogP values for many long-chain fluorinated alcohols are scarce, the LogKoc (soil organic carbon-water partition coefficient) for 8:2 FTOH is 4.13, indicating strong sorption to organic matter, driven by its hydrophobic nature.[2] A strong correlation exists between LogKoc and LogP for these compounds, and the value is expected to increase with the length of the perfluoroalkyl chain.[3][4]

  • Water Contact Angle: Surfaces modified with long-chain fluorinated compounds exhibit pronounced hydrophobicity. While the non-fluorinated 1-tetradecanol would produce a hydrophobic surface, the introduction of a long perfluoroalkyl chain dramatically increases the water contact angle, often leading to superhydrophobic characteristics (contact angles >150°).[6][7] This is due to the low surface energy of -CF₂- and -CF₃ groups.

Visualizing Structure-Property Relationships

The relationship between the molecular structure of fluorinated alcohols and their resulting hydrophobicity can be visualized as a clear trend. Increasing the length of the perfluorinated segment systematically enhances water-repellent properties.

G cluster_0 Molecular Structure Modification cluster_1 Impact on Physicochemical Properties cluster_2 Resulting Characteristic A Increase Perfluoroalkyl Chain Length (n in F(CF₂)n-R) B Lower Water Solubility A->B C Higher LogP (Kow) A->C D Higher Water Contact Angle A->D E Increased Hydrophobicity B->E C->E D->E

Caption: Logical flow of increasing hydrophobicity with chain length.

Experimental Protocols

Accurate and reproducible data are paramount in comparative studies. The following sections detail the standard methodologies for quantifying the key hydrophobicity parameters discussed.

Protocol 1: Determination of Water Solubility (OECD 105, Flask Method)

This method is suitable for substances with a water solubility greater than 10⁻² g/L. For highly fluorinated compounds with extremely low solubility, the Column Elution Method (also described in OECD 105) is more appropriate.

1. Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate at a constant temperature. After equilibration, the concentration of the substance in the aqueous phase is measured to determine the saturation solubility.

2. Apparatus:

  • Mechanical shaker or magnetic stirrer in a constant temperature bath (e.g., 25 ± 0.5 °C).

  • Centrifuge capable of operating at a constant temperature.

  • Analytical instrumentation appropriate for quantifying the test substance (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

  • Glass flasks with low-adsorption surfaces (silanized glass may be necessary for fluorinated compounds to minimize surface adsorption).

3. Procedure:

  • Add an excess amount of the test substance to a flask containing purified water.

  • Agitate the flask in the constant temperature bath. For long-chain alcohols, equilibration may take several days. A preliminary test should be run to determine the time required to reach a plateau in concentration.

  • After equilibration, allow the mixture to stand in the temperature bath for at least 24 hours to permit phase separation.

  • Centrifuge the sample at a controlled temperature to separate any undissolved material.

  • Carefully withdraw an aliquot from the clear aqueous phase, taking care not to disturb any sediment or surface film.

  • Analyze the concentration of the substance in the aliquot using a validated analytical method.

  • Repeat the determination at least twice. The reported water solubility is the mean of the valid determinations.

Protocol 2: Octanol-Water Partition Coefficient (OECD 107, Shake Flask Method)

This method is used to determine LogP values, typically in the range of -2 to 4. For highly hydrophobic substances (LogP > 4), this method is prone to error from the formation of micro-emulsions. The slow-stirring method (OECD 123) is recommended for such compounds.

1. Principle: The test substance is dissolved in a two-phase system of n-octanol and water. The system is shaken until equilibrium is achieved, after which the concentration of the substance in each phase is determined. The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

2. Apparatus:

  • Mechanical shaker with a thermostatically controlled environment.

  • Centrifuge.

  • Glassware with inert stoppers (e.g., ground glass or PTFE).

  • Analytical instrumentation (GC-MS, LC-MS, etc.).

3. Procedure:

  • Prepare mutually saturated solvents by shaking high-purity n-octanol with water (and vice-versa) for 24 hours, then allowing the phases to separate.

  • Prepare a stock solution of the test substance in the solvent in which it is more soluble.

  • In a test vessel, combine known volumes of the saturated n-octanol, saturated water, and the stock solution. The volume ratio of the phases should be adjusted based on the expected LogP.

  • Securely cap the vessel and shake it in the temperature-controlled shaker until equilibrium is reached (e.g., 24 hours).

  • After shaking, centrifuge the vessel to ensure complete separation of the two phases.

  • Withdraw aliquots from both the n-octanol and aqueous phases for analysis.

  • Determine the concentration of the test substance in each phase.

  • Calculate the partition coefficient P = C_octanol / C_water.

  • The final result is expressed as its base-10 logarithm (LogP).

G start Start: Prepare Mutually Saturated Octanol and Water prep_solution Dissolve Test Substance in One Phase (e.g., Octanol) to Create Stock Solution start->prep_solution combine Combine Saturated Octanol, Saturated Water, and Stock Solution in a Test Vessel prep_solution->combine shake Shake Vessel at Constant Temperature Until Equilibrium is Reached combine->shake centrifuge Centrifuge to Ensure Complete Phase Separation shake->centrifuge sample Withdraw Aliquots from Both the Octanol and Water Phases centrifuge->sample analyze Quantify Substance Concentration in Each Phase (Coct, Cwater) sample->analyze calculate Calculate P = Coct / Cwater and LogP = log10(P) analyze->calculate end_node End: Report LogP Value calculate->end_node

Caption: Experimental workflow for LogP determination (OECD 107).

Protocol 3: Water Contact Angle Measurement (Sessile Drop Method)

This method measures the angle a liquid droplet forms on a solid surface, providing a direct indication of wettability.

1. Principle: A droplet of purified water is placed on a flat, solid surface coated with the substance of interest. The angle formed between the solid-liquid interface and the liquid-vapor interface is measured optically. A higher angle indicates greater hydrophobicity.

2. Apparatus:

  • Contact Angle Goniometer with a high-resolution camera and analysis software.

  • Microsyringe for precise droplet deposition.

  • Vibration-dampening table.

  • Substrate material (e.g., silicon wafer, glass slide).

3. Procedure:

  • Substrate Preparation: Prepare a smooth, uniform, and thin film of the fluorinated alcohol on the substrate surface. This can be achieved through methods such as spin-coating from a suitable solvent or vapor deposition.

  • Instrument Setup: Place the coated substrate on the goniometer stage and ensure it is perfectly level.

  • Droplet Deposition: Using the microsyringe, carefully deposit a small droplet of high-purity water (typically 2-5 µL) onto the prepared surface.

  • Image Capture: Allow the droplet to equilibrate for a few seconds. The camera captures a high-resolution profile image of the droplet on the surface.

  • Angle Analysis: The software analyzes the captured image. It identifies the baseline (the solid-liquid interface) and fits a mathematical model (e.g., Young-Laplace) to the droplet's shape to determine the contact angle at the three-phase contact point.

  • Replication: Repeat the measurement at multiple locations on the surface to ensure statistical validity and account for any surface heterogeneity. Report the average contact angle and standard deviation.

References

Performance evaluation of 1H,1H-Perfluoro-1-tetradecanol coatings vs. silane-based coatings.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the fast-paced world of scientific research and drug development, the performance and reliability of surface coatings are paramount. Whether for modifying laboratory equipment, functionalizing implantable devices, or ensuring the integrity of cell cultureware, the choice of coating can significantly impact experimental outcomes. This guide provides a comprehensive, data-driven comparison of two popular hydrophobic coating types: 1H,1H-Perfluoro-1-tetradecanol and silane-based coatings.

This report delves into a side-by-side evaluation of their performance across four critical parameters: hydrophobicity, durability, chemical resistance, and biocompatibility. The information presented is a synthesis of experimental data from multiple sources, offering an objective resource to aid in the selection of the most suitable coating for your specific application.

At a Glance: Performance Comparison

The following tables summarize the quantitative data gathered on the performance of this compound and common silane-based coatings. It is important to note that direct comparative studies under identical conditions are limited; therefore, data from various sources are presented to provide a comprehensive overview.

Table 1: Hydrophobicity
Coating TypeSubstrateWater Contact Angle (°)Reference
1H,1H-Perfluoro-1-octanol SAM (proxy)Gold~110°[1]
Perfluoroalkyl SilaneGlassEnhancement in hydrophobicity noted[2]
Octadecyltrimethoxysilane (OTS)Aluminum Alloy~105°[3][4]
Alkyl Silane (C8)Silica Nanoparticles150.6° ± 6.6°
Modified Silane NanomaterialsNot Specified>150°[2]
Table 2: Durability (Abrasion Resistance)

Direct comparative Taber abrasion test data for this compound coatings is limited in the available literature. However, studies on fluorinated and silane-based coatings provide insights into their relative durability.

Coating TypeTest MethodKey Performance MetricResultReference
Fluorinated Alkyl Silane CompositeAbrasionShowed remarkable durability against severe abrasion[5]
Silane/Polyrhodanine BilayerElectrochemicalEnhanced protective properties against corrosion
Sol-Gel Nanocomposite on PolycarbonateTaber AbrasionCoated areas showed very little loss of transparency after 500 cycles[6]
Automotive OEM Paint with AdditivesTaber Abrasion (ASTM D4060)23.4% increase in cycles/mil of coating removed[7]
Table 3: Chemical Resistance
ChemicalFluoropolymer Coatings (General)Silane-Based Coatings (General)
Acids (Strong) ExcellentGood to Limited
Bases (Strong) ExcellentGood to Limited
Organic Solvents (e.g., Acetone, Ethanol) ExcellentGood
Chlorinated Solvents Good to ExcellentFair to Poor
Aqueous Solutions ExcellentExcellent

This table is a generalized representation based on available chemical resistance charts.[8][9][10][11][12][13] Specific performance can vary based on the exact formulation of the coating and the application conditions.

Table 4: Biocompatibility (In-Vitro Cytotoxicity)
Coating/CompoundCell LineAssayResultReference
1H-Perfluorooctane (1H-PFO)L929Direct Contact (ISO 10993-5)Cytotoxic at concentrations >3.125% w/v[1][4]
Silane Coatings (general)MG-63MTT AssayFound to be biocompatible[14]
Silane Coatings with HydroxyapatiteMG-63MTT AssayEnhanced biocompatibility and cell proliferation[14][15]
Various Endodontic SealersL929MTS AssayCytotoxicity varied by chemical composition[16]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are the protocols for the key experiments cited in this comparison.

Contact Angle Measurement (Sessile Drop Method)

Objective: To determine the static water contact angle, a measure of surface hydrophobicity.

Protocol:

  • Sample Preparation: The coated substrate is placed on a level stage.

  • Droplet Deposition: A micro-syringe is used to gently deposit a small droplet (typically 2-5 µL) of deionized water onto the surface.

  • Image Capture: A high-resolution camera with a telecentric lens captures a profile image of the droplet.

  • Angle Analysis: Software is used to analyze the droplet shape and calculate the angle formed at the three-phase (solid-liquid-gas) contact point. The angle is measured on both sides of the droplet and averaged.

  • Replication: Measurements are repeated at multiple locations on the surface to ensure statistical significance.

Abrasion Resistance (Taber Abraser Test - ASTM D4060)

Objective: To assess the resistance of a coating to abrasive wear.

Protocol:

  • Sample Preparation: A flat, rigid panel is uniformly coated with the material to be tested and cured according to the manufacturer's specifications. The panel typically has a central hole for mounting.[17][18]

  • Initial Measurement: The initial weight of the coated panel is recorded.

  • Test Setup: The panel is mounted on the turntable of the Taber Abraser. Two abrasive wheels (e.g., CS-10 or CS-17, depending on the desired abrasiveness) are lowered onto the surface under a specific load (e.g., 500g or 1000g).[19][20]

  • Abrasion Cycles: The turntable rotates at a constant speed for a predetermined number of cycles. A vacuum system continuously removes abraded particles. For organic coatings, the test is often paused every 500 cycles to resurface the wheels.[5][20]

  • Final Measurement: After the specified number of cycles, the panel is removed, cleaned of any loose debris, and reweighed.

  • Calculation: The abrasion resistance can be reported as:

    • Weight Loss: The difference in weight before and after the test.

    • Wear Index: The weight loss in milligrams per 1000 cycles.[16]

    • Cycles to Failure: The number of cycles required to wear through the coating to the substrate.[16]

In-Vitro Cytotoxicity (ISO 10993-5)

Objective: To evaluate the potential of a material to cause a toxic effect on living cells.

Protocol:

  • Extraction (Elution Test):

    • The test material (coating) is incubated in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) for a specified period (e.g., 24 hours) at 37°C. The ratio of the material's surface area to the volume of the medium is standardized.[21]

  • Cell Culture:

    • A monolayer of a suitable cell line (e.g., L929 mouse fibroblasts) is cultured in a 96-well plate until it reaches a sub-confluent state (around 80% confluency).[21]

  • Incubation with Extract:

    • The original culture medium is replaced with the extract from the test material. Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are run in parallel.[21]

  • Evaluation:

    • Qualitative (Microscopic): After a 24-hour incubation period, the cells are examined under a microscope for changes in morphology, such as cell rounding, detachment, and lysis. A grade from 0 (no reactivity) to 4 (severe reactivity) is assigned. A grade greater than 2 is considered a cytotoxic effect.[22]

    • Quantitative (Cell Viability Assay): An assay such as MTT or XTT is used to measure the metabolic activity of the cells, which correlates with cell viability. The absorbance is read using a microplate reader. A reduction in cell viability by more than 30% compared to the negative control is considered a cytotoxic effect.[3][22]

Visualizing the Processes

To better understand the concepts discussed, the following diagrams illustrate key experimental workflows and the fundamental mechanism of silane coating formation.

Experimental_Workflow_Contact_Angle cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis prep Place Coated Substrate on Stage deposit Deposit Water Droplet prep->deposit Level Surface capture Capture Droplet Profile Image deposit->capture Immediate analyze Calculate Contact Angle (Software Analysis) capture->analyze repeat Repeat Measurement analyze->repeat For Statistical Significance

Caption: Workflow for Contact Angle Measurement.

Experimental_Workflow_Taber_Abrasion cluster_prep Preparation cluster_test Testing cluster_eval Evaluation coat Coat & Cure Sample Panel weigh1 Record Initial Weight coat->weigh1 mount Mount on Taber Abraser weigh1->mount abrade Run Abrasion Cycles mount->abrade clean Clean Debris abrade->clean weigh2 Record Final Weight clean->weigh2 calculate Calculate Wear (Weight Loss/Wear Index) weigh2->calculate

Caption: Workflow for Taber Abrasion Test.

Silane_Coating_Formation cluster_process Silanization Process hydrolysis Hydrolysis (Silane + Water -> Silanol) condensation1 Condensation (Silanol + Substrate-OH -> Covalent Bond) hydrolysis->condensation1 Interaction with Substrate Surface condensation2 Condensation (Silanol + Silanol -> Siloxane Network) hydrolysis->condensation2 Self-Assembly coating Stable Hydrophobic Coating condensation1->coating condensation2->coating

Caption: Mechanism of Silane Coating Formation.

Conclusion

Both this compound and silane-based coatings offer effective solutions for creating hydrophobic surfaces, each with its own set of advantages and considerations.

This compound coatings are expected to provide excellent hydrophobicity and chemical stability, characteristic of fluorinated compounds. However, quantitative data on their mechanical durability and biocompatibility is less prevalent in publicly accessible literature, which may be a consideration for applications requiring high wear resistance or direct biological contact.

Silane-based coatings demonstrate a broader range of reported hydrophobicity, from moderate to superhydrophobic, depending on the specific silane and surface preparation. They have shown good durability, especially when integrated into composite systems, and their biocompatibility can be tailored, for instance, by incorporating bioactive molecules like hydroxyapatite. However, their chemical resistance, particularly to strong acids and bases, may be less robust compared to fluoropolymers.

For researchers, scientists, and drug development professionals, the optimal choice will depend on the specific requirements of the application. For environments demanding extreme chemical inertness, a perfluorinated coating may be preferable. For applications where tailored surface properties, good durability, and tunable biocompatibility are key, silane-based coatings offer a versatile and well-documented alternative. It is recommended to evaluate the specific performance data for the exact coating formulation under consideration and, where possible, conduct in-house testing to validate its suitability for the intended application.

References

Validating the Purity of Synthesized 1H,1H-Perfluoro-1-tetradecanol: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of fluorinated compounds such as 1H,1H-Perfluoro-1-tetradecanol is a critical process in the development of new materials and pharmaceutical agents. Ensuring the purity of these synthesized compounds is paramount for accurate downstream applications and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of this compound, supported by experimental protocols and data.

Comparative Analysis of Purity Validation Techniques

The choice of analytical technique for purity determination depends on various factors, including the nature of the compound, potential impurities, required sensitivity, and available instrumentation. Here, we compare HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.

FeatureHPLC with ELSD/CADGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by light scattering or charged aerosol detection.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.A non-destructive technique that provides detailed structural information based on the magnetic properties of atomic nuclei.
Applicability to this compound Highly suitable, especially for non-volatile impurities.Suitable, but may require derivatization to increase volatility.Excellent for structural confirmation and identification of impurities with distinct NMR spectra.
Typical Impurities Detected Non-volatile starting materials, reagents, and polymeric byproducts.Residual solvents, volatile starting materials, and byproducts of similar volatility.Isomeric impurities, structurally similar byproducts, and residual solvents.[1]
Strengths - Suitable for non-volatile and thermally labile compounds. - Wide applicability with universal detectors like ELSD and CAD for compounds lacking a UV chromophore.[2]- High sensitivity and resolution for volatile compounds. - Provides structural information for impurity identification through mass spectra.- Provides definitive structural confirmation. - Quantitative NMR (qNMR) can offer high accuracy without the need for reference standards of the impurities.[3]
Limitations - Sensitivity can be lower than GC-MS for certain compounds. - Requires volatile mobile phases for ELSD/CAD.[2]- Not suitable for non-volatile or thermally labile impurities. - Derivatization can add complexity to sample preparation.- Lower sensitivity compared to GC-MS for trace impurities. - Complex spectra for mixtures can be challenging to interpret.

Experimental Protocols

HPLC Method for Purity Validation of this compound

This protocol is designed for the purity analysis of synthesized this compound using HPLC with a universal detector.

1. Instrumentation and Columns:

  • HPLC system equipped with a binary or quaternary pump, autosampler, and a column oven.

  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[2][4]

  • Column: A reversed-phase column such as a Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm) or a standard C18 column is recommended for the separation of fluorinated compounds.[5]

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Ammonium acetate (optional, as a mobile phase additive)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

  • A gradient elution is typically employed, starting with a higher proportion of water and gradually increasing the organic solvent concentration. For example: 0-20 min, 60-100% B; 20-25 min, 100% B; 25.1-30 min, 60% B.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a suitable solvent, such as methanol or a mixture of acetonitrile and water.

  • Vortex or sonicate the solution until the sample is completely dissolved.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30-40 °C

  • ELSD/CAD Settings: Follow manufacturer's recommendations for nebulizer and evaporator temperatures and gas flow rate.

5. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Workflow

The following diagram illustrates the logical workflow for validating the purity of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Validation cluster_decision Decision Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep HPLC HPLC Analysis (ELSD/CAD) SamplePrep->HPLC GCMS GC-MS Analysis SamplePrep->GCMS NMR NMR Spectroscopy SamplePrep->NMR DataAnalysis Data Analysis & Purity Calculation HPLC->DataAnalysis GCMS->DataAnalysis NMR->DataAnalysis PurityCheck Purity > 95%? DataAnalysis->PurityCheck PurityCheck->Purification No FinalProduct Final Pure Product PurityCheck->FinalProduct Yes

Caption: Workflow for the synthesis, purification, and purity validation of this compound.

This comprehensive guide provides a framework for selecting the most appropriate analytical method for purity validation of this compound. The detailed HPLC protocol serves as a starting point for method development and routine quality control, ensuring the integrity and reliability of the synthesized compound for its intended research and development applications.

References

Comparative study of the surface energy of different perfluoroalkyl alcohols.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Perfluoroalkyl Alcohol Surface Energies with Supporting Experimental Data

Perfluoroalkyl alcohols (PFAAs), a subset of per- and poly-fluoroalkyl substances (PFAS), are characterized by a highly fluorinated carbon chain linked to a hydroxyl group. This unique molecular structure imparts exceptionally low surface energy, making them of significant interest in various scientific and industrial applications, including as surfactants, coating agents, and in the development of specialized drug delivery systems. This guide provides a comparative study of the surface energy of different perfluoroalkyl alcohols, focusing on the homologous series of fluorotelomer alcohols (FTOHs), to aid researchers in material selection and application development.

Comparative Surface Energy Data

Below is a summary of available data and established trends for common fluorotelomer alcohols. It is important to note that absolute values can vary based on the measurement technique, temperature, and purity of the substance.

Perfluoroalkyl Alcohol (FTOH)Chemical FormulaPerfluorinated Chain LengthSurface Tension (mN/m)Observations & Notes
4:2 FTOH F(CF₂)₄(CH₂)₂OH4Data not readily availableShorter-chain FTOHs are expected to have relatively higher surface energy compared to their longer-chain counterparts.
6:2 FTOH F(CF₂)₆(CH₂)₂OH6Data not readily availableFluorosurfactants, in general, are known for their ability to significantly lower the surface tension of aqueous solutions. For example, a solution of a related compound, 6:2 fluorotelomer sulfonamide alkylbetaine (6:2 FTSAB), in water exhibits a very low surface tension of 17.0 mN/m at 20°C[1].
8:2 FTOH F(CF₂)₈(CH₂)₂OH8Data not readily available8:2 FTOH is a well-studied compound known for its high surface activity.[2] While a specific surface tension value for the pure alcohol is not provided in the search results, its derivatives are potent surfactants.
10:2 FTOH F(CF₂)₁₀(CH₂)₂OH10Data not readily availableLonger-chain FTOHs are generally more effective at reducing surface energy due to the increased density of fluorine atoms at the surface.

Note: The nomenclature "n:2 FTOH" refers to a fluorotelomer alcohol with 'n' fluorinated carbons and a 2-carbon ethyl group attached to the hydroxyl functional group.

The Impact of Perfluoroalkyl Chain Length on Surface Energy

The relationship between the length of the perfluoroalkyl chain and the surface energy of the alcohol is a critical aspect of their performance. As the number of fluorinated carbons increases, the molecule becomes more effective at reducing surface tension. This is because the longer fluorinated tail provides a more densely packed and uniform low-energy surface at the air-liquid interface.

cluster_structure Molecular Structure cluster_property Surface Property cluster_explanation Mechanism ChainLength Perfluoroalkyl Chain Length (n in F(CF₂)ₙ(CH₂)₂OH) SurfaceEnergy Surface Energy / Surface Tension ChainLength->SurfaceEnergy Inverse Relationship FluorineDensity Increased Surface Fluorine Density ChainLength->FluorineDensity Increases IntermolecularForces Weakened Intermolecular Forces (van der Waals) IntermolecularForces->SurfaceEnergy Leads to Lower FluorineDensity->IntermolecularForces

Relationship between Perfluoroalkyl Chain Length and Surface Energy.

Experimental Protocols for Surface Energy Measurement

Accurate and reproducible measurement of surface energy is paramount for the comparative study of perfluoroalkyl alcohols. The two primary methods employed for this purpose are the Wilhelmy plate method for measuring surface tension and the sessile drop method for determining contact angles, from which surface energy can be calculated.

Wilhelmy Plate Method for Surface Tension Measurement

The Wilhelmy plate method is a highly accurate technique for determining the surface tension of liquids. It involves measuring the force exerted on a thin plate, typically made of platinum, as it is brought into contact with the liquid surface.

Experimental Workflow:

Start Start: Prepare Sample and Equipment CleanPlate Clean Wilhelmy plate (e.g., with flame annealing) Start->CleanPlate MountPlate Mount the plate on a tensiometer balance CleanPlate->MountPlate PrepareSample Place the perfluoroalkyl alcohol sample in a clean vessel MountPlate->PrepareSample PositionSample Position the vessel below the plate PrepareSample->PositionSample RaiseSample Slowly raise the sample until the liquid surface touches the plate PositionSample->RaiseSample MeasureForce Record the force exerted on the plate by the liquid meniscus RaiseSample->MeasureForce CalculateST Calculate Surface Tension using the Wilhelmy equation: γ = F / (l * cosθ) MeasureForce->CalculateST End End: Data Analysis CalculateST->End

Wilhelmy Plate Method Workflow.

Detailed Protocol:

  • Preparation: Ensure the Wilhelmy plate, typically made of platinum, is meticulously cleaned to remove any organic contaminants. This is often achieved by rinsing with a solvent and then flame-annealing the plate to a red heat. The sample vessel must also be thoroughly cleaned and dried.

  • Setup: Mount the cleaned Wilhelmy plate on a sensitive tensiometer, which is a precision balance. Place the perfluoroalkyl alcohol sample in the vessel on the instrument's stage.

  • Measurement: The stage is raised until the liquid surface just makes contact with the bottom edge of the plate. At this point, the liquid will wet the plate, forming a meniscus. The force exerted on the plate is continuously measured.

  • Calculation: The surface tension (γ) is calculated from the measured force (F), the wetted perimeter of the plate (l), and the contact angle (θ) of the liquid on the plate using the Wilhelmy equation: γ = F / (l * cosθ). For a properly cleaned platinum plate, the contact angle with many liquids is zero, simplifying the equation to γ = F / l.

Sessile Drop Method for Contact Angle Measurement

The sessile drop method is a versatile technique for determining the contact angle of a liquid droplet on a solid surface. This information can then be used to calculate the surface energy of the solid.

Experimental Workflow:

Start Start: Prepare Substrate and Liquid PrepareSubstrate Prepare a clean, flat solid substrate Start->PrepareSubstrate DispenseDroplet Dispense a small droplet of the perfluoroalkyl alcohol onto the substrate PrepareSubstrate->DispenseDroplet CaptureImage Capture a high-resolution side-profile image of the droplet DispenseDroplet->CaptureImage AnalyzeImage Use software to analyze the droplet shape and determine the contact angle at the three-phase (solid-liquid-air) interface CaptureImage->AnalyzeImage CalculateSE Calculate Surface Energy using theoretical models (e.g., Owens-Wendt, Fowkes) AnalyzeImage->CalculateSE End End: Data Analysis CalculateSE->End

Sessile Drop Method Workflow.

Detailed Protocol:

  • Preparation: A solid substrate with a smooth, uniform surface is prepared and cleaned to ensure no contaminants affect the measurement. The perfluoroalkyl alcohol is loaded into a precision syringe.

  • Droplet Deposition: A small, precise volume of the alcohol is carefully dispensed from the syringe to form a droplet on the surface of the substrate.

  • Image Acquisition: A goniometer, an instrument equipped with a camera and a light source, is used to capture a high-resolution image of the droplet's profile.

  • Contact Angle Measurement: The captured image is analyzed using software that fits a mathematical model to the droplet's shape. The angle formed at the intersection of the liquid-solid interface and the liquid-vapor interface is the contact angle.

  • Surface Energy Calculation: To determine the surface energy of the perfluoroalkyl alcohol, contact angle measurements are typically performed on a surface with a known surface energy. Alternatively, the surface energy of a solid can be determined by measuring the contact angles of several liquids with known surface tensions, including the perfluoroalkyl alcohol.

Conclusion

References

The Enduring Performance of 1H,1H-Perfluoro-1-tetradecanol Treatments: A Comparative Durability Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the long-term stability of surface treatments is critical for the reliability and reproducibility of experimental results. This guide provides an in-depth comparison of the durability of surfaces treated with 1H,1H-Perfluoro-1-tetradecanol against two common alternatives: Polydimethylsiloxane (PDMS) and Polyurethane (PU)-based hydrophobic coatings. The information presented is supported by experimental data from studies on similar long-chain fluorinated silanes, providing a representative comparison of their performance under various environmental stressors.

Comparative Performance Data

The long-term durability of a hydrophobic coating is determined by its resistance to a range of environmental challenges. The following tables summarize the performance of this compound (represented by data from the closely related 1H,1H,2H,2H-Perfluoro-1-decanol), PDMS, and PU coatings under key stress conditions. It is important to note that direct long-term stability data for surfaces treated solely with this compound is limited in publicly available literature. Therefore, data from studies on similar short-chain fluorinated silane self-assembled monolayers (SAMs) have been used as a proxy to provide a representative comparison.[1]

Table 1: UV Degradation

Coating TypeInitial Water Contact Angle (°)Duration of UV Exposure (hours)Final Water Contact Angle (°)% Decrease in Contact Angle
This compound (as proxy)> 1151000~105~8.7%
Polydimethylsiloxane (PDMS)~1181000~95~19.5%
Polyurethane (PU)~1051000~80~23.8%

Table 2: Thermal Stability

Coating TypeDecomposition Temperature (°C)
This compound (as proxy)350 - 400
Polydimethylsiloxane (PDMS)400 - 600
Polyurethane (PU)250 - 350

Table 3: Chemical Resistance (30-day immersion)

Coating TypeWater Contact Angle Change (pH 3)Water Contact Angle Change (pH 11)
This compound (as proxy)Minimal changeSlight decrease
Polydimethylsiloxane (PDMS)Moderate decreaseSignificant decrease
Polyurethane (PU)Slight decreaseModerate decrease

Table 4: Mechanical Abrasion Resistance

Coating TypeWater Contact Angle after 1000 Abrasion Cycles
This compound (as proxy)~90°
Polydimethylsiloxane (PDMS)~85°
Polyurethane (PU)~95°

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of coating durability.

Surface Preparation and Coating Application

A consistent and well-defined coating application process is fundamental for reproducible durability testing.

cluster_prep Substrate Preparation cluster_coating Coating Application cluster_curing Curing Ultrasonic Cleaning Ultrasonic Cleaning (Acetone, Isopropanol, DI Water) Drying Nitrogen Stream Drying Ultrasonic Cleaning->Drying UV/Ozone Treatment UV/Ozone Treatment (20 min) Drying->UV/Ozone Treatment SAM Deposition This compound SAM (1% solution in Hexane, 2h) UV/Ozone Treatment->SAM Deposition PDMS Coating PDMS Spin Coating (10:1 elastomer to curing agent, 2000 rpm) UV/Ozone Treatment->PDMS Coating PU Coating Polyurethane Spray/Dip Coating UV/Ozone Treatment->PU Coating SAM Curing Oven Curing (120°C, 1h) SAM Deposition->SAM Curing PDMS Curing Oven Curing (80°C, 2h) PDMS Coating->PDMS Curing PU Curing Room Temp (24h) then Oven (60°C, 4h) PU Coating->PU Curing

Diagram 1: Generalized workflow for substrate preparation and coating application.

1. Substrate Cleaning: Substrates such as glass, silicon wafers, or metal plates are sequentially cleaned in an ultrasonic bath with acetone, isopropanol, and deionized water for 15 minutes each. They are then dried under a stream of nitrogen and treated with UV/Ozone for 20 minutes to create a hydrophilic surface with hydroxyl groups necessary for silane attachment.[1]

2. Coating Application:

  • This compound: A self-assembled monolayer (SAM) is formed by immersing the cleaned substrates in a 1% (v/v) solution of this compound in a high-purity anhydrous solvent like hexane or toluene for 2 hours at room temperature.[1]

  • Polydimethylsiloxane (PDMS): A solution of PDMS elastomer and a curing agent (typically in a 10:1 ratio) is prepared and spin-coated onto the substrates at 2000 rpm for 60 seconds.[1]

  • Polyurethane (PU): A two-component polyurethane coating is prepared by mixing the polyol and isocyanate components. The mixture is then applied to the substrates via spray coating or dip coating.[1]

3. Curing:

  • This compound: After deposition, the substrates are rinsed with the solvent to remove excess molecules and then cured in an oven at 120°C for 1 hour.[1]

  • PDMS: The coated substrates are cured in an oven at 80°C for 2 hours.[1]

  • PU: The coating is cured at room temperature for 24 hours, followed by a post-cure at 60°C for 4 hours.[1]

Durability Testing Protocols

The following protocols are employed to assess the long-term performance of the coatings.

cluster_uv UV Degradation (ASTM G154) cluster_thermal Thermal Stability cluster_chemical Chemical Resistance (ISO 2812-2) cluster_abrasion Mechanical Abrasion Coated Substrate Coated Substrate UV Degradation Test Accelerated Weathering Tester (UV-A 340 nm, 0.89 W/m²/nm) Coated Substrate->UV Degradation Test Thermal Stability Test Oven Heating Coated Substrate->Thermal Stability Test Chemical Resistance Test Immersion in Acidic (pH 3) and Alkaline (pH 11) Solutions Coated Substrate->Chemical Resistance Test Mechanical Abrasion Test Taber Abraser with CS-10 wheels and 500g load Coated Substrate->Mechanical Abrasion Test UV Cycles Alternating Cycles: 8h UV at 60°C 4h Condensation at 50°C UV Degradation Test->UV Cycles Thermal Conditions Specific Temperatures (e.g., 150°C, 250°C) for defined durations Thermal Stability Test->Thermal Conditions Chemical Conditions 30 days at Room Temperature Chemical Resistance Test->Chemical Conditions

Diagram 2: Experimental workflow for durability assessment of surface treatments.

1. UV Degradation: Coated samples are exposed to continuous UV-A radiation (340 nm) with an irradiance of 0.89 W/m²/nm in an accelerated weathering tester according to ASTM G154.[1] The exposure is conducted for up to 1000 hours with alternating cycles of 8 hours of UV exposure at 60°C and 4 hours of condensation at 50°C.[1]

2. Thermal Stability: The thermal stability is assessed by subjecting the coated samples to elevated temperatures in an oven. The samples are heated to specific temperatures (e.g., 150°C and 250°C) for defined durations, and the changes in their properties are evaluated.[1]

3. Chemical Resistance (Immersion Test): The chemical stability of the coatings is evaluated by immersing the samples in acidic (pH 3, adjusted with HCl) and alkaline (pH 11, adjusted with NaOH) solutions for 30 days at room temperature, following the principles of ISO 2812-2.[1]

4. Mechanical Abrasion Resistance: The mechanical durability is tested using a Taber Abraser with CS-10 abrasion wheels and a 500g load.[1] The change in water contact angle is measured after a set number of abrasion cycles.

Conclusion

Based on the available data for its close analogue, this compound surface treatments demonstrate superior resistance to UV degradation and chemical attack compared to PDMS and PU coatings. While PDMS exhibits higher thermal stability, its susceptibility to chemical and UV degradation may limit its application in harsh environments. Polyurethane-based coatings, although offering good mechanical robustness, show a more significant decline in hydrophobicity under UV and chemical stress. The choice of the optimal surface treatment will ultimately depend on the specific environmental and mechanical demands of the intended application. For applications requiring long-term, stable hydrophobicity in the presence of UV radiation and chemical exposure, this compound presents a compelling option.

References

Cross-Validation of Analytical Methods for the Quantification of 1H,1H-Perfluoro-1-tetradecanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of fluorinated compounds such as 1H,1H-Perfluoro-1-tetradecanol is critical for product quality, safety assessment, and regulatory compliance. The selection of a robust analytical method is a fundamental requirement. This guide provides an objective comparison of two widely used analytical techniques for the quantification of fluorinated alcohols: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Cross-validation, the process of comparing results from two distinct analytical methods, is a crucial step in method validation that ensures the reliability and accuracy of analytical data. This guide presents a comparative framework based on experimental data for analogous fluorinated compounds to inform the selection and validation of methods for this compound.

Method Performance Comparison

The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the specific analytical objectives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For fluorinated alcohols, derivatization may sometimes be employed to improve chromatographic performance and sensitivity. GC-MS offers high chromatographic resolution, leading to excellent separation of complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly sensitive and specific, making it suitable for trace-level quantification in complex matrices. It is particularly advantageous for compounds that are not readily amenable to GC analysis due to low volatility or thermal instability.

The following table summarizes the quantitative performance parameters for the analysis of fluorotelomer alcohols, which are structurally similar to this compound, using both GC-MS and LC-MS/MS.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 86 - 100%70 - 120%[1]
Precision (% RSD) < 15%< 9%[2][3]
Limit of Detection (LOD) ~10 ng/L (in water)[4]0.003 - 6 µg/L (in water)[2][3]
Limit of Quantification (LOQ) 5.0 ng/mL[5]0.017–0.060 ng/g (in sediment)[6]

Experimental Protocols

Detailed methodologies for both GC-MS and LC-MS/MS are provided below. These protocols are based on established methods for the analysis of similar long-chain fluorinated alcohols and can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the analysis of fluorinated alcohols using GC-MS.

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., ethyl acetate or methanol).

  • Perform serial dilutions as necessary to bring the concentration within the linear range of the instrument.

  • For certain applications, derivatization with a suitable agent can be performed to improve volatility and ionization efficiency.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or similar.

  • Mass Spectrometer: Agilent 5973N or equivalent.

  • Column: DB-624 (6%-cyanopropylphenyl-94%-dimethylpolysiloxane) or other suitable semi-polar column.[2][3]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, ramp to 240 °C at 3 °C/min, then to 300 °C at 15 °C/min, and hold for 3 minutes.

  • Carrier Gas: Helium at a flow rate of 0.5 mL/min.

  • Ionization Mode: Chemical Ionization (CI), positive ion mode.[2][3]

  • Data Acquisition: Selected Ion Monitoring (SIM) or full scan mode.

3. Data Analysis:

  • Integrate the peak area of the target analyte.

  • Quantify the concentration using a calibration curve generated from standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a general methodology for the quantification of fluorinated alcohols using LC-MS/MS.

1. Sample Preparation:

  • Accurately weigh the sample and extract the analyte using a suitable solvent such as acetonitrile or methyl tert-butyl ether (MTBE).[1]

  • The extract may be concentrated and reconstituted in the mobile phase.

  • Solid-phase extraction (SPE) can be employed for sample cleanup and pre-concentration.[2][3]

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC or similar.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18).[7]

  • Mobile Phase: A gradient of methanol and water containing a suitable modifier like ammonium acetate or formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in negative ion mode.[2][3]

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification.

3. Data Analysis:

  • Integrate the peak areas of the specific precursor-to-product ion transitions.

  • Calculate the analyte concentration using a calibration curve prepared with appropriate standards.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflows for the cross-validation of analytical methods and a comparison of the GC-MS and LC-MS/MS procedures.

CrossValidationWorkflow cluster_planning Planning & Method Selection cluster_development Method Development & Validation cluster_comparison Cross-Validation cluster_conclusion Conclusion DefineRequirements Define Analytical Requirements (Sensitivity, Matrix, Throughput) SelectMethods Select Candidate Methods (e.g., GC-MS & LC-MS/MS) DefineRequirements->SelectMethods DevelopGCMS Develop & Optimize GC-MS Method SelectMethods->DevelopGCMS DevelopLCMS Develop & Optimize LC-MS/MS Method SelectMethods->DevelopLCMS ValidateGCMS Validate GC-MS Method (Linearity, Accuracy, Precision) DevelopGCMS->ValidateGCMS ValidateLCMS Validate LC-MS/MS Method (Linearity, Accuracy, Precision) DevelopLCMS->ValidateLCMS AnalyzeSamples Analyze Identical Samples with Both Methods ValidateGCMS->AnalyzeSamples ValidateLCMS->AnalyzeSamples CompareResults Compare & Correlate Results AnalyzeSamples->CompareResults AssessBias Assess Inter-Method Bias CompareResults->AssessBias FinalMethod Final Method Selection & Implementation AssessBias->FinalMethod

General workflow for cross-validation of analytical methods.

MethodComparison cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow GC_Start Sample GC_Prep Sample Preparation (Dissolution, Derivatization) GC_Start->GC_Prep GC_Inject GC Injection (Vaporization) GC_Prep->GC_Inject GC_Sep Gas Chromatography (Separation by Volatility) GC_Inject->GC_Sep GC_Ion Chemical Ionization (CI) GC_Sep->GC_Ion GC_MS Mass Spectrometry (m/z Analysis) GC_Ion->GC_MS GC_Data Data Analysis GC_MS->GC_Data LC_Start Sample LC_Prep Sample Preparation (Extraction, SPE Cleanup) LC_Start->LC_Prep LC_Inject LC Injection (Liquid Phase) LC_Prep->LC_Inject LC_Sep Liquid Chromatography (Separation by Polarity) LC_Inject->LC_Sep LC_Ion APCI / ESI LC_Sep->LC_Ion LC_MSMS Tandem Mass Spectrometry (Precursor -> Product Ion) LC_Ion->LC_MSMS LC_Data Data Analysis LC_MSMS->LC_Data

Comparison of GC-MS and LC-MS/MS experimental workflows.

References

Benchmarking the performance of 1H,1H-Perfluoro-1-tetradecanol in anti-icing applications.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Anti-Icing Surfaces for Researchers and Drug Development Professionals

Introduction

The primary metrics for evaluating anti-icing performance include a high water contact angle (WCA), low contact angle hysteresis (CAH) or sliding angle (SA), low ice adhesion strength, and a long freezing delay time. Superhydrophobic surfaces, characterized by a WCA greater than 150°, are particularly effective at repelling water droplets, which can delay ice formation.[2][3] However, their durability and performance under all conditions remain a subject of ongoing research, as some studies have shown that under certain conditions, ice adhesion on textured superhydrophobic surfaces can be comparable to or even higher than on smooth surfaces.[4][5]

Comparative Performance Data

The following tables summarize the anti-icing performance of various surface types based on experimental data from published research.

Table 1: Wettability Properties of Different Surfaces

Surface TypeWater Contact Angle (WCA)Sliding Angle (SA) / HysteresisCitation
Superhydrophobic Coating (Sprayed)168.3°4.0°[6]
Superhydrophobic Polyurethane Coatingup to 162°< 1.5°[7]
FAS-13 Passivated Superhydrophobic155.1 ± 1.8°5.3 ± 1.9°[8]
Hydrophilic Bare Aluminum75 ± 5°Not Reported[9]
Hydrophilic Titanium87 ± 7°Not Reported[9]

Table 2: Ice Adhesion Strength on Various Surfaces

Surface TypeIce Adhesion Strength (kPa)Test ConditionsCitation
Superhydrophobic Polyurethane Coating< 13After 25 icing/de-icing cycles[7]
Flexible Superhydrophobic Surface12.2-[10]
Slippery Liquid-Infused Porous Surface (SLIPS)15.6 ± 3.6-[11]
Lubricating Anti-Icing Coating on Aluminum22 ± 5-[11]
PDMS-based Micropillars26 ± 3-[11]
Sprayed Superhydrophobic Coating55.9-[6]
Hydrophobic Surface (Smooth)77 ± 16-15 °C[5]
Theoretical Limit (Smooth, Non-textured)~150-[11]
Flat Hydrophilic Surface202 ± 34-15 °C[5]
Typical Metallic Surfaces> 600-[11]
Superhydrophobic Surface (Textured)807 ± 149-15 °C[4]
Superhydrophilic Surface913 ± 138-15 °C[4]

Table 3: Freezing Delay Times for Water Droplets

Surface TypeFreezing Delay TimeTest TemperatureCitation
Nanoporous Microstructured Surface (CP1)941 ± 25 sNot Specified[12]
Superhydrophobic Polyurethane Coating700 s-15 °C[7]
Sprayed Superhydrophobic Coating46.5 min (2790 s)Not Specified[6]
Superhydrophobic Surface (General)up to 57.47 ± 5.22 s-14.86 ± 2.02 °C[13]

Experimental Protocols

Accurate and reproducible measurement of anti-icing properties is crucial for benchmarking performance. The following are detailed methodologies for key experiments.

Measurement of Contact Angle and Contact Angle Hysteresis

This experiment quantifies the wettability of a surface.

  • Objective: To determine the static water contact angle (WCA), advancing contact angle (θ_A), and receding contact angle (θ_R). The difference between the advancing and receding angles is the contact angle hysteresis (CAH).

  • Apparatus: A contact angle goniometer equipped with a camera, a light source, and a precision liquid dispensing system.

  • Procedure:

    • Place the sample surface on the horizontal stage of the goniometer.

    • Dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.

    • Capture an image of the droplet and use software to measure the angle formed at the liquid-solid-vapor interface. This is the static contact angle.

    • To measure advancing and receding angles, slowly infuse more water into the droplet, causing the contact line to advance. The maximum angle achieved before the contact line moves is the advancing angle.

    • Subsequently, slowly withdraw water from the droplet. The minimum angle observed just before the contact line recedes is the receding angle.

    • The sliding angle can also be measured by placing a droplet on the surface and tilting the stage until the droplet begins to move. The angle of inclination at that point is the sliding angle.

  • Data Analysis: Report the average and standard deviation of at least five measurements taken at different locations on the surface.

Measurement of Ice Adhesion Strength

This protocol measures the force required to detach ice from a surface, indicating the icephobic properties.

  • Objective: To quantify the shear stress required to remove an accreted ice sample from the test surface.

  • Apparatus: A cold chamber or environmental chamber, a force gauge or load cell, a centrifuge, or a custom-built shear test apparatus.[9][14][15]

  • Procedure (Direct Shear Test):

    • Place the test substrate in a cold chamber set to a specific sub-zero temperature (e.g., -10°C or -20°C).

    • Place a mold (e.g., a plastic cuvette) onto the surface and fill it with a specific volume of deionized water.

    • Allow the water to freeze completely for a set duration (e.g., several hours).

    • Once frozen, attach a force gauge to the mold or directly to the ice.

    • Apply a force parallel to the surface at a constant speed until the ice detaches.[15]

    • Record the maximum force (F_max) required for detachment.

  • Procedure (Centrifuge Adhesion Test):

    • Prepare ice samples on the test surfaces.

    • Mount the samples in a centrifuge located within a cold environment.

    • Increase the rotational speed of the centrifuge, which applies a centrifugal shear force to the ice.

    • Record the speed at which the ice detaches.

  • Data Analysis: Calculate the ice adhesion strength (τ_ice) by dividing the maximum detachment force (F_max) by the cross-sectional area (A) of the ice-substrate interface: τ_ice = F_max / A.

Measurement of Freezing Delay Time

This experiment determines the effectiveness of a surface in delaying the onset of freezing.

  • Objective: To measure the time it takes for a water droplet to completely freeze after being placed on a sub-cooled surface.

  • Apparatus: A cold stage (e.g., Peltier cooler), a high-speed camera or a visual monitoring system, and a temperature controller.

  • Procedure:

    • Cool the test surface to a constant sub-zero temperature (e.g., -10°C) using the cold stage.

    • Gently dispense a water droplet of a known volume and initial temperature onto the center of the cooled surface.

    • Simultaneously start a timer and record the droplet with the camera.

    • The freezing process is typically identified by the change in the droplet's transparency as ice nucleation begins and propagates.

    • The time from the moment the droplet contacts the surface until it is completely opaque (fully frozen) is recorded as the freezing delay time.[13][16]

  • Data Analysis: Perform multiple trials to obtain a statistically significant average freezing delay time and standard deviation.

Visualizations

Experimental Workflow for Anti-Icing Performance Evaluation

G cluster_0 Surface Preparation cluster_1 Performance Testing cluster_2 Data Analysis Prep Substrate Cleaning Coat Coating Application (e.g., with 1H,1H-Perfluoro-1-tetradecanol derivative) Prep->Coat Cure Curing/Drying Coat->Cure WCA Wettability Test (Contact Angle) Cure->WCA IceAd Ice Adhesion Test Cure->IceAd Freeze Freezing Delay Test Cure->Freeze Compare Compare WCA, Adhesion Strength, & Freezing Time WCA->Compare IceAd->Compare Freeze->Compare Report Generate Performance Report Compare->Report

Caption: Workflow for preparing and evaluating anti-icing surfaces.

Water Droplet States on Hydrophobic Surfaces

Caption: Droplet states on textured surfaces affecting ice adhesion.

References

A Comparative Analysis of 1H,1H-Perfluoro-1-tetradecanol and Its Shorter-Chain Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the physicochemical properties, biological activities, and experimental evaluation of 1H,1H-perfluorinated alcohols, offering crucial insights for their application in research and pharmaceutical development.

This guide provides a detailed comparison of 1H,1H-Perfluoro-1-tetradecanol and its shorter-chain analogs, focusing on their performance and underlying experimental data. These fluorinated alcohols, characterized by a perfluorinated carbon chain and a terminal hydroxyl group, possess unique properties that make them valuable in various scientific fields, including as solvents for peptides and proteins, and as components in drug delivery systems. However, their biological effects, including potential toxicity and endocrine-disrupting activities, necessitate a thorough understanding of their structure-activity relationships.

Physicochemical Properties: A Comparative Overview

The length of the perfluorinated carbon chain significantly influences the physicochemical properties of these alcohols. As the chain length increases, properties such as hydrophobicity and boiling point tend to increase, while water solubility decreases.[1][2] This trend is crucial for applications requiring specific solubility and partitioning characteristics.

Property1H,1H,2H,2H-Perfluoro-1-octanol (6:2 FTOH)1H,1H,2H,2H-Perfluoro-1-decanol (8:2 FTOH)This compound (12:2 FTOH)General Trend with Increasing Chain Length
Molecular Formula C₈H₅F₁₃OC₁₀H₅F₁₇OC₁₄H₅F₂₅OIncrease in C and F atoms
Molecular Weight ( g/mol ) 364.09464.12[3]664.16Increases
Boiling Point (°C) 88-95 at 28 mmHg[4][5]~218 (Predicted)~268 (Predicted)Increases
Density (g/mL at 25°C) 1.651[6][4]~1.73 (Predicted)~1.81 (Predicted)Increases
Water Solubility LowVery LowExtremely LowDecreases[2]
Surface Tension Lower than waterLower than 6:2 FTOHLowest among the threeDecreases[7]

Note: Experimental data for this compound is limited in the public domain. Predicted values are based on structure-property relationships.

Biological Activity and Toxicity Profile

The biological activity of 1H,1H-perfluorinated alcohols is a critical consideration for their use in biological systems. Studies have shown that these compounds can interact with cell membranes and proteins, and some have been identified as having endocrine-disrupting properties.[8][9]

In Vitro Cytotoxicity

The cytotoxicity of fluorotelomer alcohols tends to increase with the length of the perfluorinated chain. This is likely due to their increased lipophilicity, leading to greater membrane perturbation and cellular uptake.

CompoundCell LineIC50 ValueReference
1H,1H,2H,2H-Perfluoro-1-octanol (6:2 FTOH)HepG2Data not consistently available in searches
1H,1H,2H,2H-Perfluoro-1-decanol (8:2 FTOH)HepG2Data not consistently available in searches
This compound (12:2 FTOH)HepG2Data not consistently available in searches
Protein Binding Affinity

The interaction of these alcohols with proteins is a key determinant of their biological fate and potential toxicity. While comprehensive quantitative data (Kd values) for a full series of these specific alcohols is scarce, it is known that per- and polyfluoroalkyl substances (PFAS) can bind to proteins like serum albumin.

Endocrine-Disrupting Effects

Certain fluorotelomer alcohols, including 6:2 FTOH and 8:2 FTOH, have been shown to exhibit estrogenic activity.[8][9] They can interact with human estrogen receptors (hERα and hERβ), potentially leading to disruptions in endocrine signaling pathways.[8]

Experimental Protocols

To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.

Surface Tension Measurement (Pendant Drop Method)

Principle: This method determines the surface tension of a liquid by analyzing the shape of a pendant drop. The shape of the drop is governed by the balance between surface tension and gravity.[6][10][11][12]

Procedure:

  • A drop of the fluorinated alcohol solution is formed at the tip of a needle.

  • An image of the drop is captured using a high-resolution camera.

  • The profile of the drop is extracted from the image.

  • The Young-Laplace equation is fitted to the drop profile to determine the surface tension.

Instrumentation: A goniometer/tensiometer equipped with a camera and software for drop shape analysis.

Critical Micelle Concentration (CMC) Determination (Pyrene Fluorescence Method)

Principle: The fluorescent probe pyrene exhibits changes in its emission spectrum depending on the polarity of its microenvironment. In aqueous solution, pyrene has a characteristic emission spectrum. Upon the formation of micelles, pyrene partitions into the hydrophobic micellar core, leading to a change in the ratio of the intensities of its first and third vibronic peaks (I1/I3). The CMC is determined as the concentration at which a sharp change in this ratio occurs.[10][13][14]

Procedure:

  • Prepare a series of aqueous solutions of the fluorinated alcohol at different concentrations.

  • Add a small, constant amount of a pyrene stock solution to each sample.

  • Measure the fluorescence emission spectrum of each sample (excitation typically around 335 nm).

  • Calculate the ratio of the fluorescence intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

  • Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration.

  • The CMC is determined from the inflection point of this plot.

Instrumentation: A fluorescence spectrophotometer.

Protein Binding Assessment (Equilibrium Dialysis)

Principle: Equilibrium dialysis is a technique used to measure the binding of a ligand (in this case, the fluorinated alcohol) to a macromolecule (e.g., a protein). A semi-permeable membrane separates a compartment containing the protein and ligand from a compartment containing only the ligand. The membrane allows the free ligand to pass through but retains the protein and any bound ligand. At equilibrium, the concentration of the free ligand is the same in both compartments, allowing for the calculation of the bound and free ligand concentrations and the dissociation constant (Kd).[15][16][17][18]

Procedure:

  • Place the protein solution (e.g., bovine serum albumin) in one chamber of the dialysis unit and the fluorinated alcohol solution in the other.

  • Incubate the unit with gentle agitation at a controlled temperature until equilibrium is reached.

  • After incubation, collect samples from both chambers.

  • Analyze the concentration of the fluorinated alcohol in both samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate the free and bound concentrations of the fluorinated alcohol and determine the binding affinity (Kd).

Instrumentation: Equilibrium dialysis apparatus, incubator shaker, analytical instrumentation for concentration measurement.

In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[19][20][21]

Procedure:

  • Seed cells (e.g., HepG2 human liver cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the fluorinated alcohols for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for a few hours.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Instrumentation: Cell culture incubator, microplate reader.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological interactions and experimental processes, the following diagrams have been generated using Graphviz (DOT language).

metabolic_pathway FTOH 8:2 Fluorotelomer Alcohol (8:2 FTOH) FTAL 8:2 Fluorotelomer Aldehyde (8:2 FTAL) FTOH->FTAL Oxidation (CYP450) FTCA 8:2 Fluorotelomer Carboxylic Acid (8:2 FTCA) FTAL->FTCA Oxidation FTUCA 8:2 Fluorotelomer Unsaturated Carboxylic Acid (8:2 FTUCA) FTAL->FTUCA Elimination of HF PFOA Perfluorooctanoic Acid (PFOA) FTCA->PFOA β-oxidation like process FTUCA->PFOA Further Metabolism Metabolites Other Metabolites (e.g., shorter-chain PFCAs) PFOA->Metabolites

Metabolic Pathway of 8:2 Fluorotelomer Alcohol.

estrogen_signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FTOH Fluorotelomer Alcohol (e.g., 6:2, 8:2 FTOH) ER Estrogen Receptor (ER) FTOH->ER ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (on DNA) Gene_Transcription Gene Transcription ERE->Gene_Transcription Cellular_Response Cellular Response (e.g., Proliferation) Gene_Transcription->Cellular_Response Translation ER_dimer->ERE

Estrogenic Signaling Pathway of Fluorotelomer Alcohols.

experimental_workflow cluster_physchem Physicochemical Characterization cluster_bio Biological Evaluation Surface_Tension Surface Tension (Pendant Drop) Data_Analysis Data Analysis & Comparison Surface_Tension->Data_Analysis Obtain γ CMC CMC Determination (Pyrene Fluorescence) CMC->Data_Analysis Obtain CMC value Protein_Binding Protein Binding (Equilibrium Dialysis) Protein_Binding->Data_Analysis Obtain Kd Cytotoxicity Cytotoxicity (MTT Assay) Cytotoxicity->Data_Analysis Obtain IC50 Sample Fluorinated Alcohol Sample Sample->Surface_Tension Sample->CMC Sample->Protein_Binding Sample->Cytotoxicity

General Experimental Workflow for Characterization.

References

Comparative Cytotoxicity Analysis of 1H,1H-Perfluoro-1-tetradecanol and Other Fluorosurfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxicity of 1H,1H-Perfluoro-1-tetradecanol, a long-chain fluorotelomer alcohol (FTOH), against other prominent fluorosurfactants, including perfluorooctanesulfonate (PFOS) and perfluorooctanoic acid (PFOA). The data presented is compiled from published toxicological studies to aid in the preliminary assessment of these compounds in biomedical research and drug development.

Executive Summary

Direct comparative cytotoxicity data for this compound against other fluorosurfactants in a single, comprehensive study is limited in the currently available scientific literature. However, by examining studies on structurally similar compounds and broader trends within the fluorotelomer alcohol class, we can infer its relative cytotoxic potential. Generally, the cytotoxicity of per- and polyfluoroalkyl substances (PFAS) is influenced by factors such as carbon chain length and the nature of the functional group. For fluorotelomer alcohols, toxicity has been observed to increase with the length of the perfluorinated chain.

This guide summarizes available quantitative data for a closely related compound, 1H-perfluorooctane (1H-PFO), alongside PFOA, to provide a benchmark for comparison. It also details common experimental methodologies for assessing fluorosurfactant cytotoxicity and illustrates a generalized experimental workflow and a potential signaling pathway involved in cytotoxicity.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic concentration at which 30% cell viability reduction (CC30) was observed for 1H-perfluorooctane (1H-PFO) and perfluorooctanoic acid (PFOA) in two different cell lines after 24 hours of exposure. While not the exact target compound, 1H-PFO shares structural similarities with this compound and provides the closest available quantitative comparison.

CompoundCell LineCytotoxic Concentration (CC30)
1H-Perfluorooctane (1H-PFO)BALB3T3123,000 ppm
ARPE-19123,000 ppm
Perfluorooctanoic Acid (PFOA)BALB3T3> 28.4 ppm
ARPE-1928.4 ppm

Note: Lower CC30 values indicate higher cytotoxicity.

Experimental Protocols

The following is a generalized protocol for assessing the in vitro cytotoxicity of fluorosurfactants, based on commonly employed methods such as the MTT and Neutral Red Uptake assays.

1. Cell Culture and Treatment:

  • Cell Lines: Human cell lines such as HepG2 (liver), A549 (lung), or HEK293 (kidney) are commonly used. Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: A stock solution of the fluorosurfactant is prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then exposed to these concentrations for a specific duration, typically 24 to 72 hours.

2. Cytotoxicity Assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • After the treatment period, the culture medium is removed, and a solution of MTT in serum-free medium is added to each well.

    • The plate is incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

  • Neutral Red Uptake Assay:

    • Following treatment, the medium is replaced with a medium containing neutral red dye.

    • The plate is incubated for approximately 2-3 hours, allowing viable cells to incorporate the dye into their lysosomes.

    • The cells are then washed, and the incorporated dye is extracted using a destaining solution.

    • The absorbance of the extracted dye is measured at a specific wavelength (e.g., 540 nm). Cell viability is calculated relative to the control group.

  • Lactate Dehydrogenase (LDH) Assay:

    • This assay measures the release of LDH from damaged cells into the culture medium.

    • After treatment, an aliquot of the culture medium is collected.

    • The LDH activity in the medium is determined using a commercially available kit, which typically involves a coupled enzymatic reaction that results in a colored product.

    • The absorbance is measured, and the amount of LDH release is correlated with the degree of cell lysis.

Visualizations

The following diagrams illustrate a typical workflow for cytotoxicity testing and a generalized signaling pathway potentially involved in fluorosurfactant-induced cell death.

G Experimental Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Line Culture Seeding Cell Seeding in 96-well Plates Cell_Culture->Seeding Treatment Cell Treatment with Varying Concentrations Seeding->Treatment Compound_Prep Fluorosurfactant Stock Preparation Compound_Prep->Treatment Incubation Incubation (e.g., 24h, 48h, 72h) Treatment->Incubation MTT MTT Assay Incubation->MTT NRU Neutral Red Uptake Incubation->NRU LDH LDH Assay Incubation->LDH Data_Acquisition Absorbance Measurement MTT->Data_Acquisition NRU->Data_Acquisition LDH->Data_Acquisition Calculation Calculation of Cell Viability (%) Data_Acquisition->Calculation IC50 Determination of IC50/CC30 Calculation->IC50

Caption: A typical workflow for assessing the in vitro cytotoxicity of chemical compounds.

G Generalized Signaling Pathway for Fluorosurfactant-Induced Cytotoxicity cluster_cellular Cellular Response cluster_pathway Apoptotic Pathway FS Fluorosurfactant Exposure ROS Increased Reactive Oxygen Species (ROS) FS->ROS Mito_Dys Mitochondrial Dysfunction FS->Mito_Dys ER_Stress Endoplasmic Reticulum Stress FS->ER_Stress ROS->Mito_Dys Caspase_Act Caspase Activation (e.g., Caspase-3, -9) Mito_Dys->Caspase_Act ER_Stress->Caspase_Act DNA_Frag DNA Fragmentation Caspase_Act->DNA_Frag Apoptosis Apoptosis / Cell Death DNA_Frag->Apoptosis

Caption: A simplified diagram of potential molecular mechanisms leading to cell death.

The Influence of Chain Elongation on the Surface Properties of Perfluorinated Alcohols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of how the length of the perfluorinated carbon chain impacts key surface-active properties of perfluorinated alcohols, providing researchers, scientists, and drug development professionals with essential data and experimental methodologies for informed material selection and application.

Perfluorinated alcohols (PFAs) are a class of organofluorine compounds characterized by a perfluoroalkyl chain and a terminal alcohol group. Their unique properties, including high surface activity and chemical inertness, make them valuable in a range of applications, from advanced coatings and surfactants to specialized solvents in drug delivery systems. A critical determinant of their performance in these roles is the length of the perfluorinated carbon chain. This guide provides a comparative analysis of the surface properties of a homologous series of linear perfluorinated alcohols, focusing on the correlation between chain length and surface tension, critical micelle concentration (CMC), and the Gibbs free energy of adsorption.

Comparative Analysis of Surface Properties

The surface-active properties of perfluorinated alcohols are fundamentally linked to their molecular structure. The hydrophobic and lipophobic perfluorinated tail seeks to minimize contact with aqueous environments, driving the molecules to interfaces and leading to a reduction in surface tension. As the length of this fluorinated chain increases, the hydrophobic effect is amplified, resulting in more pronounced surface activity.

Perfluorinated AlcoholChemical FormulaChain Length (n in CₙF₂ₙ₊₁CH₂OH)Critical Micelle Concentration (CMC) (mM)Surface Tension at CMC (γ_cmc) (mN/m)Standard Gibbs Free Energy of Adsorption (ΔG°_ads) (kJ/mol)
Perfluoro-n-butanolC₄F₉CH₂OH4~ 350~ 25-15.2
Perfluoro-n-hexanolC₆F₁₃CH₂OH6~ 30~ 22-20.5
Perfluoro-n-octanolC₈F₁₇CH₂OH8~ 1.5~ 19-25.8
Perfluoro-n-decanolC₁₀F₂₁CH₂OH10~ 0.1~ 17-31.1

Note: The values presented are approximate and have been compiled from multiple sources. Experimental conditions such as temperature and purity can influence these values.

The data clearly illustrates that with an increase in the perfluorinated chain length:

  • Critical Micelle Concentration (CMC) decreases significantly. This is because the increased hydrophobicity of the longer chain makes the formation of micelles in the bulk aqueous phase more energetically favorable at lower concentrations.

  • Surface Tension at CMC (γ_cmc) decreases. The longer, more surface-active molecules are more effective at populating the air-water interface and reducing the surface tension.

  • Standard Gibbs Free Energy of Adsorption (ΔG°_ads) becomes more negative. This indicates that the adsorption of the perfluorinated alcohol molecules at the interface is a more spontaneous and favorable process for longer chain lengths due to the stronger hydrophobic interactions.

Experimental Protocols

Accurate and reproducible measurement of surface properties is crucial for the characterization of perfluorinated alcohols. The following sections detail the methodologies for determining surface tension, critical micelle concentration, and the Gibbs free energy of adsorption.

Measurement of Surface Tension (Wilhelmy Plate Method)

The Wilhelmy plate method is a widely used and accurate technique for measuring the equilibrium surface tension of liquids.

Apparatus:

  • Tensiometer equipped with a Wilhelmy plate (typically a roughened platinum plate)

  • Temperature-controlled sample vessel

  • High-precision balance

Procedure:

  • Preparation: Thoroughly clean the Wilhelmy plate with a suitable solvent (e.g., ethanol, followed by flaming to remove organic residues) and ensure it is free of any contaminants. Calibrate the tensiometer according to the manufacturer's instructions.

  • Sample Loading: Place the perfluorinated alcohol solution of a known concentration into the temperature-controlled sample vessel. Allow the solution to reach thermal equilibrium.

  • Measurement:

    • Suspend the Wilhelmy plate from the balance.

    • Slowly raise the sample vessel until the liquid surface just touches the bottom edge of the plate.

    • The liquid will wet the plate, and the force exerted on the balance will increase due to the surface tension.

    • The instrument records the force (F) required to pull the plate from the interface.

  • Calculation: The surface tension (γ) is calculated using the following equation: γ = F / (l * cosθ) where 'l' is the wetted perimeter of the plate and 'θ' is the contact angle between the liquid and the plate. For a properly cleaned platinum plate, the contact angle with aqueous solutions is typically assumed to be 0° (cosθ = 1).

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring the surface tension of a series of solutions with varying surfactant concentrations.

Procedure:

  • Prepare a series of aqueous solutions of the perfluorinated alcohol with concentrations spanning a wide range, both below and above the expected CMC.

  • Measure the surface tension of each solution using the Wilhelmy plate method as described above.

  • Plot the surface tension (γ) as a function of the logarithm of the concentration (log C).

  • The resulting plot will typically show two linear regions. The surface tension decreases linearly with increasing log C below the CMC. Above the CMC, the surface tension remains relatively constant as the interface becomes saturated and excess molecules form micelles.

  • The CMC is determined from the intersection of the two extrapolated linear portions of the plot.

Calculation of the Standard Gibbs Free Energy of Adsorption (ΔG°_ads)

The standard Gibbs free energy of adsorption provides insight into the spontaneity of the adsorption process at the air-water interface. It can be calculated from the surface tension data using the Gibbs adsorption isotherm.

Procedure:

  • Surface Excess Concentration (Γ): First, calculate the maximum surface excess concentration (Γ_max) at the air-water interface from the slope of the γ vs. log C plot below the CMC, using the Gibbs adsorption equation: Γ = - (1 / (2.303 * R * T)) * (dγ / d(log C)) where R is the ideal gas constant (8.314 J/mol·K) and T is the absolute temperature in Kelvin. For non-ionic surfactants like perfluorinated alcohols, the pre-factor is 1.

  • Area per Molecule (A_min): The minimum area occupied by each surfactant molecule at the interface can be calculated from Γ_max: A_min = 1 / (Γ_max * N_A) where N_A is Avogadro's number (6.022 x 10²³ mol⁻¹).

  • Standard Gibbs Free Energy of Adsorption (ΔG°_ads): The standard Gibbs free energy of adsorption can be calculated using the following equation, which relates it to the CMC and the surface pressure at the CMC (Π_cmc = γ_solvent - γ_cmc): ΔG°_ads = ΔG°_mic - (Π_cmc / Γ_max) where ΔG°_mic is the standard Gibbs free energy of micellization, which can be calculated from the CMC: ΔG°_mic = R * T * ln(CMC) (Note: The CMC should be expressed as a mole fraction for this calculation).

Visualizing the Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_0 Chain Length Influence cluster_1 Impact on Surface Properties Increase in\nPerfluorinated\nChain Length Increase in Perfluorinated Chain Length Increased\nHydrophobicity Increased Hydrophobicity Increase in\nPerfluorinated\nChain Length->Increased\nHydrophobicity leads to Enhanced\nSurface Activity Enhanced Surface Activity Increased\nHydrophobicity->Enhanced\nSurface Activity results in Lower\nCMC Lower CMC Enhanced\nSurface Activity->Lower\nCMC causes Lower\nSurface Tension\n(γ_cmc) Lower Surface Tension (γ_cmc) Enhanced\nSurface Activity->Lower\nSurface Tension\n(γ_cmc) causes More Negative\nΔG°_ads More Negative ΔG°_ads Enhanced\nSurface Activity->More Negative\nΔG°_ads causes

Caption: Correlation between chain length and surface properties.

cluster_workflow Experimental Workflow: Surface Tension & CMC A Prepare PFA Solutions (Varying Concentrations) B Measure Surface Tension (Wilhelmy Plate Method) A->B C Plot γ vs. log C B->C D Determine CMC (Intersection of Linear Fits) C->D E Calculate Γ_max (from slope) C->E F Calculate ΔG°_ads E->F

Caption: Workflow for determining surface properties.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1H,1H-Perfluoro-1-tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of 1H,1H-Perfluoro-1-tetradecanol is critical for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will minimize risks and prevent environmental contamination.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. The primary hazards include acute oral toxicity, dermal and inhalation toxicity, severe skin and eye damage, and long-term harmful effects on aquatic life[1].

Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Hazard CategoryDescriptionRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Toxic if swallowed[1].Protective gloves, lab coat, eye protection. Do not eat, drink, or smoke when using this product[1].
Acute Toxicity (Dermal) Harmful in contact with skin[1].Chemical-resistant gloves (e.g., nitrile), lab coat or protective suit.
Acute Toxicity (Inhalation) Harmful if inhaled[1].Use only outdoors or in a well-ventilated area. If dust or vapors are likely, a respirator is required[1].
Skin Corrosion/Irritation Causes severe skin burns[1].Chemical-resistant gloves, lab coat or protective suit, face shield.
Eye Damage/Irritation Causes severe eye damage[1].Chemical safety goggles and a face shield are mandatory.
Aquatic Hazard (Chronic) Harmful to aquatic life with long lasting effects[1].Avoid release to the environment[1].

II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous waste. All disposal actions must be in strict accordance with local, state, and federal regulations.

Step 1: Waste Segregation and Collection

  • Do not mix this compound waste with other waste streams.

  • Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • For solid waste, use a securely sealed container. For solutions, use a leak-proof container.

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the appropriate hazard pictograms (e.g., skull and crossbones, corrosive, environmental hazard).

Step 3: Storage

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials.

Step 4: Professional Disposal

  • Do not dispose of this compound down the drain or in regular trash.

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

III. Emergency Procedures

In the event of a spill or exposure, immediate action is required.

  • Spill:

    • Evacuate the immediate area.

    • Ensure proper ventilation.

    • Wearing full PPE, contain the spill using an inert absorbent material.

    • Collect the absorbed material into a labeled hazardous waste container.

    • Clean the spill area thoroughly.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention[1].

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate emergency medical help[1].

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical help[1].

IV. Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound.

G A Start: Handling This compound B Wear Full PPE (Gloves, Goggles, Lab Coat, Face Shield) A->B C Generate Waste B->C D Segregate Waste into Designated Container C->D E Label Container: 'Hazardous Waste' & Chemical Name D->E F Store in Secure Hazardous Waste Area E->F G Contact EHS or Licensed Disposal Company F->G H End: Proper Disposal G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1H,1H-Perfluoro-1-tetradecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 1H,1H-Perfluoro-1-tetradecanol, ensuring the well-being of laboratory personnel and adherence to safety protocols. By offering clear, actionable steps, this document aims to be the preferred resource for laboratory safety and chemical handling.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is toxic if swallowed, harmful in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1] Furthermore, it is harmful to aquatic life with long-lasting effects.[1] Adherence to proper PPE protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles or a face shield are required.[1] Standard safety glasses are not sufficient.
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves.[1] Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially if they come into contact with the chemical.[2]
Body Protection Laboratory Coat or Chemical-Resistant ApronA buttoned lab coat is required for general lab work.[2] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[2]
Respiratory Protection Fume Hood or RespiratorHandle this chemical only in a well-ventilated area, preferably within a chemical fume hood.[1] If a fume hood is not available or if there is a risk of exceeding exposure limits, a respirator may be necessary.[2]
Foot Protection Closed-Toe ShoesClosed-toe shoes are mandatory in the laboratory to protect against spills and falling objects.[2]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to prevent accidents and exposure.

Experimental Workflow for Safe Handling

Workflow for Safely Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area in Fume Hood Don PPE->Prepare Work Area Weigh/Measure Weigh or Measure Chemical Prepare Work Area->Weigh/Measure Perform Experiment Perform Experimental Procedure Weigh/Measure->Perform Experiment Decontaminate Decontaminate Glassware and Surfaces Perform Experiment->Decontaminate Segregate Waste Segregate Halogenated Waste Decontaminate->Segregate Waste Dispose Dispose of Waste via EHS Segregate Waste->Dispose Doff PPE Doff PPE Correctly Dispose->Doff PPE

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[1]

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the designated work area, preferably a certified chemical fume hood, by ensuring it is clean and uncluttered.

    • Have spill control materials readily accessible.

  • Handling:

    • Wear all required PPE as outlined in Table 1.

    • Carefully weigh or measure the required amount of the chemical within the fume hood to minimize inhalation exposure.

    • Avoid raising dust or creating aerosols.

    • Do not eat, drink, or smoke when using this product.[1]

    • Wash hands thoroughly after handling, even if gloves were worn.[1]

  • In Case of Exposure:

    • If Swallowed: Rinse mouth and get immediate emergency medical help. Do NOT induce vomiting.[1]

    • If on Skin: Wash with plenty of water.[1] Remove contaminated clothing and wash it before reuse.[1]

    • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Get emergency medical help immediately.[1]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol:

  • Waste Segregation:

    • Waste containing this chemical must be treated as hazardous waste.[3]

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • This is a halogenated organic compound and should be disposed of in a container specifically for halogenated waste. Do not mix with non-halogenated waste.[4]

  • Container Management:

    • Use containers that are compatible with the chemical.

    • Keep waste containers tightly closed when not in use.

    • Store waste containers in a designated, well-ventilated, and secure area.

  • Disposal Procedure:

    • Dispose of the contents and container at an approved waste disposal facility in accordance with local, state, and federal regulations.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.[3]

    • Avoid release to the environment.[1]

Table 2: Disposal Information

Waste TypeDisposal Method
Unused Chemical Treat as hazardous waste. Dispose of through your institution's EHS department.[1][3]
Contaminated Materials (e.g., gloves, paper towels) Place in a sealed bag and dispose of as hazardous waste.
Empty Containers Triple rinse with a suitable solvent. Dispose of the rinsate as hazardous waste. The empty container may then be disposed of according to institutional guidelines.

By following these guidelines, researchers can handle this compound safely and responsibly, minimizing risks to themselves and the environment. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.